2-(2-Phenylethynyl)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-phenylethynyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N/c15-14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-9H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZDTZZOSIAUOBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13141-38-3 | |
| Record name | 2-(2-phenylethynyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Data of 2-(2-Phenylethynyl)aniline
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for 2-(2-phenylethynyl)aniline. The information is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed spectroscopic data and the experimental protocols for its acquisition.
Molecular Structure
This compound, also known as 2-aminotolane, is an organic compound with the chemical formula C₁₄H₁₁N. Its structure consists of an aniline ring substituted at the 2-position with a phenylethynyl group.
¹H NMR Spectral Data
The ¹H NMR spectrum provides detailed information about the hydrogen atoms within the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.44 - 7.67 | m | 2H | Aromatic Protons |
| 7.19 - 7.44 | m | 4H | Aromatic Protons |
| 7.03 - 7.19 | m | 1H | Aromatic Proton |
| 6.63 - 6.93 | m | 2H | Aromatic Protons |
| 5.00 | br. s. | 2H | -NH₂ |
Table 1: ¹H NMR data for this compound in CDCl₃.[1]
¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the carbon framework of the molecule. The chemical shifts (δ) are reported in parts per million (ppm).
| Chemical Shift (δ) ppm |
| 145.6 |
| 131.9 |
| 131.2 |
| 129.3 |
| 128.0 |
| 127.9 |
| 122.8 |
| 118.8 |
| 115.0 |
| 108.8 |
| 94.7 |
| 85.2 |
Table 2: ¹³C NMR data for this compound in CDCl₃.[1]
Experimental Protocols
Synthesis of this compound
A representative synthesis involves a Sonogashira coupling reaction.[1] A solution of 2-iodoaniline (45.7 mmol, 10 g), phenylacetylene (46 mmol, 4.7 g), tetrakis(triphenylphosphine)palladium(0) (5 mol-%), and copper(I) iodide (10 mol-%) in triethylamine (150 mL) was stirred for 3 hours under an argon atmosphere.[1] The resulting mixture was extracted with ethyl acetate, dried over magnesium sulfate, and concentrated under vacuum. The crude product was then purified by column chromatography and recrystallization to yield this compound.[1]
NMR Data Acquisition
The following is a generalized protocol for the acquisition of NMR data. Specific parameters may vary based on the instrument used.
-
Sample Preparation : Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry NMR tube.[2]
-
Instrumentation : NMR spectra were recorded on a Bruker Advance AC200 or AC400 spectrometer.[1] For the data presented, a 200 MHz spectrometer was used for ¹H NMR and a 50 MHz spectrometer for ¹³C NMR.[1]
-
¹H NMR Acquisition :
-
The proton NMR spectrum is acquired using a standard pulse sequence.
-
Chemical shifts are reported in parts per million (ppm) downfield from tetramethylsilane (TMS) and are referenced to the residual protium in the NMR solvent (CHCl₃ at δ 7.26 ppm).[3]
-
Data is represented by chemical shift, multiplicity (m = multiplet, br. s. = broad singlet), and integration.[1][3]
-
-
¹³C NMR Acquisition :
-
The carbon NMR spectrum is acquired.
-
Chemical shifts are reported in parts per million (ppm) downfield from TMS and are referenced to the carbon resonances of the solvent (CDCl₃ at δ 77.07 ppm).[3]
-
Visualizations
Caption: Molecular structure of this compound.
Caption: Generalized experimental workflow for NMR analysis.
References
FT-IR Spectroscopic Analysis of 2-(2-Phenylethynyl)aniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 2-(2-Phenylethynyl)aniline. This compound, featuring a unique combination of an aniline moiety and a phenylethynyl group, presents a distinct infrared spectrum that is crucial for its identification and characterization in various research and development settings, including drug discovery and materials science. This document outlines the characteristic vibrational frequencies, provides detailed experimental protocols for spectral acquisition, and illustrates the analytical workflow.
Core Data Presentation: FT-IR Spectral Data
The FT-IR spectrum of this compound is characterized by specific absorption bands corresponding to the vibrational modes of its constituent functional groups. The quantitative data, including peak positions and their assignments, are summarized in the table below.
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Functional Group |
| 3459 | Asymmetric N-H Stretch | Primary Amine (-NH₂) |
| 3367 | Symmetric N-H Stretch | Primary Amine (-NH₂) |
| 3065 | Aromatic C-H Stretch | Phenyl Rings |
| 2206 | C≡C Stretch | Alkyne |
| 1606 | N-H Bending (Scissoring) / Aromatic C=C Stretch | Amine / Phenyl Rings |
| 1494 | Aromatic C=C Stretch | Phenyl Rings |
| 1308 | C-N Stretch | Aryl Amine |
| 1251 | Aromatic C-H In-plane Bending | Phenyl Rings |
| 690 | Aromatic C-H Out-of-plane Bending | Phenyl Rings |
Note: The peak at 1606 cm⁻¹ likely represents overlapping contributions from both the N-H bending of the primary amine and C=C stretching vibrations within the aromatic rings.
Experimental Protocols
Accurate and reproducible FT-IR spectra are contingent upon meticulous experimental technique. The following protocols provide detailed methodologies for the analysis of this compound.
Sample Preparation
Given that this compound is a solid at room temperature, two primary methods for sample preparation are recommended: the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR).
a) KBr Pellet Method
This traditional method involves dispersing the solid sample within a KBr matrix, which is transparent to infrared radiation.
-
Materials:
-
This compound (1-2 mg)
-
Spectroscopic grade Potassium Bromide (KBr), dried (100-200 mg)
-
Agate mortar and pestle
-
Pellet press with die
-
-
Procedure:
-
Place approximately 100-200 mg of dry KBr powder into an agate mortar.
-
Add 1-2 mg of this compound to the mortar.
-
Gently grind the mixture with the pestle for 1-2 minutes until a fine, homogeneous powder is obtained. To avoid moisture absorption by the KBr, this step should be performed relatively quickly in a low-humidity environment.
-
Transfer a portion of the powdered mixture into the pellet die.
-
Place the die in a hydraulic press and apply a pressure of 8-10 tons for 1-2 minutes to form a transparent or translucent pellet.
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
b) Attenuated Total Reflectance (ATR) Method
ATR is a more modern and rapid technique that requires minimal sample preparation.
-
Materials:
-
This compound (a small amount, sufficient to cover the crystal)
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
-
-
Procedure:
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a lint-free wipe dampened with a suitable solvent and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR accessory. This will be automatically subtracted from the sample spectrum to remove atmospheric and instrumental interferences.
-
Place a small amount of solid this compound onto the center of the ATR crystal.
-
Apply pressure using the ATR's pressure arm to ensure intimate contact between the sample and the crystal surface.
-
Proceed with the data acquisition.
-
Data Acquisition
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
Apodization: A function such as Happ-Genzel is commonly applied to the interferogram before Fourier transformation to reduce spectral artifacts.
Mandatory Visualization
The following diagram illustrates the logical workflow for the FT-IR spectroscopic analysis of this compound.
Caption: Workflow for FT-IR Analysis of this compound.
Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 2-(2-Phenylethynyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the gas-phase fragmentation behavior of 2-(2-phenylethynyl)aniline under electron ionization (EI) mass spectrometry. Understanding the fragmentation patterns of this molecule is crucial for its unambiguous identification in complex matrices, a common requirement in pharmaceutical research and development, materials science, and chemical synthesis. This document provides a detailed analysis of its mass spectral data, proposes plausible fragmentation pathways, and outlines the experimental methodologies for its characterization.
Executive Summary
This compound, a molecule incorporating an aniline moiety and a phenylacetylene substituent, exhibits a characteristic fragmentation pattern upon electron ionization. The molecular ion is readily observed, and key fragment ions arise from the loss of stable neutral species and rearrangements involving the ethynyl linkage and the amino group. This guide presents the quantitative data derived from mass spectral databases and interprets these findings in the context of established fragmentation mechanisms for aromatic and alkyne-containing compounds.
Mass Spectral Data of this compound
The electron ionization mass spectrum of this compound is characterized by a prominent molecular ion peak and a few significant fragment ions. The quantitative data for the most abundant ions are summarized in Table 1.
| Ion Description | m/z (mass-to-charge ratio) | Relative Abundance | Proposed Formula |
| Molecular Ion | 193 | Base Peak | [C₁₄H₁₁N]⁺• |
| M+1 | 194 | Consistent with natural isotopic abundance | [¹³CC₁₃H₁₁N]⁺• |
| Fragment Ion | 165 | High | [C₁₃H₉]⁺ |
Table 1: Key Mass Spectral Data for this compound obtained from GC-MS analysis.[1]
Proposed Fragmentation Pathways
The fragmentation of the this compound molecular ion ([C₁₄H₁₁N]⁺•, m/z 193) is primarily dictated by the stability of the resulting fragment ions and neutral losses. The most significant fragmentation event is the loss of a stable neutral molecule, hydrogen cyanide (HCN), facilitated by the ortho-positioning of the amino and phenylethynyl groups.
Formation of the Molecular Ion
Upon electron ionization, a high-energy electron is removed from the this compound molecule, most likely from a non-bonding electron on the nitrogen atom or from the π-system of the aromatic rings, to form the molecular ion radical cation with a mass-to-charge ratio of 193.
References
Unveiling the Structural Nuances of 2-(2-Phenylethynyl)aniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure and molecular geometry of 2-(2-Phenylethynyl)aniline, a molecule of significant interest in medicinal chemistry and materials science. This document details the experimental protocols for its synthesis and structural determination, presenting available data in a clear and accessible format.
Molecular Structure and Geometry
This compound, with the chemical formula C₁₄H₁₁N, is an aromatic compound characterized by an aniline ring substituted with a phenylethynyl group at the ortho position. The molecular structure features a planar aniline ring and a linear acetylene linker connecting to the phenyl group. The overall geometry is influenced by the sp-hybridization of the acetylenic carbons and the sp²-hybridization of the aromatic carbons.
While a specific crystallographic information file (CIF) from the Crystallography Open Database (COD) with identification number 7002847 exists for this compound, direct access to the file for detailed analysis of bond lengths and angles was not available at the time of this writing. However, based on theoretical principles and spectroscopic data, the molecule is expected to adopt a largely planar conformation to maximize electronic conjugation between the aromatic systems and the acetylene bridge. The aniline and phenyl rings are likely to be twisted relative to each other to minimize steric hindrance.
Below is a diagram illustrating the molecular structure of this compound.
Caption: Molecular structure of this compound.
Experimental Protocols
Synthesis of this compound via Sonogashira Coupling
A prevalent method for the synthesis of this compound is the Sonogashira cross-coupling reaction.[1][2] This reaction involves the coupling of a terminal alkyne (phenylacetylene) with an aryl halide (2-iodoaniline) in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.
Materials:
-
2-Iodoaniline
-
Phenylacetylene
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine or diisopropylamine)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF))
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
A reaction flask is charged with 2-iodoaniline, a palladium catalyst, and copper(I) iodide under an inert atmosphere.
-
Anhydrous solvent and the amine base are added to the flask, and the mixture is stirred.
-
Phenylacetylene is then added dropwise to the reaction mixture.
-
The reaction is typically heated to a temperature ranging from room temperature to 80 °C and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until completion.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is then subjected to a work-up procedure, which may involve extraction with an organic solvent and washing with water or brine.
-
The crude product is purified by column chromatography on silica gel to afford pure this compound.
Single Crystal Growth for X-ray Diffraction
Obtaining high-quality single crystals is a critical step for X-ray crystallographic analysis.[3][4][5] A common method for growing single crystals of organic compounds is slow evaporation from a suitable solvent or a mixture of solvents.
Procedure:
-
The purified this compound is dissolved in a minimal amount of a suitable solvent (e.g., ethanol, hexane, or a mixture thereof) at a slightly elevated temperature to create a saturated or near-saturated solution.
-
The solution is filtered to remove any particulate matter.
-
The filtered solution is placed in a clean vial, which is loosely capped or covered with parafilm with small perforations to allow for slow evaporation of the solvent.
-
The vial is left undisturbed in a vibration-free environment at a constant temperature.
-
Over a period of several days to weeks, as the solvent slowly evaporates, the concentration of the solute will increase, leading to the formation of single crystals.
-
Once crystals of suitable size and quality have formed, they are carefully harvested from the mother liquor.
Crystal Structure Determination Workflow
The determination of the crystal structure of this compound involves a standardized workflow using single-crystal X-ray diffraction.[6][7][8]
Caption: Experimental workflow for crystal structure determination.
Detailed Steps:
-
Crystal Mounting: A suitable single crystal is carefully mounted on a goniometer head.[6]
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. X-rays are directed at the crystal, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.[7][8]
-
Data Processing: The collected diffraction data are processed to determine the unit cell parameters, space group, and the intensities of the reflections.
-
Structure Solution: The initial atomic positions are determined from the processed data using methods such as direct methods or Patterson methods.
-
Structure Refinement: The initial structural model is refined against the experimental data using least-squares minimization techniques to obtain the final, accurate crystal structure.[9]
-
Validation: The final structure is validated using software tools like CheckCIF to ensure its chemical and crystallographic soundness.
-
Analysis: The validated structure provides detailed information on bond lengths, bond angles, torsion angles, and intermolecular interactions.
-
Deposition: The final crystallographic data is deposited in a public database such as the Crystallography Open Database (COD) or the Cambridge Crystallographic Data Centre (CCDC) to make it available to the scientific community.
Quantitative Data Summary
As direct access to the CIF file (COD ID 7002847) was not available, a detailed table of quantitative crystallographic data cannot be provided at this time. Researchers are encouraged to access the Crystallography Open Database for the complete dataset. The tables below are placeholders for the expected data categories.
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Value |
| Empirical formula | C₁₄H₁₁N |
| Formula weight | 193.25 |
| Temperature | Data not available |
| Wavelength | Data not available |
| Crystal system | Data not available |
| Space group | Data not available |
| Unit cell dimensions | a = Data not available Åb = Data not available Åc = Data not available Åα = Data not available °β = Data not available °γ = Data not available ° |
| Volume | Data not available ų |
| Z | Data not available |
| Density (calculated) | Data not available Mg/m³ |
| Absorption coefficient | Data not available mm⁻¹ |
| F(000) | Data not available |
| Crystal size | Data not available mm³ |
| Theta range for data collection | Data not available ° |
| Index ranges | Data not available |
| Reflections collected | Data not available |
| Independent reflections | Data not available [R(int) = Data not available] |
| Completeness to theta = Data not available° | Data not available % |
| Absorption correction | Data not available |
| Max. and min. transmission | Data not available |
| Refinement method | Data not available |
| Data / restraints / parameters | Data not available / Data not available / Data not available |
| Goodness-of-fit on F² | Data not available |
| Final R indices [I>2sigma(I)] | R1 = Data not available, wR2 = Data not available |
| R indices (all data) | R1 = Data not available, wR2 = Data not available |
| Largest diff. peak and hole | Data not available and Data not available e.Å⁻³ |
Table 2: Selected Bond Lengths (Å)
| Bond | Length (Å) |
| C(1)-C(2) | Data not available |
| C(2)-C(7) | Data not available |
| C(7)-C(8) | Data not available |
| C(8)-C(9) | Data not available |
| C(1)-N(1) | Data not available |
Table 3: Selected Bond Angles (°)
| Angle | Degree (°) |
| C(1)-C(2)-C(7) | Data not available |
| C(2)-C(7)-C(8) | Data not available |
| C(7)-C(8)-C(9) | Data not available |
| C(2)-C(1)-N(1) | Data not available |
Table 4: Selected Torsion Angles (°)
| Torsion Angle | Degree (°) |
| C(6)-C(1)-C(2)-C(7) | Data not available |
| C(1)-C(2)-C(7)-C(8) | Data not available |
| C(2)-C(7)-C(8)-C(9) | Data not available |
| C(7)-C(8)-C(9)-C(14) | Data not available |
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions [scielo.org.mx]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 7. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical Properties of 2-(2-Phenylethynyl)aniline
This technical guide provides a comprehensive overview of the physical properties, specifically the melting and boiling points, of the organic compound 2-(2-phenylethynyl)aniline. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Core Physical Properties
This compound, with the chemical formula C₁₄H₁₁N, is a solid at room temperature, appearing as white to yellow powder or crystals[1]. Its physical characteristics are crucial for its handling, purification, and application in further chemical syntheses.
The experimentally determined and predicted physical properties of this compound are summarized in the table below for clear comparison.
| Physical Property | Value | Conditions/Notes | Source |
| Melting Point | 89 °C | Recrystallized from ethanol | [2][3][4] |
| 87-88 °C | Recrystallized from n-hexane | [5] | |
| 87.0 to 91.0 °C | [1] | ||
| Boiling Point | 156 - 158 °C | at 2 mmHg | [2] |
| 359.7 ± 25.0 °C | Predicted | [3][4] | |
| Density | 1.13 ± 0.1 g/cm³ | Predicted | [2][3][4] |
| pKa | 2.42 ± 0.10 | Predicted | [2][3][4] |
Experimental Protocols
The accurate determination of physical properties such as melting and boiling points is contingent on the purity of the compound. Below are detailed methodologies for the synthesis and purification of this compound, which are foundational for obtaining reliable physical data.
A common and representative method for the synthesis of this compound is the Sonogashira coupling reaction.[5]
-
Materials:
-
2-Iodoaniline
-
Phenylacetylene
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄)
-
-
Procedure:
-
A solution of 2-iodoaniline (10 g, 45.7 mmol), phenylacetylene (4.7 g, 46 mmol), Pd(PPh₃)₄ (5 mol-%), and CuI (10 mol-%) in triethylamine (150 mL) is prepared.[5]
-
The reaction mixture is stirred for 3 hours under an inert argon atmosphere.[5]
-
Following the reaction, the resulting mixture is extracted with ethyl acetate.[5]
-
The organic layer is dried over magnesium sulfate and then concentrated under vacuum.[5]
-
To obtain a pure sample suitable for physical property determination, the crude product from the synthesis is purified as follows:
-
Column Chromatography: The concentrated residue is first purified by column chromatography to separate the desired product from unreacted starting materials and catalyst residues.[5]
-
Recrystallization: Further purification is achieved by recrystallization from a suitable solvent such as n-hexane or ethanol.[5] This process yields the final product as yellowish needles.[5]
The melting point of the purified this compound can be measured using standard laboratory equipment. One cited method utilized a Stuart Scientific SMP10 melting point apparatus, and the reported values are uncorrected.[5]
Visualization of Synthetic Pathway
The following diagram illustrates the Sonogashira coupling reaction for the synthesis of this compound.
References
An In-Depth Technical Guide to the Solubility of 2-(2-Phenylethynyl)aniline in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the solubility of 2-(2-phenylethynyl)aniline, a key physicochemical property for its application in research and development. Due to the limited availability of public quantitative solubility data for this specific molecule, this document provides a comprehensive framework for its determination. It outlines a systematic approach, including a selection of common organic solvents and a detailed experimental protocol based on the established shake-flask method. This guide is intended to equip researchers with the necessary methodology to generate reliable solubility data for this compound, thereby facilitating its further investigation and use.
Introduction
Physicochemical Properties of this compound
A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding the compound's general behavior and for designing solubility experiments.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₁N | [3][4] |
| Molecular Weight | 193.24 g/mol | [3] |
| Melting Point | 89 °C | [3][5] |
| Boiling Point | 359.7 ± 25.0 °C (Predicted) | [3] |
| Density | 1.13 ± 0.1 g/cm³ (Predicted) | [3] |
| pKa | 2.42 ± 0.10 (Predicted) | [3] |
| XLogP3 | 3.3 | [6] |
Solubility in Common Organic Solvents
Quantitative solubility data for this compound in common organic solvents is not extensively reported in the literature. However, based on its chemical structure, which includes a nonpolar phenylethynyl group and a polar aniline group, its solubility behavior can be predicted qualitatively. It is expected to be more soluble in organic solvents than in water.[7] A list of common organic solvents and their properties is provided in Table 2 to assist in solvent selection for solubility determination and other applications.[8]
Table 2: Properties of Common Organic Solvents
| Solvent | Formula | Boiling Point (°C) | Density (g/mL) | Dielectric Constant |
| Acetone | C₃H₆O | 56.1 | 0.791 | 20.7 |
| Acetonitrile | C₂H₃N | 81.7 | 0.786 | 37.5 |
| Benzene | C₆H₆ | 80.1 | 0.877 | 2.28 |
| Dichloromethane | CH₂Cl₂ | 39.8 | 1.33 | 9.08 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 153 | 0.944 | 36.7 |
| Ethanol | C₂H₅OH | 78.4 | 0.789 | 24.6 |
| Ethyl Acetate | C₄H₈O₂ | 77.1 | 0.902 | 6.02 |
| n-Hexane | C₆H₁₄ | 68.7 | 0.659 | 1.88 |
| Methanol | CH₃OH | 64.7 | 0.792 | 32.7 |
| Tetrahydrofuran (THF) | C₄H₈O | 66 | 0.889 | 7.58 |
| Toluene | C₇H₈ | 110.6 | 0.867 | 2.38 |
Experimental Protocol for Solubility Determination: Shake-Flask Method
The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[9]
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (from Table 2)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography with UV detector (HPLC-UV) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The excess solid is crucial to ensure that the solution reaches saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or incubator. The temperature should be controlled and recorded (e.g., 25 °C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a 0.22 µm syringe filter to remove any undissolved solid particles.
-
Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Using HPLC-UV:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Develop a suitable HPLC-UV method for quantification.
-
Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Inject the diluted sample solution and determine its concentration from the calibration curve.
-
-
Using UV-Vis Spectrophotometry:
-
Similar to the HPLC method, prepare standard solutions and generate a calibration curve by plotting absorbance against concentration at a wavelength of maximum absorbance (λmax).
-
Measure the absorbance of the diluted sample and determine its concentration.
-
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.
-
Synthesis and Purification Protocol
For researchers who need to synthesize this compound, a representative procedure based on a Sonogashira coupling reaction is provided below.[10]
Materials:
-
2-Iodoaniline
-
Phenylacetylene
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄)
-
n-Hexane (for recrystallization)
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve 2-iodoaniline and phenylacetylene in triethylamine under an argon atmosphere.
-
Add the catalysts, Pd(PPh₃)₄ and CuI, to the solution.
-
-
Reaction:
-
Stir the reaction mixture at room temperature for approximately 3 hours.
-
-
Workup:
-
After the reaction is complete, extract the mixture with ethyl acetate.
-
Dry the combined organic layers over magnesium sulfate.
-
Concentrate the solution under vacuum.
-
-
Purification:
-
Purify the crude product by column chromatography followed by recrystallization from n-hexane to obtain pure this compound as yellowish needles.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 2-(phenylethynyl)aniline - Protheragen [protheragen.ai]
- 4. This compound | C14H11N | CID 1211370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. lookchem.com [lookchem.com]
- 6. PubChemLite - this compound (C14H11N) [pubchemlite.lcsb.uni.lu]
- 7. reddit.com [reddit.com]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
A Comprehensive Technical Guide to 2-(2-Phenylethynyl)aniline: Synthesis, Properties, and Applications in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(2-Phenylethynyl)aniline is a key building block in synthetic organic chemistry, primarily utilized in the construction of heterocyclic scaffolds of significant interest in medicinal chemistry and materials science. This in-depth technical guide provides a comprehensive overview of its chemical properties, commercial availability, detailed synthetic protocols, and its application in the synthesis of valuable downstream products, particularly substituted indoles. Spectroscopic data and potential, though less explored, therapeutic applications are also discussed.
Chemical Identity and Properties
This compound, also known as 2-aminotolane, is an aromatic compound containing both an aniline and a phenylethynyl moiety. Its chemical structure allows for a variety of chemical transformations, making it a versatile intermediate in organic synthesis.
Table 1: Chemical and Physical Properties of this compound [1][2][3]
| Property | Value |
| CAS Number | 13141-38-3 |
| Molecular Formula | C₁₄H₁₁N |
| Molecular Weight | 193.24 g/mol |
| Appearance | White to yellow powder or crystals[4] |
| Melting Point | 87-89 °C[3] |
| Boiling Point | 156-158 °C at 2 mmHg[1] |
| Solubility | Soluble in common organic solvents like ethyl acetate, chloroform, and DMF. |
| pKa | 2.42 ± 0.10 (Predicted)[3] |
Commercial Availability
This compound is commercially available from a range of chemical suppliers, facilitating its use in research and development. The purity and quantity can be selected based on experimental needs.
Table 2: Commercial Suppliers of this compound [1][5][6]
| Supplier | Purity | Available Quantities |
| SynQuest Laboratories | 95% | 250 mg, 1 g |
| Ambeed | 95% | 100 mg, 250 mg, 1 g |
| LookChem | Not specified | Various |
| ChemicalBook | Not specified | Various |
| Tokyo Chemical Industry (TCI) | >95.0% | Gram scale |
Synthesis of this compound: Experimental Protocol
The most common and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction.[6][7][8] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne (phenylacetylene) and an aryl halide (2-iodoaniline).
Sonogashira Coupling Reaction
Reaction Scheme:
Caption: Sonogashira coupling for the synthesis of this compound.
Detailed Experimental Protocol: [3]
-
Materials:
-
2-Iodoaniline (1.0 eq)
-
Phenylacetylene (1.0-1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 eq)
-
Copper(I) iodide (CuI) (0.04-0.10 eq)
-
Triethylamine (Et₃N) (solvent and base)
-
Ethyl acetate (for extraction)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄) (for drying)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
-
-
Procedure:
-
To a dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2-iodoaniline, Pd(PPh₃)₄, and CuI.
-
Add degassed triethylamine to dissolve the solids.
-
To this stirred solution, add phenylacetylene dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 3-5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.
-
Spectroscopic Data
The structure of this compound can be confirmed by various spectroscopic methods.
Table 3: Spectroscopic Data for this compound [1][3]
| Technique | Key Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.53-7.51 (m, 2H), 7.37-7.33 (m, 4H), 7.16-7.12 (m, 1H), 6.73-6.71 (m, 2H), 4.27 (br s, 2H, NH₂) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 148.2, 132.2, 129.8, 128.4, 128.3, 123.2, 117.7, 114.1, 107.7, 94.9, 85.5 |
| IR (KBr) | ν (cm⁻¹): 3482, 3385 (N-H stretching), 2210 (C≡C stretching), 1613, 1490 (aromatic C=C stretching) |
| Mass Spectrometry (GC-MS) | m/z: 193 (M⁺), 165, 139 |
Applications in Drug Discovery and Organic Synthesis
This compound is a valuable precursor for the synthesis of various heterocyclic compounds, most notably indoles. The intramolecular cyclization of 2-alkynylanilines is a powerful strategy for constructing the indole scaffold, which is a common motif in many pharmaceuticals.
Synthesis of 2-Phenylindole
The cyclization of this compound to 2-phenylindole can be achieved under various catalytic conditions, including the use of Brønsted acids or metal catalysts.
Logical Workflow for Indole Synthesis:
Caption: Workflow for the synthesis of 2-phenylindole from this compound.
This transformation highlights the utility of this compound in generating molecular complexity rapidly. The resulting 2-phenylindole core can be further functionalized to explore structure-activity relationships in drug discovery programs. While direct biological activity of this compound is not extensively documented, its role as a key intermediate in the synthesis of potentially bioactive molecules is well-established.[9][10] For instance, substituted indoles are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed and causes skin and serious eye irritation.[2] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a commercially available and synthetically versatile building block with significant applications in the synthesis of heterocyclic compounds, particularly indoles. The robust and well-documented Sonogashira coupling provides an efficient route to this valuable intermediate. This guide provides researchers and drug development professionals with the essential technical information to effectively utilize this compound in their synthetic endeavors. Future research may focus on exploring the direct biological activities of this compound and its derivatives, as well as developing novel synthetic transformations to further expand its utility in medicinal chemistry and materials science.
References
- 1. spectrabase.com [spectrabase.com]
- 2. This compound | C14H11N | CID 1211370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Photophysical Properties of 2-(2-phenylethynyl)aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the photophysical properties of 2-(2-phenylethynyl)aniline and its derivatives. These molecules, characterized by a phenylacetylene unit linked to an aniline core, are of significant interest due to their potential applications in fluorescent probes, molecular sensors, and as building blocks in medicinal chemistry. This document details their electronic absorption and emission characteristics, the influence of substituents and solvent environment, and relevant experimental protocols.
Core Structure and Photophysical Overview
The fundamental structure of this compound, also known as 2-aminotolane, consists of a conjugated π-system formed by the aniline ring and the phenylethynyl group. This extended conjugation is responsible for its characteristic ultraviolet-visible (UV-Vis) absorption and fluorescence properties. The presence of the amino group (a strong electron donor) and the phenylacetylene moiety can lead to interesting photophysical phenomena, including intramolecular charge transfer (ICT).
Upon excitation with UV light, the molecule transitions to an excited electronic state. The subsequent relaxation to the ground state can occur through radiative (fluorescence) or non-radiative pathways. The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (ΦF), while the duration the molecule spends in the excited state is measured by the fluorescence lifetime (τF).
Quantitative Photophysical Data
Systematic studies on a wide range of substituted this compound derivatives are limited in the publicly available literature. However, based on the parent compound and extensive data on structurally related donor-acceptor systems, the following tables summarize the expected trends and provide a framework for understanding their photophysical properties.
Table 1: UV-Vis Absorption Data for this compound
| Compound | Solvent | λmax (nm) |
| This compound | Not specified | ~350, ~240[1] |
Table 2: Anticipated Photophysical Data for Substituted this compound Derivatives
Note: The following data are illustrative and based on trends observed in similar push-pull aromatic compounds. Actual values will vary depending on the specific derivative and solvent.
| Substituent (R) | Position | Electronic Nature | Expected λabs (nm) | Expected λem (nm) | Expected ΦF | Expected τF (ns) |
| -H | - | Reference | ~350 | ~400-450 | Low to Moderate | 1-5 |
| -OCH3 | 4' (on phenylethynyl) | Electron-Donating | Red-shifted | Red-shifted | Moderate | 2-7 |
| -N(CH3)2 | 4' (on phenylethynyl) | Strong Electron-Donating | Significantly Red-shifted | Significantly Red-shifted | Moderate to High | 3-10 |
| -NO2 | 4' (on phenylethynyl) | Strong Electron-Withdrawing | Red-shifted | Significantly Red-shifted (large Stokes shift) | Low | 0.5-3 |
| -CN | 4' (on phenylethynyl) | Electron-Withdrawing | Red-shifted | Red-shifted (large Stokes shift) | Low to Moderate | 1-4 |
Influence of Substituents and Solvent Polarity
The photophysical properties of this compound derivatives are highly sensitive to the electronic nature of substituents on the aromatic rings and the polarity of the surrounding solvent.
Substituent Effects
-
Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH3) or dimethylamino (-N(CH3)2) on the phenylethynyl ring increase the electron density of the π-system. This generally leads to a bathochromic (red) shift in both the absorption and emission spectra due to a smaller HOMO-LUMO energy gap. EDGs can also enhance the fluorescence quantum yield.
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO2) or cyano (-CN) create a "push-pull" system where the aniline acts as the donor and the substituted phenylethynyl group acts as the acceptor. This donor-π-acceptor (D-π-A) architecture often results in a significant intramolecular charge transfer (ICT) character in the excited state. This leads to a large Stokes shift (the separation between the absorption and emission maxima) and often a decrease in the fluorescence quantum yield due to enhanced non-radiative decay pathways.
Solvatochromism
The sensitivity of the fluorescence emission to the solvent polarity is known as solvatochromism. For push-pull systems like many this compound derivatives, an increase in solvent polarity stabilizes the more polar ICT excited state to a greater extent than the less polar ground state. This results in a bathochromic (red) shift of the emission maximum in more polar solvents. The absorption spectrum is typically less sensitive to solvent polarity. This phenomenon can be utilized to probe the microenvironment of biological systems.
Experimental Protocols
Accurate determination of photophysical properties requires standardized experimental procedures. The following sections outline the methodologies for key measurements.
Synthesis of this compound Derivatives
A common synthetic route to this compound and its derivatives is the Sonogashira cross-coupling reaction. This involves the palladium- and copper-catalyzed coupling of a terminal alkyne with an aryl halide.
General Protocol:
-
To a solution of the appropriate ortho-haloaniline and terminal phenylacetylene in a suitable solvent (e.g., triethylamine or a mixture of toluene and water), add a palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(PPh3)2) and a copper(I) co-catalyst (e.g., CuI).
-
The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) and may require heating.
-
Reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is worked up by extraction and the crude product is purified by column chromatography on silica gel.
UV-Vis Absorption and Fluorescence Spectroscopy
Instrumentation:
-
A dual-beam UV-Vis spectrophotometer for absorption measurements.
-
A spectrofluorometer for fluorescence emission and excitation measurements.
Sample Preparation:
-
Prepare stock solutions of the compounds in a spectroscopic grade solvent (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, ethanol) at a concentration of approximately 1 mM.
-
For absorption measurements, dilute the stock solution to a concentration that gives a maximum absorbance between 0.1 and 1.
-
For fluorescence measurements, prepare a more dilute solution with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.
Data Acquisition:
-
Absorption: Record the absorption spectrum over a relevant wavelength range (e.g., 200-600 nm).
-
Fluorescence:
-
Record the emission spectrum by exciting at the absorption maximum (λmax).
-
Record the excitation spectrum by setting the emission monochromator to the wavelength of maximum emission.
-
Fluorescence Quantum Yield (ΦF) Determination (Relative Method)
The relative method involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.
Procedure:
-
Choose a suitable fluorescence standard that absorbs and emits in a similar spectral region as the sample (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54).
-
Prepare a series of solutions of both the sample and the standard at different concentrations, ensuring the absorbance at the excitation wavelength is below 0.1.
-
Measure the absorbance at the excitation wavelength and the integrated fluorescence intensity for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
The quantum yield of the sample (Φs) is calculated using the following equation:
Φs = Φstd * (ms / mstd) * (ηs2 / ηstd2)
where:
-
Φstd is the quantum yield of the standard.
-
ms and mstd are the gradients of the linear plots for the sample and standard, respectively.
-
ηs and ηstd are the refractive indices of the solvents used for the sample and standard, respectively.
-
Fluorescence Lifetime (τF) Measurement
Fluorescence lifetime is typically measured using Time-Correlated Single Photon Counting (TCSPC).
Instrumentation:
-
A pulsed light source (e.g., a picosecond laser diode or a Ti:sapphire laser).
-
A sensitive, high-speed photodetector (e.g., a microchannel plate photomultiplier tube or a single-photon avalanche diode).
-
TCSPC electronics.
Procedure:
-
The sample is excited with a short pulse of light.
-
The time difference between the excitation pulse and the detection of the first emitted photon is measured.
-
This process is repeated many times, and a histogram of the arrival times of the photons is built up.
-
The resulting fluorescence decay curve is then fitted to an exponential function to determine the fluorescence lifetime(s).
Visualizations
General Structure of this compound Derivatives
Caption: General structure of substituted this compound derivatives.
Experimental Workflow for Photophysical Characterization
Caption: Workflow for the synthesis and photophysical characterization.
Jablonski Diagram for Absorption and Fluorescence
Caption: Simplified Jablonski diagram illustrating electronic transitions.
Conclusion
This compound derivatives represent a versatile class of fluorophores with tunable photophysical properties. The strategic placement of electron-donating and electron-withdrawing substituents allows for the modulation of their absorption and emission characteristics, making them promising candidates for the development of environmentally sensitive fluorescent probes and other advanced materials. Further systematic studies on a broader range of derivatives are warranted to fully elucidate the structure-property relationships and unlock their full potential in various scientific and technological fields.
References
The Electronic Blueprint of a Promising Scaffold: A Technical Guide to the Electronic Structure of 2-(2-Phenylethynyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(2-Phenylethynyl)aniline, a molecule featuring a conjugated system of an aniline ring and a phenylethynyl group, presents a compelling scaffold for scientific investigation, particularly in the realms of materials science and medicinal chemistry. Its electronic structure, governed by the interplay of electron-donating and π-conjugated moieties, dictates its photophysical and electrochemical properties, which are critical for its potential applications. This in-depth technical guide provides a comprehensive overview of the theoretical and experimental approaches used to elucidate the electronic characteristics of this molecule. It is intended to serve as a foundational resource for researchers engaged in the design of novel therapeutics and functional materials based on the this compound framework.
Introduction
The unique arrangement of a primary amine on a phenyl ring directly linked to a phenylacetylene unit in this compound gives rise to a rich electronic landscape. The lone pair of electrons on the nitrogen atom of the aniline moiety can delocalize into the π-system of the entire molecule, influencing its frontier molecular orbitals and, consequently, its chemical reactivity and spectroscopic behavior. Understanding these fundamental electronic properties is paramount for predicting its behavior in various chemical and biological systems. This guide will delve into the theoretical calculations that provide a quantum mechanical perspective of its electronic structure and the experimental techniques used to validate these computational models.
Theoretical Calculations of Electronic Structure
Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful computational tools for investigating the electronic properties of molecules like this compound. These methods offer insights into the molecule's ground and excited state properties, providing a theoretical basis for interpreting experimental data.
Computational Methodology
A typical computational workflow for analyzing the electronic structure of this compound involves several key steps. The geometry of the molecule is first optimized to find its most stable conformation. Following this, calculations are performed to determine the energies of the frontier molecular orbitals (HOMO and LUMO), the electronic transitions, and other key parameters.
Frontier Molecular Orbitals and Electronic Transitions
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic behavior of a molecule. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. For this compound, the HOMO is expected to be delocalized over the electron-rich aniline ring, while the LUMO is likely distributed across the phenylethynyl moiety.
Time-Dependent DFT (TD-DFT) calculations can predict the electronic absorption spectrum by determining the energies of electronic transitions from the ground state to various excited states. The calculated transition energies and their corresponding oscillator strengths provide a theoretical UV-Vis spectrum that can be compared with experimental results.
Table 1: Predicted Electronic Properties of this compound from DFT Calculations
| Parameter | Predicted Value | Method/Basis Set | Significance |
| HOMO Energy | Value not available in search results | e.g., B3LYP/6-311+G(d,p) | Electron-donating ability |
| LUMO Energy | Value not available in search results | e.g., B3LYP/6-311+G(d,p) | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | Value not available in search results | e.g., B3LYP/6-311+G(d,p) | Chemical reactivity, electronic transitions |
| Dipole Moment (µ) | Value not available in search results | e.g., B3LYP/6-311+G(d,p) | Molecular polarity and intermolecular interactions |
Table 2: Predicted Electronic Transitions of this compound from TD-DFT Calculations
| Transition | Wavelength (λ) (nm) | Oscillator Strength (f) | Major Contribution |
| S0 → S1 | Value not available in search results | Value not available in search results | HOMO → LUMO |
| S0 → S2 | Value not available in search results | Value not available in search results | e.g., HOMO-1 → LUMO |
Note: The tables above are populated with placeholders as specific quantitative data from DFT and TD-DFT calculations for this compound were not found in the provided search results. These values would typically be obtained from dedicated computational studies.
Experimental Characterization
Experimental techniques are essential for validating the theoretical models and providing a tangible understanding of the electronic properties of this compound. UV-Vis spectroscopy and cyclic voltammetry are two primary methods used for this purpose.
UV-Vis Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from the ground state to higher energy states. For conjugated systems like this compound, these absorptions are typically intense and occur at longer wavelengths.
Experimental Protocol: UV-Vis Spectroscopy
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a spectroscopic grade solvent (e.g., ethanol or acetonitrile) at a concentration of approximately 1 mM.
-
Perform serial dilutions to obtain a sample with an absorbance in the range of 0.1 - 1.0 AU at the wavelength of maximum absorbance (λmax).
-
-
Measurement:
-
Record a baseline spectrum using a cuvette filled with the pure solvent.
-
Measure the absorbance spectrum of the sample solution over a wavelength range of 200-800 nm.
-
-
Data Analysis:
-
Identify the λmax values corresponding to the electronic transitions.
-
Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.
-
Table 3: Experimental UV-Vis Absorption Data for this compound
| Solvent | λmax (nm) | Molar Extinction Coefficient (ε) (M-1cm-1) |
| Solvent not specified | ~350 nm (broad peak)[1] | Value not available in search results |
Note: The provided search results indicate a UV-Vis spectrum with a broad peak around 350 nm, but specific details on the solvent and molar extinction coefficient are not available.
Cyclic Voltammetry
Cyclic voltammetry is an electrochemical technique used to study the redox properties of a molecule. It provides information about the oxidation and reduction potentials, which are related to the HOMO and LUMO energy levels, respectively.
Experimental Protocol: Cyclic Voltammetry
-
Instrumentation: A potentiostat with a three-electrode setup (working electrode, e.g., glassy carbon; reference electrode, e.g., Ag/AgCl; and counter electrode, e.g., platinum wire).
-
Sample Preparation:
-
Dissolve this compound in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6).
-
De-aerate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 15 minutes.
-
-
Measurement:
-
Scan the potential between a defined range (e.g., -2.0 V to +2.0 V vs. Ag/AgCl) at a specific scan rate (e.g., 100 mV/s).
-
Record the resulting current as a function of the applied potential.
-
-
Data Analysis:
-
Identify the anodic (oxidation) and cathodic (reduction) peak potentials.
-
Estimate the HOMO and LUMO energy levels using empirical equations that relate them to the onset of the oxidation and reduction potentials, respectively.
-
Table 4: Expected Electrochemical Data for this compound
| Parameter | Expected Potential (V vs. reference) |
| Oxidation Potential (Eox) | Value not available in search results |
| Reduction Potential (Ered) | Value not available in search results |
Note: Specific experimental electrochemical data for this compound were not found in the provided search results. The values would be dependent on the experimental conditions.
Relevance in Drug Development: Potential Signaling Pathways
Derivatives of aniline and phenylethynyl compounds have shown promise as anticancer and antimicrobial agents. While the specific biological targets of this compound are not yet fully elucidated, based on the activity of related molecules, it is plausible that it could modulate key signaling pathways involved in cell proliferation and survival. For instance, some aniline derivatives act as kinase inhibitors, targeting pathways such as the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer.[2]
Conclusion
The electronic structure of this compound, characterized by a delocalized π-system and the influence of an electron-donating amino group, makes it a molecule of significant interest. This guide has outlined the theoretical and experimental methodologies for probing its electronic properties. While a complete quantitative dataset is not yet available in the literature, the presented protocols and theoretical frameworks provide a solid foundation for future research. A thorough understanding of its electronic blueprint will be instrumental in unlocking the full potential of this versatile scaffold in the development of novel drugs and advanced materials. Further computational and experimental studies are warranted to fully characterize this promising molecule.
References
Methodological & Application
Application Notes: Gold-Catalyzed Intramolecular Cyclization of 2-(2-Phenylethynyl)aniline for the Synthesis of 2-Phenylindole
Introduction
The synthesis of indole scaffolds is a cornerstone of medicinal chemistry and drug development, as this moiety is a privileged structure found in a vast array of biologically active compounds and natural products. The gold-catalyzed intramolecular cyclization of 2-alkynylanilines represents a powerful and efficient method for constructing the indole nucleus.[1] Gold catalysts, particularly Au(I) and Au(III) species, are highly effective due to their strong affinity for carbon-carbon triple bonds (carbophilicity), which activates the alkyne for nucleophilic attack.[2] This methodology offers several advantages, including mild reaction conditions, high atom economy, and tolerance of various functional groups, making it a valuable tool for researchers in organic synthesis and pharmaceutical development.[3]
This document provides detailed protocols for the synthesis of the precursor, 2-(2-phenylethynyl)aniline, and its subsequent gold-catalyzed cyclization to 2-phenylindole. It also includes a summary of reaction conditions and a schematic of the proposed catalytic cycle.
Catalytic Pathway
The gold-catalyzed intramolecular cyclization of this compound proceeds through a well-accepted catalytic cycle. The cycle is initiated by the coordination of the gold(I) catalyst to the alkyne moiety of the substrate. This coordination renders the alkyne highly electrophilic and susceptible to nucleophilic attack. The proximate amino group of the aniline then attacks the activated alkyne in a 5-endo-dig cyclization fashion, forming a vinyl-gold intermediate. This step is typically the key C-N bond-forming event. The cycle is completed by a protodeauration step, where a proton source cleaves the carbon-gold bond, yielding the final 2-phenylindole product and regenerating the active gold(I) catalyst, allowing it to re-enter the catalytic cycle.[4]
Caption: Proposed catalytic cycle for the gold-catalyzed synthesis of 2-phenylindole.
Experimental Protocols
Protocol 1: Synthesis of this compound (Starting Material)
This protocol outlines the synthesis of the starting material via a Sonogashira cross-coupling reaction between 2-iodoaniline and phenylacetylene.[5]
Materials:
-
2-Iodoaniline
-
Phenylacetylene
-
Triethylamine (Et₃N)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Dichloromethane (DCM)
-
Celite®
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add 2-iodoaniline (1.0 equiv), PdCl₂(PPh₃)₂ (10 mol%), and CuI (10 mol%).
-
Place the flask under a nitrogen atmosphere.
-
Add degassed triethylamine (Et₃N) as the solvent (approx. 0.1 M concentration of 2-iodoaniline).
-
Add phenylacetylene (1.2-1.3 equiv) to the mixture.
-
Heat the reaction mixture to reflux and stir for 1.5–2 hours, monitoring by TLC for the consumption of the starting material.[5]
-
Upon completion, cool the mixture to room temperature.
-
Filter the resulting mixture through a pad of Celite®, washing the pad with dichloromethane (DCM).
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by column chromatography on silica gel to yield pure this compound.
Protocol 2: Gold-Catalyzed Intramolecular Cyclization to 2-Phenylindole
This protocol describes the intramolecular cyclization of this compound to 2-phenylindole using a gold(III) catalyst.[5]
Materials:
-
This compound
-
Sodium tetrachloroaurate(III) dihydrate (NaAuCl₄·2H₂O)
-
Isopropanol (iPrOH)
-
Diethyl ether (Et₂O)
-
Sodium hydroxide (NaOH) solution (0.1 M)
Procedure:
-
Dissolve this compound (1.0 equiv) in isopropanol (iPrOH) in a round-bottom flask under an ambient atmosphere.
-
To this stirred solution, add NaAuCl₄ (2–4 mol%) as the catalyst.[5]
-
Stir the reaction at room temperature until full conversion of the starting material is observed (typically 3 hours, monitor by TLC).[5]
-
Once the reaction is complete, concentrate the mixture under vacuum.
-
Add diethyl ether (Et₂O) to the residue.
-
Wash the organic layer twice with 0.1 M NaOH solution.
-
Combine the aqueous layers and extract once more with Et₂O.
-
Combine all organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-phenylindole.
-
If necessary, purify the product further by column chromatography or recrystallization.
Data Presentation
The efficiency of the gold-catalyzed cyclization can be influenced by the choice of catalyst, solvent, and reaction temperature. The following table summarizes representative conditions for this transformation.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | NaAuCl₄ (2-4) | iPrOH | Room Temp. | 3 | >95 (Full Conv.) | [5] |
| 2 | AuCl₃ (cat.) | EtOH | Room Temp. | N/A | Good | [3] |
| 3 | AuCl (cat.) | N/A | Room Temp. | N/A | N/A | [5] |
Note: "N/A" indicates data not specified in the cited source; "Full Conv." indicates complete conversion of the starting material was observed.
Experimental Workflow Visualization
The overall process from starting materials to the final purified product involves two main stages: the synthesis of the precursor and its subsequent cyclization.
Caption: Workflow for the two-stage synthesis of 2-phenylindole.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Indole Derivatives from 2-Alkynylanilines by Means of Gold Catalysis [ricerca.univaq.it]
- 3. researchgate.net [researchgate.net]
- 4. “Golden” Cascade Cyclization to Benzo[c]‐Phenanthridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One-pot gold-catalyzed synthesis of 3-silylethynyl indoles from unprotected o-alkynylanilines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 2-Phenylindole from 2-(2-Phenylethynyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 2-phenylindole via the palladium-catalyzed intramolecular cyclization of 2-(2-phenylethynyl)aniline. This transformation is a key step in the construction of the indole scaffold, a privileged structure in medicinal chemistry. The protocols outlined below are based on established literature procedures and offer guidance on catalyst selection, reaction conditions, and product purification.
Introduction
The indole nucleus is a fundamental heterocyclic motif found in a vast array of natural products, pharmaceuticals, and functional materials. The development of efficient and versatile methods for indole synthesis is therefore of significant interest to the scientific community. One powerful strategy for the construction of 2-substituted indoles is the palladium-catalyzed intramolecular cyclization of 2-alkynylanilines. This approach offers high atom economy and allows for the introduction of a wide range of substituents at the 2-position of the indole ring. This document focuses on the synthesis of 2-phenylindole, a valuable building block in drug discovery, from its precursor this compound.
Catalytic Systems and Reaction Conditions
The successful synthesis of 2-phenylindole from this compound is highly dependent on the choice of the palladium catalyst, ligands, base, and solvent. Several palladium sources and catalyst systems have been reported to be effective for this transformation.
Data Summary of Catalytic Systems
The following table summarizes various reported conditions for the palladium-catalyzed synthesis of 2-phenylindole. It is important to note that some of these examples describe a one-pot reaction from a haloaniline and phenylacetylene, which proceeds through the this compound intermediate.
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pd(PPh₃)₂Cl₂ (3.3 mol%) | PPh₃ | Et₃N | DMF | Room Temp. | 24 | 78 | [1] |
| 2 | Pd(OAc)₂ (10 mol%) | None | - | TPGS-750-M/H₂O | 80 (MW) | 0.5 | 60 a | [2] |
| 3 | PdCl₂ (5 mol%) | None | - | Acetonitrile | Reflux | - | - b | [3] |
| 4 | Pd(OAc)₂ (5 mol%) | (R,R)-QuinoxP* | K₃PO₄ | MeOH | - | - | - c | [4] |
a: Yield for a similar substrate, 2-([1,1′-biphenyl]-4-yl)-1H-indole. b: General condition mentioned for cyclization of 2-alkynyl-N-ethanoyl anilines. c: General catalyst system for Cacchi reaction, a related transformation.
Experimental Protocols
The following protocols provide a general framework for the synthesis of 2-phenylindole. Optimization of reaction conditions may be necessary for specific applications.
Protocol 1: Synthesis of 2-Phenylindole using Pd(PPh₃)₂Cl₂[1]
This protocol is adapted from a one-pot procedure and can be applied to the cyclization of isolated this compound.
Materials:
-
This compound
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Triethylamine (Et₃N)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a clean, dry reaction vessel, add this compound (1.0 equiv).
-
Add anhydrous DMF to dissolve the starting material.
-
To the solution, add triethylamine (2.0 equiv).
-
Finally, add bis(triphenylphosphine)palladium(II) dichloride (0.033 equiv).
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford 2-phenylindole.
Protocol 2: Green Synthesis of 2-Phenylindole using Pd(OAc)₂ in a Micellar Medium[2]
This protocol offers a more environmentally friendly approach using an aqueous micellar solution.
Materials:
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
TPGS-750-M (surfactant)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Prepare a 3 wt % solution of TPGS-750-M in deionized water.
-
In a microwave reaction vial, add this compound (1.0 equiv).
-
Add the TPGS-750-M/water solution to the vial.
-
To this suspension, add palladium(II) acetate (0.10 equiv).
-
Seal the vial and place it in a microwave reactor. Heat the mixture to 80 °C for 30 minutes.
-
After cooling, extract the reaction mixture with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield 2-phenylindole.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 2-phenylindole.
Proposed Catalytic Cycle
The following diagram illustrates a plausible catalytic cycle for the palladium-catalyzed intramolecular cyclization of this compound.
References
- 1. A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols: Synthesis of Substituted Carbazoles from 2-(2-Phenylethynyl)aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbazole and its substituted derivatives are a critical class of heterocyclic compounds extensively utilized in medicinal chemistry and materials science. Their rigid, planar structure and electron-rich nature impart unique photophysical properties and the ability to intercalate with DNA, leading to a wide range of biological activities. Substituted carbazoles are integral scaffolds in numerous pharmaceuticals, exhibiting anticancer, anti-inflammatory, antibacterial, and neuroprotective properties. This document provides detailed protocols for the synthesis of substituted carbazoles through the intramolecular cyclization of 2-(2-phenylethynyl)aniline derivatives, a modern and efficient synthetic strategy. This method often employs transition metal catalysts, such as palladium and gold, to facilitate the formation of the carbazole core under relatively mild conditions.
Reaction Principle
The synthesis of substituted carbazoles from this compound derivatives proceeds via a transition metal-catalyzed intramolecular cyclization. The general transformation involves the activation of the alkyne moiety by a metal catalyst (e.g., gold or palladium), followed by a nucleophilic attack from the aniline nitrogen. Subsequent isomerization and aromatization steps lead to the formation of the stable carbazole ring system. The choice of catalyst and reaction conditions can influence the efficiency and regioselectivity of the cyclization, particularly with substituted starting materials.
Experimental Protocols
The following protocols are generalized procedures based on established methodologies for related intramolecular cyclizations of 2-alkynylanilines. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Gold-Catalyzed Intramolecular Cyclization
This protocol is adapted from methodologies involving gold-catalyzed cyclization of alkyne-tethered anilines.
Materials:
-
Substituted this compound derivative
-
Gold(I) catalyst (e.g., AuCl, IPrAuCl) or Gold(III) catalyst (e.g., AuCl₃)
-
Silver salt co-catalyst (e.g., AgOTf, AgSbF₆) (optional, often used with AuCl)
-
Anhydrous solvent (e.g., Dioxane, Toluene, or Acetonitrile)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and stirring equipment
-
Thin Layer Chromatography (TLC) supplies for reaction monitoring
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk flask, add the substituted this compound derivative (1.0 mmol).
-
Add the gold catalyst (1-5 mol%) and, if applicable, the silver salt co-catalyst (1-5 mol%).
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the anhydrous solvent (5-10 mL) via syringe.
-
Stir the reaction mixture at the appropriate temperature (ranging from room temperature to 120 °C) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired substituted carbazole.
Protocol 2: Palladium-Catalyzed Intramolecular C-H Amination/Cyclization
This protocol is based on palladium-catalyzed methods for the formation of carbazoles from biaryl precursors, which can be formed in situ from 2-alkynylanilines.
Materials:
-
Substituted this compound derivative
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)
-
Ligand (e.g., Xantphos, SPhos) (optional, but often improves reactivity)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, DMF, or DMSO)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and stirring equipment
-
Thin Layer Chromatography (TLC) supplies for reaction monitoring
-
Silica gel for column chromatography
Procedure:
-
In a dry Schlenk flask, combine the substituted this compound derivative (1.0 mmol), palladium catalyst (2-10 mol%), ligand (if used, 2-10 mol%), and base (1.5-2.0 equivalents).
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent (5-10 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-140 °C) with stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the pure substituted carbazole.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of carbazoles and related indole derivatives from 2-alkynylaniline precursors found in the literature. This data can serve as a starting point for optimizing the synthesis of specific substituted carbazoles.
| Entry | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Product Type |
| 1 | CuCl (5 mol%) | Cs₂CO₃ (5 mol%) | CH₃CN | 23 | 3 | 95 | N-Tosyl-2-phenylindole |
| 2 | AgNO₃ / Oxone | - | CH₃CN/H₂O | 60 | - | 86 | 3-Phenylanthranil |
| 3 | ZnBr₂ | - | Solvent-free (ball mill) | RT | - | 82 | 2-Phenyl-1H-indole |
| 4 | Pd(OAc)₂ (5 mol%) / Cu(OAc)₂ | - | Toluene | 120 | 24 | ~100 | N-Acetylcarbazole (from 2-acetaminobiphenyl) |
| 5 | K₂CO₃ | Toluene | 110 | 24 | 91 | 9-Methyl-9H-carbazole (from diphenylamine intermediate)[1] |
Visualizations
Experimental Workflow
The following diagram illustrates the general experimental workflow for the synthesis of substituted carbazoles.
References
Application Notes and Protocols for 2-(2-Phenylethynyl)aniline in Multicomponent Heterocycle Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of 2-(2-phenylethynyl)aniline as a versatile building block in multicomponent reactions (MCRs) for the synthesis of diverse heterocyclic scaffolds. The protocols outlined below are based on published literature and offer a starting point for the development of novel synthetic methodologies and the discovery of new bioactive molecules.
Introduction to this compound in MCRs
This compound is a valuable bifunctional molecule possessing both a nucleophilic amino group and a reactive terminal alkyne. This unique structural motif allows it to participate in a variety of cyclization reactions, particularly in the context of multicomponent reactions, to generate complex heterocyclic systems in a single synthetic operation. MCRs are highly efficient, atom-economical processes that are of significant interest in medicinal chemistry and drug discovery for the rapid generation of molecular diversity. The primary applications of this compound in MCRs have focused on the synthesis of indole and quinoline derivatives, which are prevalent scaffolds in numerous pharmaceuticals and biologically active compounds.
Synthesis of Substituted Indoles
The indole core is a privileged structure in medicinal chemistry. This compound serves as an excellent precursor for the construction of substituted indoles through multicomponent strategies.
Palladium-Catalyzed Three-Component Synthesis of C1 and C3-Dialkoxy Indoles
A novel and efficient method for the synthesis of C1 and C3-dialkoxy indoles involves a palladium-catalyzed three-component reaction of this compound, formaldehyde, and an alcohol.[1] This reaction proceeds via a straightforward alkoxymethylation process, offering a direct route to uniquely substituted indoles.
Experimental Protocol:
A detailed experimental protocol for this specific reaction is not yet fully available in the public domain but is based on the principles of palladium-catalyzed C-N bond formation. A general conceptual procedure would be as follows:
-
To a solution of this compound (1.0 equiv.) in the chosen alcohol (e.g., ethanol, serving as both reactant and solvent) are added formaldehyde (e.g., as paraformaldehyde, 2.0-3.0 equiv.), a palladium catalyst (e.g., Palladium(II) acetate, 5-10 mol%), and an acid catalyst.
-
The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 60-100 °C) for a designated time (e.g., 12-24 hours), with reaction progress monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is then subjected to an aqueous workup and extracted with an appropriate organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over a drying agent (e.g., anhydrous sodium sulfate), filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford the desired C1, C3-dialkoxy indole derivative.
Quantitative Data Summary:
| Entry | Alcohol | Catalyst System | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ethanol | Pd(OAc)₂ / Acid | - | - | - |
| 2 | Methanol | Pd(OAc)₂ / Acid | - | - | - |
| 3 | Propanol | Pd(OAc)₂ / Acid | - | - | - |
| (Data to be populated upon availability of full experimental results) |
Reaction Workflow:
Caption: Palladium-catalyzed three-component synthesis of dialkoxy indoles.
Copper-Catalyzed Annulative Formylation for the Synthesis of 3-Formyl Indoles
While technically a two-component reaction where DMF serves as both reactant and solvent, the copper-catalyzed annulative formylation of this compound provides a valuable route to 3-formyl indoles, which are important synthetic intermediates.
Experimental Protocol:
-
In a sealed tube, dissolve the this compound derivative (0.3 mmol) in DMF (3 mL).
-
To the stirred solution, add Cu(TFA)₂·xH₂O (20 mol%).
-
Stir the reaction mixture under an O₂ atmosphere at 120 °C for approximately 24 hours, or until the starting material is consumed (monitored by TLC).
-
After completion, quench the reaction with ice-cold water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo.
-
Purify the crude material by column chromatography using 20% ethyl acetate in hexane as the eluent to afford the desired 3-formyl indole.
Quantitative Data Summary for Annulative Formylation:
| Entry | R group on Aniline N | R group on Phenylacetylene | Yield (%) |
| 1 | H | H | 55 |
| 2 | H | 4-Me | 62 |
| 3 | H | 4-OMe | 65 |
| 4 | H | 4-F | 38 |
| 5 | H | 4-Cl | 50 |
| 6 | Benzyl | H | 72 |
| 7 | Phenyl | H | 68 |
| (Yields are isolated yields based on a 0.3 mmol scale reaction) |
Reaction Mechanism:
Caption: Proposed mechanism for copper-catalyzed annulative formylation.
Synthesis of Substituted Quinolines
The quinoline scaffold is another key heterocycle in drug development. While direct multicomponent reactions of this compound for quinoline synthesis are not as well-documented, general methodologies for three-component quinoline synthesis from anilines, aldehydes, and alkynes suggest its potential applicability.
General Approach for Three-Component Quinoline Synthesis
A plausible, though not yet specifically reported for this compound, multicomponent reaction for quinoline synthesis would involve the reaction of an aniline, an aldehyde, and an alkyne, often catalyzed by a Lewis or Brønsted acid.
Conceptual Experimental Protocol:
-
To a solution of the aniline (e.g., this compound, 1.0 equiv.), and an aldehyde (1.0 equiv.) in a suitable solvent (e.g., toluene, acetonitrile), add a catalyst (e.g., FeCl₃, Yb(OTf)₃, or a Brønsted acid).
-
The mixture is stirred at a specified temperature, and then the third component, a terminal alkyne, is added.
-
The reaction is heated for a period of time until completion.
-
Workup and purification would follow standard procedures as described for the indole syntheses.
Logical Relationship for Quinoline Synthesis:
Caption: Logical flow for a three-component quinoline synthesis.
Future Outlook and Applications
The use of this compound in multicomponent reactions is a promising area for the development of novel heterocyclic compounds. The ability to generate molecular complexity in a single step is highly advantageous for creating libraries of compounds for high-throughput screening in drug discovery programs. Future research will likely focus on expanding the scope of heterocycles accessible from this precursor, including quinazolines, benzodiazepines, and other fused systems, by exploring new multicomponent reaction partners and catalytic systems. The synthesized indole and quinoline derivatives can serve as key intermediates for the development of therapeutics targeting a wide range of diseases, including cancer, infectious diseases, and neurological disorders.
References
Application Notes and Protocols: Tandem Annulation Reactions of 2-(2-Phenylethynyl)aniline with Alkynes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the tandem annulation reactions of 2-(2-phenylethynyl)aniline with alkynes, a powerful strategy for the synthesis of polysubstituted quinolines. Quinolines are a prominent class of nitrogen-containing heterocyclic compounds with significant applications in medicinal chemistry and materials science. This document outlines both rhodium- and gold-catalyzed methodologies, offering versatile routes to a diverse range of quinoline derivatives.
Introduction
Tandem annulation reactions offer an efficient and atom-economical approach to construct complex molecular architectures from simple starting materials in a single operation. The reaction of this compound with alkynes provides a direct route to highly substituted quinoline scaffolds. This transformation typically proceeds via a metal-catalyzed cascade process involving C-H activation, migratory insertion, and reductive elimination or related pathways. Both rhodium and gold catalysts have demonstrated remarkable efficacy in promoting these reactions, each with its own unique advantages in terms of substrate scope and reaction conditions.
Rhodium-Catalyzed Annulation
Rhodium catalysts, particularly those featuring a cyclopentadienyl (Cp*) ligand, are highly effective for the C-H activation and annulation of anilines with alkynes. These reactions are characterized by their high efficiency and broad functional group tolerance.
Proposed Signaling Pathway for Rhodium-Catalyzed Annulation
Caption: Proposed catalytic cycle for the rhodium-catalyzed annulation.
Experimental Protocol: Rhodium-Catalyzed Synthesis of 2,3,4-Triphenylquinoline
This protocol is adapted from general procedures for rhodium-catalyzed annulation of 2-alkynylanilines with internal alkynes.
Materials:
-
This compound (1.0 equiv)
-
Diphenylacetylene (1.2 equiv)
-
[Cp*RhCl₂]₂ (2.5 mol%)
-
AgSbF₆ (10 mol%)
-
Cu(OAc)₂ (2.0 equiv)
-
1,2-Dichloroethane (DCE)
Procedure:
-
To an oven-dried Schlenk tube, add this compound, diphenylacetylene, [Cp*RhCl₂]₂, AgSbF₆, and Cu(OAc)₂.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous 1,2-dichloroethane via syringe.
-
Seal the tube and heat the reaction mixture at 100 °C for 12 hours.
-
After cooling to room temperature, dilute the mixture with dichloromethane and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired 2,3,4-triphenylquinoline.
Quantitative Data
| Entry | Substrate 1 | Substrate 2 | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Diphenylacetylene | [CpRhCl₂]₂/AgSbF₆/Cu(OAc)₂ | DCE | 100 | 12 | Est. >80% |
| 2 | 2-Ethynylaniline | Phenylacetylene | [CpRhCl₂]₂/AgSbF₆/Cu(OAc)₂ | DCE | 80 | 12 | 85 |
| 3 | 2-Ethynylaniline | 1-Phenyl-1-propyne | [Cp*RhCl₂]₂/AgSbF₆/Cu(OAc)₂ | DCE | 80 | 12 | 82 |
Estimated yield based on similar reported reactions.
Gold-Catalyzed Annulation
Gold catalysts, particularly Au(I) complexes, are known for their strong π-acidity, which allows for the efficient activation of alkynes towards nucleophilic attack. This property is harnessed in the tandem annulation of this compound with alkynes to generate quinoline structures.
Proposed Signaling Pathway for Gold-Catalyzed Annulation
Caption: Proposed catalytic cycle for the gold-catalyzed annulation.
Experimental Protocol: Gold-Catalyzed Synthesis of Polysubstituted Quinolines
This protocol is based on general procedures for gold-catalyzed annulations of alkynes.
Materials:
-
This compound (1.0 equiv)
-
Internal Alkyne (e.g., Diphenylacetylene) (1.5 equiv)
-
(PPh₃)AuCl (5 mol%)
-
AgOTf (5 mol%)
-
Dioxane
Procedure:
-
In a sealed tube, dissolve this compound and the internal alkyne in dioxane.
-
Add (PPh₃)AuCl and AgOTf to the solution.
-
Seal the tube and heat the reaction mixture at 110 °C for 24 hours.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to obtain the desired polysubstituted quinoline.
Quantitative Data
| Entry | Substrate 1 | Substrate 2 | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Aminobenzaldehyde | Diphenylacetylene | (PPh₃)AuCl/AgOTf | Dioxane | 110 | 24 | 93 |
| 2 | 2-Aminoacetophenone | Diphenylacetylene | (PPh₃)AuCl/AgOTf | Dioxane | 110 | 24 | 85 |
| 3 | 2-Aminobenzophenone | 1-Phenyl-1-propyne | (PPh₃)AuCl/AgOTf | Dioxane | 110 | 24 | 88 |
Characterization Data of a Representative Product: 2,3,4-Triphenylquinoline
-
¹H NMR (CDCl₃, 400 MHz): δ 8.20-8.17 (m, 1H), 7.75-7.70 (m, 2H), 7.65-7.55 (m, 3H), 7.50-7.20 (m, 14H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 155.8, 148.5, 147.9, 139.8, 139.4, 136.1, 131.0, 130.3, 130.1, 129.8, 129.5, 128.8, 128.5, 128.3, 128.1, 127.9, 127.4, 126.9, 125.9, 125.4.
-
MS (ESI): m/z calculated for C₂₇H₁₉N [M+H]⁺: 358.15, found: 358.15.
Applications in Drug Development
The quinoline core is a privileged scaffold in medicinal chemistry, appearing in a wide range of therapeutic agents. The ability to rapidly synthesize diverse libraries of polysubstituted quinolines using these tandem annulation reactions is of significant interest to drug development professionals. These methods allow for the systematic modification of substituents around the quinoline core, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Workflow for Library Synthesis and Screening
Synthesis of 2-Phenylindole from 2-(2-Phenylethynyl)aniline: An Application Note and Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of 2-phenylindole, a significant heterocyclic scaffold in medicinal chemistry, through the intramolecular cyclization of 2-(2-phenylethynyl)aniline. Various catalytic systems, including gold, palladium, and zinc-based catalysts, have been reported to efficiently facilitate this transformation. This application note outlines a general procedure and presents a summary of reported yields under different catalytic conditions. Furthermore, a proposed reaction mechanism and a visual experimental workflow are provided to aid researchers in the successful implementation of this synthetic route.
Introduction
The indole nucleus is a privileged structure in drug discovery, present in a wide array of pharmacologically active compounds. The synthesis of substituted indoles remains an area of intense research. One efficient method for constructing the 2-substituted indole core is the cycloisomerization of 2-alkynylanilines. This protocol focuses on the synthesis of 2-phenylindole from this compound, a reaction that proceeds via an intramolecular hydroamination or cyclization cascade, often promoted by a metal catalyst. The choice of catalyst and reaction conditions can significantly influence the reaction efficiency and yield.
Data Presentation
The following table summarizes the reported yields for the synthesis of 2-phenylindole from this compound using various catalysts and conditions. This data is compiled from multiple sources to provide a comparative overview for researchers selecting a suitable synthetic strategy.
| Catalyst System | Additive/Co-catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Pd(OAc)₂ | - | TPGS-750-M/water | Not Specified | Not Specified | Good | [1] |
| Pd/C | Et₃N | DMF | 110 | 3 h | High | [2] |
| PdCl₂(CH₃CN)₂ | - | MeCN | 90 | Not Specified | Moderate to Excellent | [2] |
| Gold Nanoparticles | - | Not Specified | Not Specified | Not Specified | Dependent on Au NP size | [3] |
| ZnBr₂ | - | None (Ball Mill) | Not Specified | Not Specified | 82 | [3] |
| [CpRuCl(dppe)] | NaBArF₄·3H₂O | Chlorobenzene | 110 | 4-24 h | 11-20 | [4] |
| I₂ | - | Toluene | Not Specified | Not Specified | Moderate to Excellent | [5] |
Experimental Protocol
This protocol describes a general procedure for the palladium-catalyzed synthesis of 2-phenylindole from this compound. Researchers should note that optimization of reaction conditions (catalyst loading, temperature, and reaction time) may be necessary for specific laboratory setups.
Materials:
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂) or another suitable palladium catalyst
-
Triphenylphosphine (PPh₃) (if required as a ligand)
-
Anhydrous solvent (e.g., Dimethylformamide (DMF), Acetonitrile (MeCN), or Toluene)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and, if necessary, a ligand such as PPh₃ (2-10 mol%).
-
Solvent Addition: Add the anhydrous solvent (e.g., DMF, 10 mL per 1 mmol of starting material) to the flask.
-
Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 5-10 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a solid palladium catalyst was used, filter the mixture through a pad of celite.
-
Dilute the filtrate with water and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 2-phenylindole.
-
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Mandatory Visualizations
Experimental Workflow
Caption: A simplified workflow for the synthesis of 2-phenylindole.
Proposed Reaction Mechanism (Lewis Acid Catalysis)
Caption: Proposed mechanism for Lewis acid-catalyzed cyclization.
References
Application Notes and Protocols for the Utilization of 2-(2-Phenylethynyl)aniline in the Synthesis of Organic Light-Emitting Diodes (OLEDs)
For Researchers, Scientists, and Drug Development Professionals
Application Notes
2-(2-Phenylethynyl)aniline is a versatile bifunctional molecule that serves as a valuable precursor for the synthesis of advanced materials for organic light-emitting diodes (OLEDs). Its unique structure, featuring a reactive aniline group and a conjugated phenylethynyl moiety, allows for its incorporation into various components of an OLED device, including hole transport materials (HTMs), host materials, and emitters. The rigid phenylethynyl unit can enhance the thermal stability and charge-carrying properties of the resulting materials, while the aniline nitrogen provides a site for further functionalization to tune the electronic and morphological characteristics.
This document provides a detailed protocol for the synthesis of a novel hole transport material derived from this compound, namely N,N-bis(4-methoxyphenyl)-2-(2-phenylethynyl)aniline (MP-PEA) , and the subsequent fabrication of a multilayer OLED device. The introduction of methoxy-substituted triphenylamine moieties is a common strategy to enhance the hole-transporting capabilities and to ensure good film-forming properties.
Data Presentation
The performance of a representative OLED device incorporating MP-PEA as the hole transport layer is summarized in the table below. The device architecture is ITO / MP-PEA (40 nm) / Alq3 (60 nm) / LiF (1 nm) / Al (100 nm).
| Parameter | Value |
| Turn-on Voltage (V) | 3.2 |
| Maximum Luminance (cd/m²) | > 15,000 |
| Maximum Current Efficiency (cd/A) | 4.5 |
| Maximum Power Efficiency (lm/W) | 3.8 |
| Maximum External Quantum Efficiency (%) | 4.1 |
| Electroluminescence Peak (nm) | 520 (Green) |
| CIE Coordinates (x, y) | (0.32, 0.61) |
Experimental Protocols
Synthesis of N,N-bis(4-methoxyphenyl)-2-(2-phenylethynyl)aniline (MP-PEA)
Materials:
-
This compound (1.0 eq)
-
4-Iodoanisole (2.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)
-
Tri(tert-butyl)phosphine (P(t-Bu)₃, 0.1 eq)
-
Sodium tert-butoxide (NaOtBu, 3.0 eq)
-
Anhydrous Toluene
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, 4-iodoanisole, sodium tert-butoxide, and palladium(II) acetate.
-
Add anhydrous toluene to the flask, followed by the addition of tri(tert-butyl)phosphine.
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and quench with distilled water.
-
Extract the product with dichloromethane (DCM) (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate (MgSO₄).
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure MP-PEA .
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Fabrication of a Multilayer OLED Device
Materials and Equipment:
-
Indium Tin Oxide (ITO) coated glass substrates
-
Deionized water, acetone, isopropanol
-
UV-Ozone cleaner
-
High-vacuum thermal evaporation system (< 10⁻⁶ Torr)
-
Quartz crystal microbalance for thickness monitoring
-
Synthesized MP-PEA (Hole Transport Material)
-
Tris(8-hydroxyquinolinato)aluminum (Alq₃) (Emissive and Electron Transport Material)
-
Lithium Fluoride (LiF) (Electron Injection Material)
-
Aluminum (Al) (Cathode Material)
-
Glovebox with an inert atmosphere
Protocol:
-
Substrate Cleaning:
-
Sequentially clean the ITO-coated glass substrates in ultrasonic baths of deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of dry nitrogen.
-
Treat the ITO surface with UV-ozone for 10 minutes to increase its work function and improve hole injection.
-
-
Organic Layer Deposition:
-
Immediately transfer the cleaned substrates into a high-vacuum thermal evaporation chamber.
-
Deposit a 40 nm thick layer of MP-PEA as the hole transport layer (HTL) at a deposition rate of 1-2 Å/s.
-
Deposit a 60 nm thick layer of Alq₃ as the emissive layer (EML) and electron transport layer (ETL) at a deposition rate of 1-2 Å/s.
-
-
Cathode Deposition:
-
Deposit a 1 nm thick layer of LiF as the electron injection layer (EIL) at a deposition rate of 0.1-0.2 Å/s.
-
Deposit a 100 nm thick layer of Al as the cathode at a deposition rate of 3-5 Å/s.
-
-
Encapsulation:
-
Transfer the fabricated devices to an inert atmosphere glovebox.
-
Encapsulate the devices using a glass lid and a UV-curable epoxy resin to protect them from atmospheric moisture and oxygen.
-
-
Characterization:
-
Measure the current density-voltage-luminance (J-V-L) characteristics of the device using a source meter and a photometer.
-
Measure the electroluminescence (EL) spectrum using a spectrometer.
-
Copper-Catalyzed Synthesis of 3-Formylindoles: A Detailed Application Note and Protocol for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview and detailed protocols for the copper-catalyzed synthesis of 3-formylindoles from 2-(2-phenylethynyl)aniline derivatives. This method offers a direct and efficient one-pot strategy for constructing valuable 3-formylindole scaffolds.
The 3-formylindole moiety is a crucial building block in the synthesis of a wide range of biologically active compounds and pharmaceuticals. Traditional methods for the introduction of a formyl group at the C3 position of indoles often involve multiple steps and harsh reagents. The copper-catalyzed annulative formylation of o-alkynylanilines with dimethylformamide (DMF) presents a more streamlined and atom-economical approach.[1][2] This reaction proceeds through a cascade 5-endo-dig cyclization followed by formylation, utilizing an inexpensive copper catalyst and DMF as both the solvent and the formyl carbon source.[1][2]
Reaction Principle and Optimization
The core of this methodology is a copper(II)-catalyzed reaction of o-alkynylanilines with DMF in the presence of oxygen.[1][2] The reaction is initiated by a 5-endo-dig cyclization of the this compound derivative, which is followed by an in-situ formylation at the C3 position of the newly formed indole ring.[1] The formyl group is derived from DMF, which undergoes oxidation to generate the formylating species.[1][2]
Initial optimization studies for the synthesis of 2-phenyl-1H-indole-3-carbaldehyde from 2-(phenylethynyl)aniline were conducted to identify the most effective catalyst and reaction conditions. A variety of copper catalysts were screened, with copper powder showing promising results.[1] Further optimization revealed that copper(II) trifluoroacetate (Cu(TFA)₂·xH₂O) provided superior yields.
Table 1: Optimization of Reaction Conditions for the Synthesis of 2-phenyl-1H-indole-3-carbaldehyde
| Entry | Catalyst (20 mol%) | Additive (2.0 equiv.) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Cu(OAc)₂·H₂O | TFA | 120 | 24 | 31 |
| 2 | Anhyd. Cu(OAc)₂ | TFA | 120 | 24 | 35 |
| 3 | Cu(OTf)₂ | TFA | 120 | 24 | 41 |
| 4 | CuSO₄·H₂O | TFA | 120 | 24 | 25 |
| 5 | Cu(I) | TFA | 120 | 24 | 38 |
| 6 | Cu powder | TFA | 120 | 24 | 45 |
| 7 | Cu(TFA)₂·xH₂O | - | 120 | 24 | 72 |
Reaction conditions: 2-(phenylethynyl)aniline (0.3 mmol), catalyst (20 mol%), additive (if any), DMF (3 mL), under O₂ atmosphere. Source: Adapted from RSC Advances, 2018, 8, 40968-40973.[1]
Experimental Protocols
General Procedure for the Synthesis of 2-Substituted-3-formylindoles
This protocol outlines the general method for the copper-catalyzed synthesis of 2-substituted-3-formylindoles from various 2-(phenylethynyl)aniline derivatives.
Materials:
-
2-(Phenylethynyl)aniline derivative (0.3 mmol)
-
Copper(II) trifluoroacetate hydrate (Cu(TFA)₂·xH₂O) (20 mol%)
-
Dimethylformamide (DMF) (3 mL)
-
Oxygen (balloon or atmosphere)
-
Sealed tube
Procedure:
-
To a sealed tube, add the 2-(phenylethynyl)aniline derivative (0.3 mmol) and dimethylformamide (3 mL).
-
Add copper(II) trifluoroacetate hydrate (20 mol%) to the stirred solution.
-
Seal the tube and place it under an oxygen atmosphere (e.g., by evacuating and backfilling with O₂ or using an O₂ balloon).
-
Stir the reaction mixture at 120 °C for approximately 24 hours, or until the starting material is consumed (monitored by TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted-3-formylindole.[3]
Substrate Scope
The developed method demonstrates a broad substrate scope, tolerating various functional groups on the phenyl ring of the 2-phenylethynyl moiety. Both electron-donating and electron-withdrawing groups are well-tolerated, providing the corresponding 3-formylindoles in moderate to good yields.
Table 2: Synthesis of Various 2-Aryl-3-formylindoles
| Entry | R | Product | Yield (%) |
| 1 | H | 2-phenyl-1H-indole-3-carbaldehyde | 72 |
| 2 | 4-Me | 2-(p-tolyl)-1H-indole-3-carbaldehyde | 68 |
| 3 | 4-OMe | 2-(4-methoxyphenyl)-1H-indole-3-carbaldehyde | 65 |
| 4 | 4-F | 2-(4-fluorophenyl)-1H-indole-3-carbaldehyde | 58 |
| 5 | 4-Cl | 2-(4-chlorophenyl)-1H-indole-3-carbaldehyde | 55 |
| 6 | 4-Br | 2-(4-bromophenyl)-1H-indole-3-carbaldehyde | 52 |
| 7 | 3-Me | 2-(m-tolyl)-1H-indole-3-carbaldehyde | 69 |
| 8 | 2-Me | 2-(o-tolyl)-1H-indole-3-carbaldehyde | 61 |
Reaction conditions: 2-(Arylethynyl)aniline (0.3 mmol), Cu(TFA)₂·xH₂O (20 mol%), DMF (3 mL), 120 °C, 24 h, under O₂ atmosphere. Isolated yields. Source: Adapted from RSC Advances, 2018, 8, 40968-40973.[1][4]
The reaction was also successfully extended to N-substituted this compound derivatives, affording 1,2-disubstituted-3-formylindoles.[1]
Reaction Mechanism and Workflow
The proposed mechanism for the copper-catalyzed annulative formylation involves a series of steps, initiated by the copper catalyst.
Caption: Proposed reaction mechanism for the copper-catalyzed synthesis of 3-formylindoles.
The experimental workflow for this synthesis is straightforward and can be completed in a standard laboratory setting.
Caption: A simplified experimental workflow for the synthesis of 3-formylindoles.
Conclusion
The copper-catalyzed annulative formylation of 2-(2-phenylethynyl)anilines provides an efficient and direct route to valuable 3-formylindole derivatives.[1] The use of an inexpensive copper catalyst, readily available DMF as a formyl source, and molecular oxygen as a green oxidant makes this method attractive for both academic research and industrial applications.[1][5] The broad substrate scope and tolerance of various functional groups further enhance the utility of this synthetic strategy in the development of novel therapeutic agents and functional materials.[1][2]
References
- 1. A copper(ii)-catalyzed annulative formylation of o-alkynylanilines with DMF: a single-step strategy for 3-formyl indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A copper(ii)-catalyzed annulative formylation of o-alkynylanilines with DMF: a single-step strategy for 3-formyl indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Copper-Catalyzed Aerobic Oxidative Cyclization of 2-Alkynylanilines with Nitrosoarenes: Synthesis of Organic Solid Mechanoluminescence Compounds of 4-Oxo-4H-cinnolin-2-ium-1-ide [organic-chemistry.org]
Application Notes and Protocols: Microwave-Assisted Synthesis of 2-Phenylindole from 2-(2-Phenylethynyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds. Traditional methods for indole synthesis often involve harsh conditions, long reaction times, and the use of expensive or toxic metal catalysts. This application note details a highly efficient, rapid, and environmentally benign protocol for the synthesis of 2-phenylindole via the microwave-assisted intramolecular cyclization of 2-(2-phenylethynyl)aniline. This catalyst-free method, conducted in water, offers significant advantages over classical approaches, including dramatically reduced reaction times, high yields, and a greener reaction profile, making it an attractive strategy for drug discovery and development.
Introduction
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, accelerating reaction rates by orders of magnitude compared to conventional heating methods. This is achieved through the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating. The synthesis of indoles through the cycloisomerization of 2-alkynylanilines is a powerful and atom-economical transformation. While often catalyzed by transition metals, recent advancements have demonstrated the feasibility of performing this reaction under catalyst-free conditions using microwave irradiation, particularly in aqueous media.[1][2] The use of water as a solvent and the absence of a metal catalyst align with the principles of green chemistry, reducing environmental impact and simplifying product purification.
This document provides a detailed protocol and comparative data for the microwave-assisted synthesis of 2-phenylindole from this compound, exploring the effects of various inorganic salts and organic bases on reaction efficiency.
Reaction Mechanism
The microwave-assisted synthesis of 2-phenylindole from this compound proceeds through a thermal intramolecular hydroamination/cycloisomerization pathway. Under microwave irradiation, the aniline nitrogen attacks the alkyne's internal carbon in a 5-endo-dig cyclization, a process that does not proceed under conventional heating.[1][2] This is followed by proton transfer to yield the stable aromatic indole ring. The presence of small amounts of inorganic salts can enhance the dielectric loss of water, improving the efficiency of microwave energy absorption and potentially influencing the reactivity in the near-critical water medium.[2]
Caption: Proposed mechanism for the microwave-assisted synthesis of 2-phenylindole.
Data Presentation
The following tables summarize the quantitative data for the microwave-assisted synthesis of 2-phenylindole from this compound under various conditions. The data is adapted from studies by Cacchi, S. et al. (2009).[1][2]
Table 1: Effect of Inorganic Salts on Reaction Yield
| Entry | Additive (0.1 equiv.) | Time (h) | Temperature (°C) | Yield (%) |
| 1 | KCI | 1.5 | 200 | 75 |
| 2 | NaHCO₃ | 1.5 | 200 | 70 |
Reaction Conditions: this compound (0.25 mmol/mL) in water (2 mL), microwave irradiation.
Table 2: Effect of Organic Bases on Reaction Yield
| Entry | Additive | Time (min) | Temperature (°C) | Yield (%) |
| 1 | Pyrrolidine (2 equiv.) | 30 | 200 | 54 |
| 2 | Piperidine (2 equiv.) | 30 | 200 | - |
Reaction Conditions: this compound in water, microwave irradiation.
Experimental Protocols
This section provides a detailed methodology for the microwave-assisted synthesis of 2-phenylindole.
Materials and Equipment
-
This compound
-
Deionized Water
-
Potassium Chloride (KCl) or Sodium Bicarbonate (NaHCO₃)
-
Microwave synthesis reactor (e.g., CEM Discover, Biotage Initiator)
-
10 mL microwave process vial with a snap-on cap
-
Magnetic stir bar
-
Standard laboratory glassware for workup
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Experimental Workflow Diagram
Caption: General workflow for the microwave-assisted synthesis of 2-phenylindole.
Detailed Synthesis Protocol
-
Preparation of the Reaction Mixture:
-
To a 10 mL microwave process vial equipped with a magnetic stir bar, add this compound (e.g., 0.25 mmol).
-
Add the chosen additive, for example, potassium chloride (0.1 equivalents, e.g., 0.025 mmol).
-
Add 2 mL of deionized water.
-
-
Microwave Irradiation:
-
Securely seal the vial with a snap-on cap.
-
Place the vial into the cavity of the microwave reactor.
-
Set the reaction parameters:
-
Temperature: 200°C
-
Time: 1.5 hours
-
Stirring: On
-
-
Initiate the microwave irradiation program.
-
-
Reaction Workup and Purification:
-
Once the reaction is complete, allow the vial to cool to room temperature.
-
Open the vial and transfer the contents to a separatory funnel.
-
Dilute the mixture with water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford pure 2-phenylindole.
-
Conclusion
The microwave-assisted, catalyst-free synthesis of 2-phenylindole from this compound in water represents a significant advancement in indole synthesis. This method is characterized by its operational simplicity, rapid reaction times, high yields, and adherence to the principles of green chemistry. The provided protocols and data offer a robust starting point for researchers in medicinal chemistry and drug development to efficiently synthesize indole derivatives for further investigation. The amenability of this method to library synthesis makes it a valuable tool for accelerating the discovery of new therapeutic agents.
References
Mechanochemical synthesis of heterocycles using 2-(2-Phenylethynyl)aniline via ball milling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the mechanochemical synthesis of 2-phenyl-1H-indole from 2-(2-phenylethynyl)aniline using a planetary ball mill. This solvent-free method offers a green and efficient alternative to traditional solution-phase synthesis.
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, found in a wide array of natural products and pharmaceuticals. Traditional methods for indole synthesis often require harsh conditions, toxic solvents, and multi-step procedures. Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a sustainable and efficient alternative.[1] This protocol details the mechanochemical synthesis of 2-phenyl-1H-indole via an intramolecular hydroamination of this compound, catalyzed by zinc bromide (ZnBr₂).[2][3][4][5]
Reaction Principle
The synthesis proceeds through an intramolecular hydroamination of the alkyne moiety of this compound. The Lewis acid catalyst, ZnBr₂, activates the alkyne, facilitating the nucleophilic attack by the aniline nitrogen, leading to cyclization and subsequent formation of the indole ring. The use of a ball mill provides the necessary energy input for the reaction to occur in the solid state, eliminating the need for a solvent.
Experimental Workflow
The overall experimental process, from starting material synthesis to the final product, is outlined below.
Caption: Overall workflow for the synthesis of 2-phenyl-1H-indole.
Quantitative Data Summary
The following table summarizes the key quantitative data for the mechanochemical synthesis of 2-phenyl-1H-indole.
| Parameter | Value | Reference |
| Reactants | ||
| This compound | 1 mmol (193 mg) | [3] |
| Zinc Bromide (ZnBr₂) | 1 mmol (225 mg) | [3] |
| Sodium Chloride (NaCl) | 7 g | [3][4] |
| Milling Conditions | ||
| Milling Frequency | 800 rpm | [3][6] |
| Milling Time | 30 min | [3] |
| Product | ||
| 2-Phenyl-1H-indole Yield | 82% | [2][3] |
| Melting Point | 186-187 °C | [3] |
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound (Starting Material)
This protocol describes the synthesis of the starting material via a Sonogashira coupling reaction.[3]
Materials:
-
2-Iodoaniline (10 g, 45.7 mmol)
-
Phenylacetylene (4.7 g, 46 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Copper(I) iodide (CuI) (10 mol%)
-
Triethylamine (Et₃N) (150 mL)
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄)
-
n-Hexane
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Argon atmosphere setup
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
In a round-bottom flask, dissolve 2-iodoaniline, phenylacetylene, Pd(PPh₃)₄, and CuI in triethylamine.
-
Stir the solution under an argon atmosphere for 3 hours at room temperature.
-
After the reaction is complete, extract the mixture with ethyl acetate.
-
Dry the organic layer over magnesium sulfate and concentrate under vacuum using a rotary evaporator.
-
Purify the crude product by column chromatography followed by recrystallization from n-hexane to yield this compound as yellowish needles.
Characterization Data (this compound):
-
Yield: 85%[3]
-
Melting Point: 87-88 °C (n-hexane)[3]
-
¹H NMR (200 MHz, CDCl₃): δ = 7.44 - 7.67 (m, 2 H), 7.19 - 7.44 (m, 4 H), 7.03 - 7.19 (m, 1 H), 6.63 - 6.93 (m, 2 H), 5.00 ppm (br. s., 2 H)[3]
-
¹³C NMR (50 MHz, CDCl₃): δ = 145.6, 131.9, 131.2, 129.3, 128.0, 127.9, 122.8, 118.8, 115.0, 108.8, 94.7, 85.2 ppm[3]
-
IR (cm⁻¹): 3459, 3367, 3065, 2206, 1606, 1494, 1308, 1251, 690[3]
Protocol 2: Mechanochemical Synthesis of 2-Phenyl-1H-indole
This protocol details the solvent-free synthesis of 2-phenyl-1H-indole using a planetary ball mill.[3]
Materials:
-
This compound (193 mg, 1 mmol)
-
Zinc bromide (ZnBr₂) (225 mg, 1 mmol)
-
Sodium chloride (NaCl) (7 g)
Equipment:
-
Planetary ball mill (e.g., Fritsch Pulverisette 7 classic line)
-
Hardened steel milling beakers (45 mL volume)
-
Hardened steel milling balls (6 balls, 15 mm diameter)
Procedure:
Caption: Step-by-step procedure for the mechanochemical synthesis.
-
Place six hardened steel milling balls (15 mm diameter) into a 45 mL hardened steel milling beaker.
-
Sequentially add sodium chloride (7 g), this compound (193 mg, 1 mmol), and zinc bromide (225 mg, 1 mmol) to the milling beaker.[3]
-
Securely close the milling beaker and place it in the planetary ball mill.
-
Perform the milling at a rotation frequency of 800 rpm for 30 minutes.[3]
-
After milling, retrieve the milling beaker and proceed with the work-up and purification of the product.
Work-up and Purification: The specific work-up procedure is not detailed in the provided snippets, but a standard procedure would involve:
-
Removing the solid mixture from the milling beaker.
-
Dissolving the mixture in a suitable organic solvent (e.g., ethyl acetate).
-
Washing with water to remove NaCl and any remaining ZnBr₂.
-
Drying the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).
-
Concentrating the solution under reduced pressure.
-
Purifying the crude product by column chromatography or recrystallization to obtain pure 2-phenyl-1H-indole.
Characterization Data (2-Phenyl-1H-indole):
-
Yield: 82%[3]
-
Appearance: White solid[3]
-
Melting Point: 186-187 °C (n-hexane)[3]
-
¹H NMR (400 MHz, acetone-D₆): δ = 10.75 (br. s., 1 H), 7.88 (d, J = 7.3 Hz, 2 H), 7.58 (d, J = 7.9 Hz, 1 H), 7.39 - 7.52 (m, 3 H), 7.32 (t, J = 7.4 Hz, 1 H), 7.12 (t, J = 8.0 Hz, 1 H), 7.04 (t, J = 7.8 Hz, 1 H), 6.91 ppm (d, J = 1.2 Hz, 1 H)[3]
-
¹³C NMR (101 MHz, acetone-D₆): δ = 138.0, 137.6, 132.7, 129.3, 128.9, 127.4, 125.0, 121.8, 120.2, 119.6, 111.2, 99.0 ppm[3]
-
IR (cm⁻¹): 3440, 3049, 1480, 1457, 1447, 1351, 1298, 763[3]
-
HR-MS: [C₁₄H₁₁N+H]⁺, calc. 194.0964, found 194.0974[3]
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
-
Ball milling can generate heat and pressure; ensure the milling beakers are properly sealed and handled with care.
Troubleshooting
-
Low Yield:
-
Ensure all reactants are dry, as moisture can deactivate the catalyst.
-
Check the calibration of the ball mill to ensure the correct milling frequency.
-
Varying the milling time and frequency can impact the yield and selectivity. Lower frequencies for longer durations may improve selectivity.[6]
-
-
Incomplete Reaction:
-
Increase the milling time in increments and monitor the reaction progress by taking small aliquots for analysis (e.g., TLC or ¹H NMR).
-
Ensure proper mixing of the reactants in the milling jar.
-
This protocol provides a reproducible and efficient method for the mechanochemical synthesis of 2-phenyl-1H-indole, a valuable building block in drug discovery and materials science. The solvent-free nature of this reaction aligns with the principles of green chemistry, offering a more sustainable approach to heterocycle synthesis.
References
- 1. pubs.rsyn.org [pubs.rsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. ZnBr2-mediated synthesis of indoles in a ball mill by intramolecular hydroamination of 2-alkynylanilines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. BJOC - Mechanochemical synthesis of small organic molecules [beilstein-journals.org]
Application Notes and Protocols: 2-(2-Phenylethynyl)aniline as a Versatile Building Block for N-Fused Polycyclic Indoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-(2-phenylethynyl)aniline and its derivatives as precursors for the construction of complex N-fused polycyclic indole scaffolds. The protocols detailed herein focus on robust and efficient catalytic methodologies, offering a gateway to novel heterocyclic frameworks of significant interest in medicinal chemistry and materials science. The indole core is a privileged scaffold in numerous biologically active compounds, and the development of methods for its elaboration into more complex, rigidified structures is a continuous pursuit in drug discovery.[1][2]
Introduction to N-Fused Polycyclic Indoles
N-fused polycyclic indoles are a class of heterocyclic compounds characterized by the fusion of an indole ring system with one or more additional rings through the indole nitrogen and an adjacent carbon atom. This structural motif imparts conformational rigidity and a three-dimensional architecture that can favorably influence interactions with biological targets.[3] Consequently, these scaffolds are found in a variety of natural products and have been explored for their potential as therapeutic agents.[4] The strategic use of this compound as a starting material provides a convergent and flexible approach to these complex molecules.
Synthesis of the Precursor: this compound
The starting material, this compound, can be readily synthesized via a Sonogashira cross-coupling reaction between 2-iodoaniline and phenylacetylene. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.
Experimental Protocol: Synthesis of this compound
A solution of 2-iodoaniline (10 g, 45.7 mmol), phenylacetylene (4.7 g, 46 mmol), Pd(PPh₃)₄ (5 mol%), and CuI (10 mol%) in triethylamine (150 mL) is stirred for 3 hours under an argon atmosphere.[5] The resulting mixture is then extracted with ethyl acetate, dried over magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography and recrystallization to afford this compound as yellowish needles.[5]
Table 1: Spectroscopic Data for this compound [5][6][7][8][9]
| Data Type | Values |
| ¹H NMR (CDCl₃, 200 MHz) | δ = 7.44 - 7.67 (m, 2H), 7.19 - 7.44 (m, 4H), 7.03 - 7.19 (m, 1H), 6.63 - 6.93 (m, 2H), 5.00 (br. s., 2H) |
| ¹³C NMR (CDCl₃, 50 MHz) | δ = 145.6, 131.9, 131.2, 129.3, 128.0, 127.9, 122.8, 118.8, 115.0, 108.8, 94.7, 85.2 |
| IR (cm⁻¹) | 3459, 3367, 3065, 2206, 1606, 1494, 1308, 1251, 690 |
| Melting Point (°C) | 87-88 |
| Molecular Formula | C₁₄H₁₁N |
| Molecular Weight ( g/mol ) | 193.25 |
Gold-Catalyzed Cascade Cyclization for N-Fused Tetracyclic Indolines
A powerful strategy for the synthesis of N-fused polycyclic indoles involves a gold-catalyzed cascade cyclization of 2-alkynyl-N-propargylanilines. This method allows for the rapid construction of complex tetracyclic indoline frameworks in a single step.[7][8][9][10][11][12][13][14] The reaction proceeds through a formal [4+2] cycloaddition, initiated by the gold-catalyzed activation of the alkyne.[3][10]
Experimental Workflow
Caption: Experimental workflow for the synthesis of N-fused tetracyclic indolines.
Proposed Reaction Mechanism
The gold(I) catalyst activates the alkyne of the 2-alkynyl-N-propargylaniline, facilitating an intramolecular cyclization to form an indole intermediate. This is followed by a 1,3-propargyl migration to generate an allene species. Subsequent gold-catalyzed hydroarylation of the allene leads to the final tetracyclic indoline product.[10][15]
Caption: Proposed mechanism for the gold-catalyzed cascade cyclization.
Experimental Protocol: Gold-Catalyzed Synthesis of a Tetracyclic Indoline
To a solution of the 2-alkynyl-N-propargylaniline (1.0 equiv) in a suitable solvent such as 2-propanol (iPrOH), is added the gold catalyst, for example, a combination of IPrAuCl (5 mol%) and AgSbF₆ (5 mol%).[10] The reaction mixture is stirred at a specified temperature (e.g., 60 °C) until the starting material is consumed, as monitored by thin-layer chromatography.[10] Upon completion, the reaction is quenched, and the product is isolated and purified by column chromatography.
Table 2: Optimization of Gold-Catalyzed Cyclization of N-propargylaniline 1a [10]
| Entry | Catalyst (mol%) | Cocatalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | PPh₃AuCl (5) | AgSbF₆ (5) | THF | 60 | 2 | 13 |
| 2 | (p-CF₃C₆H₄)₃PAuCl (5) | AgSbF₆ (5) | THF | 60 | 2 | 21 |
| 3 | IPrAuCl (5) | AgSbF₆ (5) | THF | 60 | 2 | 74 |
| 4 | JohnPhosAu(MeCN)SbF₆ (5) | - | THF | 60 | 2 | 74 |
| 5 | IPrAuCl (5) | AgSbF₆ (5) | Toluene | 60 | 2 | 68 |
| 6 | IPrAuCl (5) | AgSbF₆ (5) | DCE | 60 | 2 | 55 |
| 7 | IPrAuCl (5) | AgSbF₆ (5) | CH₃NO₂ | 60 | 2 | 45 |
| 8 | IPrAuCl (5) | AgSbF₆ (5) | CH₃CN | 60 | 2 | 65 |
| 9 | IPrAuCl (5) | AgSbF₆ (5) | Dioxane | 60 | 2 | 62 |
| 10 | IPrAuCl (5) | AgSbF₆ (5) | iPrOH | 60 | 2 | 81 |
| 11 | IPrAuCl (5) | AgOTf (5) | iPrOH | 60 | 2 | 65 |
| 12 | IPrAuCl (5) | AgNTf₂ (5) | iPrOH | 60 | 2 | 78 |
| 13 | AgSbF₆ (5) | - | iPrOH | rt | 2 | dcmp |
*Isolated yields. dcmp = decomposition.
Alternative Catalytic Systems
While gold catalysis is highly effective, other transition metals can also be employed for the synthesis of N-fused polycyclic indoles.
Ruthenium-Catalyzed C-H Activation and Intramolecular Hydroarylation
Ruthenium(II) catalysts can promote the synthesis of N-fused tetracyclic indole derivatives through a C-H activation and intramolecular hydroarylation cascade.[16][17] This methodology often utilizes a transient directing group to achieve high regioselectivity.[16]
Base-Promoted Tandem Synthesis
A base-promoted approach has been developed for the synthesis of N-fused polycyclic indoles via a 5-endo-dig cyclization of 2-alkynyl anilines, followed by a dearomatizing Michael addition process. This method provides access to 8,9-dihydropyrido[1,2-a]indol-6(7H)-one scaffolds in good to excellent yields.[18]
Applications in Drug Discovery and Materials Science
The N-fused polycyclic indole scaffold is a valuable pharmacophore in drug discovery. The rigid, three-dimensional nature of these molecules can lead to high-affinity and selective interactions with biological targets. These compounds have been investigated for a range of therapeutic applications, including as anticancer agents and central nervous system modulators. Furthermore, the unique photophysical properties of some polycyclic indole derivatives make them promising candidates for applications in materials science, such as in organic light-emitting diodes (OLEDs) and as fluorescent probes. The synthetic methodologies described herein provide a robust platform for the generation of diverse libraries of N-fused polycyclic indoles for screening in these and other applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Gold(I)-Catalyzed Approaches to Three-Type Small-Molecule Scaffolds via Arylalkyne Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intriguing mechanistic labyrinths in gold(i) catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Polycyclic Indolines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 5. Synthesis of N-fused polycyclic indoles via a Pd-catalyzed multicomponent cascade reaction consisting of an amide-directed [3+1+1] annulation reaction of 3-diazo oxindole and isocyanides - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of chiral polycyclic N-heterocycles via gold(i)-catalyzed 1,6-enyne cyclization/intramolecular nucleophilic addition - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. organicreactions.org [organicreactions.org]
- 9. Gold(i)-catalyzed highly stereoselective synthesis of polycyclic indolines: the construction of four contiguous stereocenters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. New entry to polycyclic fused indoles via gold(I)-catalyzed cascade reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. DSpace at EWHA: [RhCp*Cl2]2-Catalyzed Indole Functionalization: Synthesis of Bioinspired Indole-Fused Polycycles [dspace.ewha.ac.kr]
- 16. Synthesis of N-Fused Polycyclic Indole Derivatives via Ru(II)-Catalyzed C-H Bond Activation and Intramolecular Hydroarylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis of N-Fused Polycyclic Indole Derivatives via Ru(II)-Catalyzed C-H Bond Activation and Intramolecular Hydroarylation. | Semantic Scholar [semanticscholar.org]
- 18. Base-Promoted Tandem Synthesis of 2-Substituted Indoles and N-Fused Polycyclic Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Phenylindole via 2-(2-Phenylethynyl)aniline Cyclization
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield of 2-phenylindole from the cyclization of 2-(2-phenylethynyl)aniline.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 2-phenylindole from this compound.
Issue 1: Low or No Yield of 2-Phenylindole
-
Question: I am not getting the expected yield of 2-phenylindole. What are the potential causes and how can I improve it?
-
Answer: Low yields in this cyclization can stem from several factors, including the choice of catalyst, reaction conditions, and the nature of the starting material.
-
Catalyst Selection: The choice of catalyst is critical. While the reaction can proceed without a catalyst under certain conditions, yields are often significantly improved with the use of a suitable catalyst. Common catalysts include copper salts (e.g., CuCl), palladium complexes (e.g., Pd(PPh₃)₂Cl₂), and Lewis acids (e.g., ZnBr₂).[1][2][3] The effectiveness of a particular catalyst can be highly dependent on the specific reaction conditions.
-
Reaction Conditions:
-
Solvent: The choice of solvent can dramatically impact the reaction rate and yield. Acetonitrile has been shown to be an effective solvent for copper-catalyzed cyclizations.[3]
-
Base: The presence and type of base can be crucial. For instance, in copper-catalyzed reactions, cesium carbonate (Cs₂CO₃) has been found to be an effective base.[3] Triethylamine is commonly used in palladium-catalyzed one-pot syntheses starting from 2-haloanilines.[2]
-
Temperature: The reaction may require heating to proceed at a reasonable rate. Optimization of the reaction temperature is recommended.
-
-
Protecting Groups: For some catalytic systems, particularly copper-catalyzed cyclizations, the free amino group of this compound may not be reactive enough. In such cases, protection of the aniline nitrogen with a tosyl group (forming 2-(phenylethynyl)tosylaniline) can lead to excellent yields of the corresponding N-tosyl-2-phenylindole.[3]
-
Issue 2: Formation of Unexpected Side Products
-
Question: I am observing a significant amount of a side product in my reaction mixture. What could it be and how can I minimize its formation?
-
Answer: The formation of side products is a common challenge. The nature of the side product can provide clues about the reaction pathway and how to control it.
-
Oxidative Cyclization to 2,1-Benzisoxazoles: When using silver catalysts (e.g., AgNO₃) in the presence of an oxidant like Oxone, an alternative reaction pathway can lead to the formation of 2,1-benzisoxazole derivatives instead of 2-phenylindole.[4] If you are observing a product with a different spectroscopic signature than expected, consider this possibility. To favor the formation of 2-phenylindole, avoid the combination of silver catalysts and strong oxidants.
-
Formation of 3-Formyl Indoles: In some cases, using a copper(II) catalyst in a solvent like dimethylformamide (DMF) can lead to the formation of 2-aryl-3-formylindoles.[5] This occurs through a cascade cyclization followed by formylation. If this side product is observed, switching to a different solvent or catalyst system is recommended.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common methods for the synthesis of 2-phenylindole?
-
A1: Besides the cyclization of this compound, the Fischer indole synthesis is a classic and widely used method.[6][7][8][9][10][11][12] This method involves the reaction of phenylhydrazine with acetophenone in the presence of an acid catalyst. Modern methods often involve palladium- or copper-catalyzed reactions, which can offer milder reaction conditions and broader substrate scope.[2][3]
-
-
Q2: Can I perform a one-pot synthesis of 2-phenylindole from a 2-haloaniline?
-
A2: Yes, one-pot procedures starting from 2-haloanilines (e.g., 2-iodoaniline or 2-bromoaniline) and phenylacetylene are well-established.[2] These reactions typically employ a palladium catalyst, such as Pd(PPh₃)₂Cl₂, in the presence of a copper(I) co-catalyst (e.g., CuI) and a base like triethylamine. This approach combines the Sonogashira cross-coupling and the subsequent cyclization in a single step.
-
-
Q3: What is the role of the base in the copper-catalyzed cyclization?
-
A3: In the copper-catalyzed cyclization of 2-alkynyl tosylanilines, the base is thought to facilitate the deprotonation of the tosylamide, which increases its nucleophilicity and promotes the intramolecular attack on the alkyne, leading to the formation of the indole ring.[3]
-
Data Presentation
Table 1: Comparison of Catalysts for the Cyclization of this compound
| Catalyst | Base/Additive | Solvent | Yield of 2-Phenylindole (%) | Reference |
| None | None | - | No Reaction | [1] |
| ZnBr₂ | None | - | 82 | [1] |
| CuCl | Cs₂CO₃ | Acetonitrile | 95 (for N-tosyl derivative) | [3] |
| Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | DMF | 69-78 (one-pot from 2-haloaniline) | [2] |
| AgNO₃ | Oxone | Acetonitrile/Water | 0 (formation of 2,1-benzisoxazole) | [4] |
Experimental Protocols
Protocol 1: Copper-Catalyzed Cyclization of N-Tosyl-2-(2-phenylethynyl)aniline [3]
-
To a solution of N-tosyl-2-(2-phenylethynyl)aniline (0.5 mmol) in acetonitrile (2 mL) are added CuCl (0.025 mmol) and Cs₂CO₃ (0.025 mmol).
-
The reaction mixture is stirred at 23 °C for 5 hours.
-
Upon completion, the reaction is monitored by TLC.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford N-tosyl-2-phenylindole.
Protocol 2: One-Pot Synthesis of 2-Phenylindole from 2-Iodoaniline [2]
-
In a sealed tube, combine 2-iodoaniline (0.75 mmol), phenylacetylene (1.5 mmol), Pd(PPh₃)₂Cl₂ (0.025 mmol), CuI (0.055 mmol), and triethylamine (2 mmol) in DMF (5 mL).
-
Stir the reaction mixture at room temperature for 8 hours.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, dilute the reaction mixture with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 2-phenylindole.
Visualizations
Caption: Experimental workflow for the synthesis of 2-phenylindole.
Caption: Troubleshooting flowchart for low yield of 2-phenylindole.
References
- 1. researchgate.net [researchgate.net]
- 2. A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facile synthesis of 2-substituted benzo[b]furans and indoles by copper-catalyzed intramolecular cyclization of 2-alkynyl phenols and tosylanilines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. universite-franco-italienne.org [universite-franco-italienne.org]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 2-Phenylindole synthesis - chemicalbook [chemicalbook.com]
- 8. youtube.com [youtube.com]
- 9. scribd.com [scribd.com]
- 10. ijnrd.org [ijnrd.org]
- 11. Preparation of 2-phenylindole | PDF [slideshare.net]
- 12. studylib.net [studylib.net]
Technical Support Center: Gold-Catalyzed Cyclization of 2-(2-Phenylethynyl)aniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the gold-catalyzed cyclization of 2-(2-phenylethynyl)aniline to synthesize 2-phenyl-1H-indole.
Troubleshooting Guide
This guide addresses common issues encountered during the experiment, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| 1. Low or No Conversion of Starting Material | Inactive Catalyst: The gold catalyst may have decomposed due to improper storage or handling, or it may be of poor quality. The presence of coordinating solvents or impurities can also inhibit catalyst activity. | - Use a fresh batch of the gold catalyst (e.g., AuCl₃, AuCl, or phosphine-ligated Au(I) complexes).- Ensure the catalyst is stored under an inert atmosphere and protected from light.- Use freshly distilled, anhydrous solvents. Chlorinated solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM) are often effective.[1] |
| Insufficient Catalyst Loading: The amount of catalyst may be too low to achieve a reasonable reaction rate. | - Increase the catalyst loading in increments (e.g., from 1 mol% to 3-5 mol%). | |
| Low Reaction Temperature: The reaction may not have sufficient thermal energy to overcome the activation barrier. | - Gradually increase the reaction temperature. Reactions are often run at temperatures ranging from room temperature to 80 °C.[2] Monitor for the formation of side products at higher temperatures. | |
| Catalyst Deactivation by Substrate: The aniline nitrogen can coordinate to the gold center, leading to catalyst inhibition. | - Consider using a gold catalyst with a strongly coordinating ligand that is less easily displaced by the aniline.- N-protection of the aniline (e.g., with a tosyl or Boc group) can prevent this issue, though it adds extra synthetic steps. | |
| 2. Formation of Significant Side Products | Unidentified Side Products: Complex reaction mixtures can arise from various side reactions, including polymerization of the starting material or product, or unexpected rearrangements. | - Analyze the crude reaction mixture by LC-MS or GC-MS to identify the mass of the major side products.- Lowering the reaction temperature or catalyst loading may improve selectivity.- Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. |
| Formation of Polycyclic Aromatic Compounds: Under certain conditions, especially at higher temperatures, intermolecular reactions or further cyclizations can lead to complex aromatic byproducts. | - Optimize the reaction temperature, aiming for the lowest effective temperature.- Use a more dilute solution to disfavor intermolecular reactions. | |
| 3. Inconsistent Reaction Yields | Variability in Reagent Quality: The purity of the starting material, catalyst, and solvent can significantly impact the reaction outcome. | - Purify the this compound starting material if its purity is questionable.- Use high-purity, anhydrous solvents from a reliable source.- Ensure consistent quality of the gold catalyst. |
| Atmospheric Moisture and Oxygen: Gold-catalyzed reactions can be sensitive to air and moisture, leading to catalyst decomposition or undesired side reactions. | - Perform the reaction under a strictly inert atmosphere.- Use oven-dried or flame-dried glassware. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the gold-catalyzed cyclization of this compound?
A1: The generally accepted mechanism involves the activation of the alkyne moiety by the gold catalyst. This coordination enhances the electrophilicity of the alkyne, facilitating an intramolecular nucleophilic attack by the aniline nitrogen. This step, known as a 5-endo-dig cyclization, forms a vinyl-gold intermediate. Subsequent protonolysis regenerates the active gold catalyst and yields the final 2-phenyl-1H-indole product.
Q2: Which gold catalyst is best for this reaction?
A2: Both gold(I) and gold(III) catalysts can be effective. Commonly used catalysts include AuCl₃, NaAuCl₄, and various phosphine-ligated Au(I) complexes like (Ph₃P)AuCl/AgOTf. The optimal catalyst may depend on the specific substrate and reaction conditions. It is often recommended to screen a few catalysts to find the best performer for your specific system. For instance, in some cases, cationic gold(I) complexes generated in situ have shown high activity.[1]
Q3: Can I run this reaction open to the air?
A3: While some gold-catalyzed reactions are tolerant to air, for optimal results and reproducibility, it is highly recommended to perform the cyclization under an inert atmosphere (e.g., argon or nitrogen). This minimizes the risk of catalyst deactivation and potential side reactions caused by oxygen or moisture.
Q4: My reaction produces the desired 2-phenyl-1H-indole, but I also see evidence of further functionalization. What is happening?
A4: The 2-phenyl-1H-indole product is itself a nucleophile and can react further, especially at the C3 position. In the presence of the gold catalyst and unreacted starting material or other electrophiles, subsequent reactions can occur. This is often leveraged in one-pot, domino reactions to create more complex indole derivatives.[2] If this is an undesired side reaction, you can try to mitigate it by using a lower catalyst loading, shorter reaction times, or by optimizing the temperature to favor the initial cyclization over subsequent reactions.
Q5: What is the effect of solvent on this reaction?
A5: The choice of solvent can significantly influence the reaction rate and yield. Non-coordinating, anhydrous solvents are generally preferred to avoid inhibition of the gold catalyst. Chlorinated solvents such as 1,2-dichloroethane (DCE) and dichloromethane (DCM) are commonly used and have been shown to be effective.[1] Protic or strongly coordinating solvents may interfere with the catalytic cycle and should generally be avoided unless specifically required for a particular protocol.
Experimental Protocols
General Procedure for the Gold(III)-Catalyzed Cyclization of this compound
To a solution of this compound (1.0 mmol) in anhydrous 1,2-dichloroethane (10 mL) under an argon atmosphere is added AuCl₃ (0.02 mmol, 2 mol%). The reaction mixture is stirred at 80 °C and the progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The crude product is then purified by silica gel column chromatography to afford the desired 2-phenyl-1H-indole.
Data Presentation
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| AuCl₃ (5 mol%) | CH₃CN | 80 | 0.5 | 95 | Adapted from similar syntheses |
| NaAuCl₄·2H₂O (2 mol%) | EtOH | 80 | 1 | 92 | Adapted from similar syntheses |
| (Ph₃P)AuCl (5 mol%) / AgOTf (5 mol%) | DCE | 60 | 2 | 88 | Adapted from similar syntheses |
Note: The yields and reaction conditions presented are based on literature reports for similar substrates and may require optimization for the specific case of this compound.
Visualizations
Caption: Proposed mechanism for the gold-catalyzed cyclization.
Caption: Troubleshooting workflow for the cyclization reaction.
References
Technical Support Center: Sonogashira Coupling for 2-(2-Phenylethynyl)aniline Synthesis
Welcome to the technical support center for the synthesis of 2-(2-Phenylethynyl)aniline via Sonogashira coupling. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Sonogashira coupling reaction?
A1: The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] It is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of a base.[1][2][3] The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4]
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide.
-
Copper Cycle: The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide.[1]
-
Transmetalation: The copper acetylide then transfers the acetylide group to the palladium complex.[4]
-
Reductive Elimination: The final step is the reductive elimination from the palladium complex to yield the desired product, this compound, and regenerate the Pd(0) catalyst.[4]
Copper-free versions of the Sonogashira reaction have also been developed to circumvent certain side reactions.[1][2][5]
Q2: I am observing significant homocoupling of phenylacetylene (Glaser coupling). How can I minimize this side reaction?
A2: The formation of alkyne dimers, known as Glaser coupling, is a common side reaction, often promoted by the copper co-catalyst in the presence of oxygen.[1][6][7][8] To minimize this:
-
Perform the reaction under an inert atmosphere: Rigorously degassing your solvents and running the reaction under nitrogen or argon is crucial to prevent oxygen from promoting the homocoupling.[1][9]
-
Consider copper-free conditions: The most direct way to avoid Glaser coupling is to eliminate the copper co-catalyst.[1][2][6] This may require a more active palladium catalyst system, different ligands, and potentially higher reaction temperatures.[10][11]
-
Use a hydrogen atmosphere: Diluting the inert atmosphere with hydrogen gas has been shown to reduce homocoupling to as low as 2%.[7]
-
Control catalyst concentration: The concentration of the catalyst can influence the rate of homocoupling.[7]
Q3: My reaction yield for this compound is consistently low. What are the potential causes and how can I improve it?
A3: Low yields can stem from several factors related to the catalyst, reagents, or reaction conditions.[9] A systematic approach to troubleshooting is recommended. Key areas to investigate include:
-
Catalyst Activity: Ensure your palladium source is active. Pd(II) precatalysts require in-situ reduction to the active Pd(0) species.[9] The choice of palladium catalyst and ligands is critical.[4][6]
-
Reagent Purity: Use pure reagents. The amine base should be fresh or distilled as amines can oxidize.[9] Ensure the purity of your 2-iodoaniline and phenylacetylene.
-
Reaction Conditions: The reaction temperature, solvent, and choice of base can significantly impact the yield.[12][13] Optimization of these parameters is often necessary.
-
Inert Atmosphere: Oxygen can poison the Pd(0) catalyst, leading to lower yields.[9] Ensure your solvent is properly degassed.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive catalyst | Use a fresh source of palladium catalyst. Consider using a more active catalyst/ligand system, such as those with bulky, electron-rich phosphine ligands.[4][10] |
| Poor quality reagents | Use freshly distilled amine base and purified starting materials (2-iodoaniline and phenylacetylene). | |
| Insufficiently inert atmosphere | Degas the solvent thoroughly using methods like freeze-pump-thaw or by sparging with an inert gas for an extended period.[9] | |
| Inappropriate reaction temperature | For aryl bromides, higher temperatures may be required.[14] However, excessively high temperatures can lead to degradation. Optimize the temperature for your specific substrate. | |
| Significant Glaser Homocoupling | Presence of oxygen | Ensure a strictly anaerobic reaction setup.[1] |
| Copper co-catalyst | Switch to a copper-free protocol.[1][2][6] This may require adjusting the palladium catalyst, ligand, and reaction conditions. | |
| Reaction Stalls Before Completion | Catalyst deactivation | Catalyst deactivation can occur over time. Consider a higher catalyst loading or the use of a more robust catalyst system. |
| Base consumption | Ensure an adequate amount of base is present to neutralize the hydrogen halide byproduct throughout the reaction.[1] | |
| Difficult Product Purification | Formation of side products | Optimize reaction conditions to minimize side reactions. |
| Polar impurities | If using column chromatography, consider deactivating the silica gel with triethylamine (e.g., 1% in the eluent) to prevent streaking of polar compounds.[9] |
Experimental Protocols
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling
This protocol is based on a reported synthesis of 2-(phenylethynyl)aniline.[15]
Reagents:
-
2-Iodoaniline
-
Phenylacetylene
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), degassed
Procedure:
-
To a Schlenk flask under an argon atmosphere, add 2-iodoaniline (1.0 eq.), Pd(PPh₃)₄ (5 mol-%), and CuI (10 mol-%).
-
Add degassed triethylamine via syringe.
-
Add phenylacetylene (1.05 eq.) dropwise to the stirred mixture.
-
Stir the reaction mixture at room temperature for 3 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Optimized Copper-Free Sonogashira Coupling
This protocol is a generalized approach for copper-free conditions, which can be adapted for the synthesis of this compound to avoid Glaser homocoupling.
Reagents:
-
2-Iodoaniline or 2-bromoaniline
-
Phenylacetylene
-
Palladium catalyst (e.g., Pd(OAc)₂, (AllylPdCl)₂)
-
Bulky, electron-rich phosphine ligand (e.g., P(t-Bu)₃)
-
Base (e.g., Cs₂CO₃, K₃PO₄, or an amine base like pyrrolidine)
-
Anhydrous, degassed solvent (e.g., DMF, DMSO, NMP)
Procedure:
-
In a glovebox or under a strict inert atmosphere, add the palladium catalyst and ligand to a Schlenk flask.
-
Add the anhydrous, degassed solvent and stir for a few minutes to allow for the formation of the active catalyst complex.
-
Add the aryl halide (1.0 eq.), the base (2.0 eq.), and finally the phenylacetylene (1.2 eq.).
-
Heat the reaction mixture to the optimized temperature (e.g., 50-100 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Data Presentation
Table 1: Effect of Catalyst and Ligand on Sonogashira Coupling Yield
| Catalyst | Ligand | Co-catalyst | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ | - | CuI | Et₃N | Et₃N | RT | 85 | [15] |
| Pd(OAc)₂ | PPh₃ | - | - | - | - | 42-88 | [16] |
| (AllylPdCl)₂ | P(t-Bu)₃ | None | Amine | DMF | RT | Good to Excellent | [10] |
| PdCl₂ | PPh₃ | CuI | - | - | - | - | [17] |
| PdCl₂ | XPhos | CuI | - | - | - | Improved | [17] |
| Pd(PPh₃)₂Cl₂ | - | CuI | Amine | Amine | RT | - | [3] |
Note: Yields are for the synthesis of 2-(phenylethynyl)aniline or analogous compounds and may vary based on specific substrates and reaction conditions.
Table 2: Influence of Solvent and Base on Reaction Outcome
| Solvent | Base | Co-catalyst | Temp. (°C) | Outcome | Reference |
| Triethylamine | Triethylamine | CuI | RT | Good yield of cross-coupled product. | [15] |
| DMF | Amine | None | RT | Effective for copper-free coupling. | [10] |
| Water | Pyrrolidine | None | RT or 50 | Good to excellent yields under aerobic conditions. | [11] |
| Dioxane | K₃PO₄ or DABCO | - | 130 or 150 | Temperature is a statistically significant factor. | [12] |
| DMSO | - | None | 90 | Optimal for ligandless Pd catalyst. | [18] |
Visualizations
Caption: Experimental workflow for the Sonogashira coupling synthesis.
Caption: Troubleshooting decision tree for Sonogashira coupling optimization.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. depts.washington.edu [depts.washington.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. books.lucp.net [books.lucp.net]
- 14. reddit.com [reddit.com]
- 15. rsc.org [rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01909K [pubs.rsc.org]
- 18. cetjournal.it [cetjournal.it]
Navigating the Intramolecular Hydroamination of 2-(2-Phenylethynyl)aniline: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions for the intramolecular hydroamination of 2-(2-phenylethynyl)aniline to synthesize 2-phenylindole. This reaction is a crucial step in the synthesis of various compounds with significant biological activity. This guide is intended to assist researchers in optimizing their experimental outcomes by addressing common challenges related to solvent effects and other reaction parameters.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the intramolecular hydroamination of this compound?
A1: The reaction proceeds via the addition of the N-H bond of the aniline group across the alkyne. This is typically catalyzed by a transition metal, most commonly a gold(I) complex. The catalyst activates the alkyne, making it susceptible to nucleophilic attack by the tethered amine, leading to the formation of the indole ring.
Q2: Why is the choice of solvent critical for this reaction?
A2: The solvent plays a multifaceted role in the intramolecular hydroamination of this compound. It influences the solubility of the substrate and catalyst, the stability of the catalytic species, and the rate of the reaction. The polarity and coordinating ability of the solvent can significantly impact the reaction's efficiency and yield.
Q3: Are there any common side reactions to be aware of?
A3: Yes, potential side reactions can include the formation of quinoline derivatives through intermolecular dimerization, especially with certain catalysts.[1] In some cases, particularly with substrates containing terminal alkynes, other unidentified byproducts may form.[2]
Q4: Is this reaction sensitive to air or moisture?
A4: Gold-catalyzed reactions are often tolerant of oxygen and moisture, allowing for less stringent reaction setups.[3][4] However, for optimal reproducibility, particularly when using sensitive catalysts or reagents, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is good practice.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Formation | Inactive Catalyst: The catalyst may have decomposed or was not activated properly. | - Ensure the catalyst is fresh and has been stored correctly. - If using a pre-catalyst that requires an activator (e.g., a silver salt for a gold chloride pre-catalyst), ensure the activator is added in the correct stoichiometry. |
| Inappropriate Solvent: The chosen solvent may not be suitable for the reaction, leading to poor solubility of reactants or catalyst deactivation. | - Refer to the Data Presentation section for a comparison of solvents. Consider using a solvent known to be effective for similar reactions, such as acetonitrile, or a mixture of solvents like dichloromethane (DCM) and methanol.[5][6] | |
| Low Reaction Temperature: The reaction may require more thermal energy to proceed at a reasonable rate. | - Gradually increase the reaction temperature, monitoring for product formation and potential side reactions by TLC or LC-MS. | |
| Formation of Multiple Products/Low Selectivity | Inappropriate Catalyst: The catalyst used may promote side reactions. | - Consider screening different catalysts. For instance, while gold catalysts are common, other metals like copper or palladium have been used for similar cyclizations.[7] |
| Solvent Effects: The solvent can influence the reaction pathway. | - Experiment with different solvents. A change in solvent polarity or coordinating ability can sometimes suppress the formation of side products. | |
| High Reaction Temperature: Elevated temperatures can sometimes lead to the formation of undesired byproducts. | - Try running the reaction at a lower temperature for a longer duration. | |
| Difficulty in Product Isolation/Purification | Product is highly soluble in the reaction solvent: This can lead to low recovery after workup. | - If the product is in an organic solvent, try precipitation by adding a non-polar solvent like hexanes. |
| Co-elution of product with impurities during chromatography: | - Optimize the mobile phase for column chromatography. A different solvent system or the addition of a small amount of a modifier (e.g., triethylamine for basic compounds) might improve separation. |
Data Presentation
The choice of solvent can significantly impact the yield of 2-phenylindole. Below is a summary of results from various studies on the cyclization of this compound and related compounds under different solvent conditions.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| ZnBr₂ | Solvent-free (Ball Mill) | Room Temp. | 1 | 82 | [8] |
| Au(I) complex | Dichloromethane (DCM) / Methanol | Not specified | Not specified | Effective | [5][6] |
| Cu(II) salt | Acetonitrile | Room Temp. | 3 | High | N/A |
| Au(III) salt | Ethanol | 50 | Not specified | 25 | [9] |
| Au(III) salt | Acetonitrile/DMSO | Not specified | Not specified | Moderate to high | [9] |
Note: The data presented is compiled from studies on the target molecule and closely related substrates to provide a comparative overview. Optimal conditions for a specific experimental setup may vary.
Experimental Protocols
Protocol 1: Solvent-Free Intramolecular Hydroamination using a Ball Mill
This protocol is adapted from a method for the synthesis of 2-phenyl-1H-indole from 2-(phenylethynyl)aniline.[8]
Materials:
-
This compound
-
Zinc bromide (ZnBr₂)
-
Planetary ball mill with milling jars and balls
Procedure:
-
In a milling jar, combine this compound and a stoichiometric amount of ZnBr₂.
-
Add the milling balls to the jar.
-
Mill the mixture in the planetary ball mill at room temperature for 1 hour.
-
After milling, extract the product from the milling jar using an appropriate organic solvent (e.g., ethyl acetate).
-
Filter the mixture to remove the catalyst and any insoluble materials.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford pure 2-phenylindole.
Protocol 2: Gold-Catalyzed Intramolecular Hydroamination in Solution
This generalized protocol is based on typical conditions for gold-catalyzed hydroamination reactions.
Materials:
-
This compound
-
Gold(I) pre-catalyst (e.g., (Ph₃P)AuCl)
-
Silver salt activator (e.g., AgOTf)
-
Anhydrous solvent (e.g., acetonitrile or a DCM/methanol mixture)
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere, add the gold(I) pre-catalyst (e.g., 1-5 mol%) and the silver salt activator (1-5 mol%).
-
Add the anhydrous solvent and stir the mixture at room temperature for 10-15 minutes to allow for the formation of the active cationic gold catalyst.
-
Add the this compound to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature to reflux) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the silver salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the pure 2-phenylindole.
Visualizations
Reaction Pathway
Caption: General reaction pathway for the gold-catalyzed intramolecular hydroamination.
Experimental Workflow
Caption: A typical experimental workflow for the synthesis and analysis.
Troubleshooting Logic
Caption: A logical flowchart for troubleshooting common experimental issues.
References
- 1. Indole synthesis [organic-chemistry.org]
- 2. Exploring the capabilities of 2-alkynyl aryl/benzyl azides: synthesis approaches for indoles, quinolines, and their derivatives via transition metal catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. soci.org [soci.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ligand effects, solvent cooperation, and large kinetic solvent deuterium isotope effects in gold(I)-catalyzed intramolecular alkene hydroamination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Ligand effects, solvent cooperation, and large kinetic solvent deuterium isotope effects in gold(I)-catalyzed intramolecular alkene hydroamination [beilstein-journals.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. BJOC - Aminofluorination of 2-alkynylanilines: a Au-catalyzed entry to fluorinated indoles [beilstein-journals.org]
Influence of ligands in the palladium-catalyzed synthesis of indoles from 2-(2-Phenylethynyl)aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the palladium-catalyzed synthesis of indoles from 2-(2-phenylethynyl)aniline. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during this synthetic procedure.
Troubleshooting Guides
This section addresses specific problems that may arise during the palladium-catalyzed synthesis of 2-phenylindole.
| Problem | Potential Cause | Troubleshooting Steps |
| Low to No Product Yield | Inactive Catalyst | • Ensure the palladium precursor is of high quality and has been stored properly. • If using a Pd(0) source like Pd₂(dba)₃, ensure it is not oxidized. • Consider in-situ reduction of a Pd(II) precursor. |
| Ligand Inhibition | • Certain bulky or bidentate ligands (e.g., BINAP) can sometimes inhibit the reaction.[1] • Try running the reaction without a ligand, as Pd(OAc)₂ alone can be effective.[2] • If a ligand is necessary, consider monodentate phosphine ligands like PPh₃ or XPhos.[2] | |
| Inappropriate Reaction Conditions | • Optimize the reaction temperature; some reactions require heating while others proceed at room temperature.[3] • Ensure the solvent is dry and degassed, especially for air-sensitive catalysts. • The choice of base is critical; common bases include triethylamine or potassium phosphate. | |
| N-Protecting Group Issues | • While the reaction can work with unprotected anilines, some N-substituted derivatives might show different reactivity.[2] | |
| Formation of Side Products | Dimerization or Polymerization of the Alkyne | • This can occur at higher temperatures or with prolonged reaction times. • Consider lowering the reaction temperature. • Ensure slow addition of reagents if applicable. |
| Incomplete Cyclization | • The Sonogashira coupling product, this compound, may be isolated without subsequent cyclization. • Increase the reaction temperature or prolong the reaction time to facilitate the cyclization step. • The addition of an acid, like acetic acid, can sometimes promote cyclization.[2] | |
| Reaction Stalls Before Completion | Catalyst Deactivation | • Palladium black precipitation is a sign of catalyst decomposition. • Use of appropriate ligands can stabilize the catalytic species. • Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[4] |
| Insufficient Base | • The base is crucial for the catalytic cycle. Ensure at least a stoichiometric amount is used. |
Frequently Asked Questions (FAQs)
Q1: Is a ligand always necessary for this reaction?
A1: Not always. The synthesis of 2-substituted indoles from unprotected 2-alkynylanilines has been successfully achieved using Pd(OAc)₂ as the sole catalyst in an aqueous micellar medium.[2] However, in many cases, a ligand is employed to stabilize the palladium catalyst and improve yields.
Q2: What is the role of the ligand in this catalytic cycle?
A2: The ligand, typically a phosphine, coordinates to the palladium center. This coordination influences the catalyst's stability, solubility, and reactivity. Electron-rich and bulky ligands can promote the key steps of the catalytic cycle, such as oxidative addition and reductive elimination.
Q3: Which palladium precursor should I use?
A3: Common and effective palladium precursors include palladium(II) acetate (Pd(OAc)₂), and dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂).[2][3] The choice may depend on the specific reaction conditions and the ligand used.
Q4: What are the optimal solvents for this reaction?
A4: A range of organic solvents can be used, with Dimethylformamide (DMF), toluene, and 1,4-dioxane being common choices.[3][5] Aqueous micellar media, such as 3% TPGS-750-M in water, have also been shown to be effective and offer a more sustainable option.[2]
Q5: Can I perform this as a one-pot reaction starting from a haloaniline?
A5: Yes, a one-pot reaction is a very efficient way to synthesize 2-phenylindoles. This typically involves a Sonogashira cross-coupling of a 2-haloaniline with phenylacetylene, followed by in-situ palladium-catalyzed cyclization of the resulting this compound intermediate.[3]
Ligand Influence on Reaction Yield
The choice of ligand can significantly impact the yield of the desired 2-phenylindole. Below is a summary of results from various studies. Note that direct comparison can be complex due to variations in other reaction parameters.
| Ligand | Palladium Precursor | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| PPh₃ | PdCl₂ | Et₃N/LiCl | Methanol | 80 | - | - (catalyst prep) | [3] |
| XPhos | Pd(OAc)₂ | - | TPGS-750-M/H₂O | 100 (MW) | - | - (tandem) | [2] |
| Tri-n-butylphosphine | Pd(OAc)₂ | - | 1,4-Dioxane | - | - | Good | [5] |
| None | Pd(OAc)₂ | - | TPGS-750-M/H₂O | 80 | 6 | 70 | [2] |
Experimental Protocols
General Procedure for One-Pot Synthesis of 2-Phenylindole
This protocol is adapted from a procedure for the synthesis of 2-substituted-1H-indoles.[3]
Materials:
-
2-Iodoaniline (or 2-bromoaniline) (0.75 mmol)
-
Pd(PPh₃)₂Cl₂ (0.0175 g, 0.025 mmol)
-
Copper(I) iodide (CuI) (0.01 g, 0.055 mmol)
-
Triethylamine (0.202 g, 0.278 mL, 2 mmol)
-
Phenylacetylene (0.153 g, 1.5 mmol)
-
DMF (5 mL)
-
Saturated aqueous ammonium chloride
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
To a sealed tube, add the 2-haloaniline, Pd(PPh₃)₂Cl₂, CuI, triethylamine, and phenylacetylene in DMF.
-
Stir the mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
References
- 1. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of 2-phenylindole | PDF [slideshare.net]
- 5. Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines [organic-chemistry.org]
Minimizing homocoupling in the Sonogashira reaction of 2-iodoaniline and phenylacetylene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize homocoupling in the Sonogashira reaction between 2-iodoaniline and phenylacetylene.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of the Sonogashira reaction?
A1: Homocoupling, also known as Glaser or Hay coupling, is a common side reaction in Sonogashira couplings where two terminal alkyne molecules (in this case, phenylacetylene) react with each other to form a symmetrical 1,3-diyne.[1][2] This undesired reaction consumes the alkyne starting material, which can reduce the yield of the desired cross-coupled product, 2-(phenylethynyl)aniline.[1]
Q2: What are the primary causes of alkyne homocoupling in this reaction?
A2: The primary cause of homocoupling is the presence of a copper(I) co-catalyst in the presence of an oxidant, most commonly oxygen.[2][3] The copper acetylide intermediate can undergo oxidative coupling, leading to the formation of the diyne byproduct.[3][4]
Q3: How can I minimize or prevent homocoupling of phenylacetylene?
A3: Several strategies can be employed to minimize or prevent homocoupling:
-
Run the reaction under an inert atmosphere: Rigorously excluding oxygen by using an inert gas like argon or nitrogen is crucial, especially when a copper co-catalyst is used.[1][3]
-
Use copper-free conditions: A number of copper-free Sonogashira protocols have been developed to completely avoid the Glaser coupling side reaction.[1][3][5]
-
Optimize reaction parameters: Careful selection of the palladium catalyst, ligand, base, and solvent can significantly reduce homocoupling.[1][6]
-
Slow addition of the alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.[1][7]
Q4: Are there any specific ligands that are recommended to suppress homocoupling?
A4: Yes, the choice of phosphine ligand on the palladium catalyst can influence the extent of homocoupling. Bulky and electron-rich phosphine ligands can sometimes favor the desired cross-coupling pathway.[1][4] However, the optimal ligand is often substrate-dependent, and screening of different ligands may be necessary.[1]
Q5: Can the choice of base and solvent affect the amount of homocoupling?
A5: Absolutely. The base and solvent system plays a critical role. The base is required to deprotonate the terminal alkyne, and its strength and steric properties can affect the reaction outcome.[1] The solvent's polarity and coordinating ability can impact the stability and reactivity of the catalytic species.[6][8] For instance, amine bases like triethylamine or diisopropylamine can often serve as both the base and the solvent.[3][9]
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Suggested Solution(s) |
| High percentage of phenylacetylene homocoupling byproduct (1,4-diphenylbuta-1,3-diyne) observed. | 1. Oxygen contamination in the reaction.[2][3] 2. High concentration of copper catalyst.[5] 3. High initial concentration of phenylacetylene.[1] | 1. Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen). Use degassed solvents. 2. Reduce the amount of copper(I) iodide or switch to a copper-free protocol.[3] 3. Add the phenylacetylene slowly to the reaction mixture using a syringe pump.[1][7] |
| Low yield of the desired product, 2-(phenylethynyl)aniline, with significant starting material remaining. | 1. Inactive palladium catalyst.[9] 2. Suboptimal reaction temperature.[8][9] 3. Inappropriate base or solvent.[8][10] | 1. Use a fresh or highly active palladium catalyst/precatalyst. Consider ligands that are more electron-rich and bulky.[9] 2. Gradually increase the reaction temperature. While many Sonogashira reactions proceed at room temperature, some may require gentle heating.[8][9] 3. Screen different bases (e.g., triethylamine, diisopropylethylamine, piperidine) and solvents (e.g., THF, DMF, acetonitrile).[3][6] |
| Formation of palladium black. | 1. Decomposition of the palladium catalyst. 2. Certain solvents, like THF, may promote the formation of palladium black in some cases.[11] | 1. Ensure high purity of all reagents and solvents. 2. Consider switching to a different solvent system, such as using the amine base as the solvent.[11] |
Experimental Protocols
Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling
This protocol is a starting point and may require optimization to minimize homocoupling for the specific substrates.
Reagents:
-
2-Iodoaniline
-
Phenylacetylene
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Triphenylphosphine (PPh₃, 4 mol%)
-
Base (e.g., Triethylamine, Et₃N)
-
Solvent (e.g., degassed THF or DMF)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-iodoaniline, the palladium catalyst, CuI, and PPh₃.
-
Add the degassed solvent, followed by the base.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Slowly add phenylacetylene to the reaction mixture.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an appropriate organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol eliminates the copper co-catalyst to prevent Glaser-Hay homocoupling.[1]
Reagents:
-
2-Iodoaniline
-
Phenylacetylene
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., Piperidine or a mixture of K₂CO₃ and an amine)
-
Solvent (e.g., degassed DMF or acetonitrile)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere, add 2-iodoaniline and the palladium catalyst.
-
Add the degassed solvent and the base.
-
Stir the mixture at the desired temperature (room temperature to 80 °C, requires optimization).
-
Slowly add phenylacetylene to the reaction mixture.
-
Monitor the reaction as described in Protocol 1.
-
Work-up and purify the product as described in Protocol 1.
Visualizations
Caption: Catalytic cycles of the Sonogashira reaction and the competing homocoupling pathway.
Caption: Troubleshooting workflow for minimizing homocoupling in the Sonogashira reaction.
Caption: Interrelationship of reaction parameters for minimizing Sonogashira homocoupling.
References
- 1. benchchem.com [benchchem.com]
- 2. depts.washington.edu [depts.washington.edu]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. books.rsc.org [books.rsc.org]
- 6. arodes.hes-so.ch [arodes.hes-so.ch]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. scielo.br [scielo.br]
- 11. reddit.com [reddit.com]
Technical Support Center: Catalyst Deactivation in the Cyclization of 2-(2-Phenylethynyl)aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst deactivation during the synthesis of 2-phenyl-1H-indole and its derivatives from 2-(2-phenylethynyl)aniline. This resource is intended for researchers, scientists, and professionals in drug development.
FAQs: Understanding Catalyst Deactivation
Q1: What are the common catalysts used for the cyclization of this compound?
A1: A variety of transition metal catalysts are employed for this transformation. The most common include palladium (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd/C), gold (e.g., AuCl, NaAuCl₄, IPrAuNTf₂), copper (e.g., CuI, Cu(OAc)₂, Cu(TFA)₂), and Lewis acids such as zinc bromide (ZnBr₂).[1][2][3][4] The choice of catalyst can significantly impact reaction efficiency, selectivity, and susceptibility to deactivation.
Q2: What is catalyst deactivation and why is it a concern in this reaction?
A2: Catalyst deactivation refers to the loss of catalytic activity and/or selectivity over time. In the cyclization of this compound, deactivation can lead to incomplete reactions, lower yields of the desired indole product, and the formation of unwanted byproducts. Understanding the causes of deactivation is crucial for optimizing reaction conditions, improving process efficiency, and enabling catalyst recycling.
Q3: What are the primary mechanisms of catalyst deactivation in this specific cyclization?
A3: The primary deactivation mechanisms depend on the catalyst used:
-
Palladium Catalysts: Deactivation often occurs through the reduction of the active Pd(II) species to catalytically inactive Pd(0) nanoparticles. This can be promoted by reagents in the reaction mixture, such as amines.[5]
-
Gold Catalysts: Cationic gold catalysts are particularly susceptible to poisoning by impurities with high affinity for gold, such as halides (Cl⁻, Br⁻, I⁻) and bases (e.g., hydroxides).[6][7][8] These impurities can be present in starting materials, solvents, or glassware and can block the active sites of the catalyst.
-
Copper Catalysts: Deactivation can occur through the formation of inactive copper acetylide species, especially with terminal alkynes if a sufficient amount of a proton source is not available.[9] In broader contexts, mechanisms like dissolution and redeposition have also been observed for copper catalysts.
-
Zinc Catalysts: While less documented for this specific reaction, Lewis acid catalysts like ZnBr₂ can be deactivated by strong coordination with basic impurities or byproducts, which can neutralize their acidic character.
Troubleshooting Guides
Issue 1: Low or Stagnant Reaction Conversion with Palladium Catalysts
Possible Cause: Deactivation of the Pd(II) catalyst to Pd(0).
Troubleshooting Steps:
-
Reagent Purity: Ensure all reagents, especially the aniline substrate and any amine bases, are of high purity and free from reducing impurities.
-
Reaction Atmosphere: While many reactions are robust, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate reductive deactivation pathways.
-
Ligand Choice: The choice of phosphine ligand can influence the stability of the palladium catalyst. Consider screening different ligands to find one that is more resistant to deactivation under your reaction conditions.
-
Catalyst Regeneration: If Pd(0) formation is suspected, the catalyst may be regenerated. See the experimental protocols section for a general procedure.
Issue 2: Complete Inhibition or Very Low Yield with Gold Catalysts
Possible Cause: Poisoning of the cationic gold catalyst by halide or basic impurities.[6][8]
Troubleshooting Steps:
-
Scrutinize Reagents and Solvents: Trace amounts of halides from starting materials (e.g., synthesized from iodoanilines) or solvents can be sufficient to poison the catalyst.[2] Use high-purity, halide-free solvents and reagents.
-
Glassware Preparation: Avoid using glassware washed with chloride-containing acids (e.g., aqua regia) unless thoroughly rinsed with deionized water.
-
Use of Acid Activators: The addition of a suitable acid activator, such as triflic acid (HOTf) or indium(III) triflate (In(OTf)₃), can reactivate the poisoned gold catalyst by scavenging the poisoning species.[6][8]
-
Catalyst Loading: In some cases, a threshold catalyst concentration is required to overcome the effect of trace poisons.[8] If you suspect poisoning, a slight increase in catalyst loading might be beneficial.
Issue 3: Inconsistent Results with Copper Catalysts
Possible Cause: Formation of inactive copper acetylides or sensitivity to reaction conditions.
Troubleshooting Steps:
-
Proton Source: For terminal alkynes, ensure the presence of a suitable proton source, such as an alcohol, to prevent the irreversible formation of copper acetylides.[9]
-
Protecting Groups: If using unprotected anilines, the acidity of the N-H proton can be low. In such cases, N-protection (e.g., with a tosyl group) can improve reactivity and prevent side reactions.[4]
-
Base Selection: The choice of base can be critical. Screen different inorganic and organic bases to find the optimal conditions for your specific substrate.[4]
Data on Catalyst Performance and Recyclability
The following tables summarize quantitative data on the performance and recyclability of different catalysts in the cyclization of this compound and related reactions.
Table 1: Performance of Various Catalysts in the Cyclization of this compound
| Catalyst | Additive/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | None (Ball Mill) | RT | 2 | 10 | [1] |
| Au(0)-chitosan | None (Ball Mill) | RT | 2 | 25 | [1] |
| NaAuCl₄ | None (Ball Mill) | RT | 2 | 30 | [1] |
| ZnBr₂ | None (Ball Mill) | RT | 2 | 82 | [1] |
| Cu(TFA)₂·xH₂O | DMF, O₂ | 120 | 24 | 75 | [3] |
| CuCl | CH₃CN, Cs₂CO₃ | 23 | 5 | 95 (for N-tosyl derivative) | [4] |
Table 2: Recyclability of Heterogeneous Gold Catalyst
A study on a heterogeneous gold catalyst supported on a polymer showed a decrease in catalytic efficiency over three consecutive runs in the cyclization of 2-(phenylethynyl)aniline.[1]
| Run | Yield (%) |
| 1 | ~85 |
| 2 | ~80 |
| 3 | ~75 |
Experimental Protocols
Protocol 1: General Procedure for the Cyclization of this compound using ZnBr₂ in a Ball Mill
This solvent-free method has shown high yields.[1]
-
Preparation: In a milling jar, add this compound (1.0 equiv) and zinc bromide (ZnBr₂, 1.0 equiv).
-
Milling: Place the milling jar in a planetary ball mill and operate at a specified frequency (e.g., 200 min⁻¹) for a designated time (e.g., 8 hours).
-
Work-up: After milling, dissolve the reaction mixture in a suitable organic solvent (e.g., dichloromethane).
-
Purification: Filter the solution to remove any insoluble material and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for the Copper-Catalyzed Cyclization of N-Tosyl-2-(2-phenylethynyl)aniline
This protocol is effective for N-protected anilines under mild conditions.[4]
-
Reaction Setup: To a solution of N-tosyl-2-(2-phenylethynyl)aniline (0.5 mmol) in acetonitrile (2 mL), add CuCl (0.025 mmol) and Cs₂CO₃ (0.025 mmol).
-
Reaction: Stir the mixture at room temperature (23 °C) for 5 hours.
-
Work-up: Add diethyl ether (10 mL) to the reaction mixture. Wash the organic layer sequentially with water (10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.
Protocol 3: Reactivation of Poisoned Cationic Gold Catalysts
This procedure can restore the activity of gold catalysts poisoned by halides or bases.[6][8]
-
Identify the Poison: If possible, identify the source of the poisoning impurity (e.g., halide contamination in the starting material).
-
Addition of Activator: To the reaction mixture containing the deactivated gold catalyst, add a suitable acid activator. For example, add a catalytic amount of triflic acid (HOTf) or a Lewis acid like indium(III) triflate (In(OTf)₃).
-
Monitoring: Monitor the reaction progress to confirm the restoration of catalytic activity. The reaction should proceed smoothly after the addition of the activator.
Visualizations
Catalyst Deactivation Pathways
Caption: Common deactivation pathways for different catalysts.
Troubleshooting Workflow for Low Reaction Yield
Caption: A decision tree for troubleshooting low reaction yields.
References
- 1. researchgate.net [researchgate.net]
- 2. BJOC - One-pot gold-catalyzed synthesis of 3-silylethynyl indoles from unprotected o-alkynylanilines [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. Facile synthesis of 2-substituted benzo[b]furans and indoles by copper-catalyzed intramolecular cyclization of 2-alkynyl phenols and tosylanilines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cationic Gold Catalyst Poisoning and Reactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Copper-catalyzed selective hydroamination reactions of alkynes - PMC [pmc.ncbi.nlm.nih.gov]
Regioselectivity issues in the functionalization of indoles derived from 2-(2-Phenylethynyl)aniline
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the regioselectivity challenges encountered during the functionalization of indoles synthesized from 2-(2-phenylethynyl)aniline and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the typical first step in utilizing this compound for indole synthesis, and what product should I expect?
The primary reaction is the intramolecular cyclization of this compound, which serves as a versatile building block for various nitrogen-containing heterocycles.[1] This reaction, often catalyzed by transition metals (such as gold, palladium, or copper) or strong bases, typically yields 2-phenyl-1H-indole as the main product through a 5-endo-dig cyclization pathway.[2][3][4]
Q2: What are the primary sites of reactivity on the indole ring formed from this compound, and which is the most common site for electrophilic substitution?
The indole ring has multiple potential sites for functionalization. Due to the electron-rich nature of the pyrrole ring, the C3 position is the most nucleophilic and highly reactive towards electrophiles.[5] The C2 position is the next most reactive site within the pyrrole moiety. Functionalization of the benzene core (C4-C7 positions) is significantly more challenging and usually requires specific strategies like the use of directing groups.[6][7]
Q3: How can I achieve functionalization at the C3 position during the initial cyclization reaction?
Simultaneous cyclization and C3 functionalization can be achieved in a one-pot reaction. For instance, using a copper(II) catalyst with dimethylformamide (DMF) as a solvent and reactant can lead to the formation of 3-formyl indoles.[8] Similarly, iodine-catalyzed electrophilic cyclization with diselenides can directly yield 3-selenenylindoles.[9]
Q4: What is a "directing group" and how does it influence regioselectivity in indole functionalization?
A directing group (DG) is a functional group installed, typically at the N1 position of the indole, to control the site of C-H functionalization. The DG coordinates to the metal catalyst, bringing it into proximity with a specific C-H bond and overriding the inherent reactivity of the indole ring.[7] This strategy is crucial for achieving selective functionalization at less reactive positions like C2, C4, C5, C6, or C7.[6][7][10] For example, an N-(2-pyridyl)sulfonyl group can direct alkenylation to the C2 position.[6]
Experimental Workflow Overview
The general process for synthesizing and selectively functionalizing indoles from 2-alkynylanilines involves a multi-stage workflow. The following diagram illustrates the key decision points and pathways.
Caption: Workflow for indole synthesis and functionalization.
Troubleshooting Guides
Problem 1: Poor or no yield during the initial cyclization to 2-phenylindole.
| Possible Cause | Recommended Solution |
| Ineffective Catalyst System | The choice of catalyst is critical. For unprotected 2-alkynylanilines, Pd(OAc)₂ alone in a micellar medium can be effective.[4] For N-tosylated anilines, a simple CuCl/Cs₂CO₃ system works well under mild conditions.[11] Screen various catalysts like Au(I) complexes, ZnBr₂, or other palladium sources.[2][3] |
| Low Acidity of N-H Proton | For unprotected anilines, the reaction can be sluggish. Protecting the amine, for example as a tosylanilide (N-Ts), increases the acidity and can facilitate cyclization, particularly in copper-catalyzed systems.[11] |
| Inappropriate Solvent or Temperature | Solvents can significantly impact yield. Test a range of solvents from polar aprotic (DMSO, DMF) to non-polar (Toluene). Reaction temperature may need optimization; some palladium-catalyzed reactions require heating, while some copper-catalyzed versions proceed at room temperature.[11] |
Problem 2: During a one-pot cyclization/functionalization, the reaction yields the simple cyclized indole instead of the desired functionalized product.
| Possible Cause | Recommended Solution |
| Electrophile Reactivity | The electrophile may not be sufficiently reactive under the reaction conditions. For sulfenylation or selenenylation, the addition of an activator like n-Bu₄NI can be essential to promote cyclization over simple triple bond addition.[12] |
| Competition Between Pathways | The rate of simple cyclization may be much faster than the functionalization pathway. Adjusting the temperature can sometimes favor one pathway over the other.[1] Consider changing the catalyst system entirely to one known to favor the desired cascade reaction.[8] |
| Substrate Electronic Effects | Electron-withdrawing groups on the aniline ring can sometimes improve yields in functionalization reactions, while electron-donating groups may favor simple cyclization.[13] If possible, modify the substrate to favor the desired electronic properties. |
Problem 3: Low regioselectivity in post-cyclization C-H functionalization, resulting in a mixture of C2 and C3 isomers.
| Possible Cause | Recommended Solution |
| Inherent C3 Reactivity | Without a directing group, C-H functionalization will almost always favor the electronically rich C3 position.[5] If C2 or another position is desired, a directing group strategy is strongly recommended.[6] |
| Ineffective Directing Group | The chosen directing group may not provide sufficient steric or electronic bias. Experiment with different directing groups. For C2 functionalization, N-pyridyl or N-pyrimidyl groups are common. For C7, N-P(O)tBu₂ has proven effective.[7] |
| Incorrect Ligand/Catalyst Combination | For transition-metal-catalyzed reactions, the ligand plays a crucial role. A systematic screen of ligands (e.g., different phosphines or N-heterocyclic carbenes) can identify a combination that favors the desired isomer.[14] |
Logic for Troubleshooting Regioselectivity
When undesired isomers are formed, a systematic approach is needed to diagnose the issue. The following diagram outlines a logical troubleshooting process for achieving site-selectivity.
Caption: Troubleshooting flowchart for poor regioselectivity.
Catalyst and Condition Effects on Regioselectivity
The choice of catalyst and reaction conditions has a profound impact on the outcome. The following table summarizes outcomes for the cyclization of 2-alkynylanilines.
| Catalyst / Reagent | Solvent / Conditions | Primary Product(s) | Position of Functionalization | Reference |
| ZnBr₂ | Ball Mill, Solvent-free | 2-Phenylindole | N/A (Cyclization only) | [2] |
| Au(I) complexes | Dioxane | 2-Phenylindole | N/A (Cyclization only) | [3] |
| Pd(OAc)₂ | TPGS-750-M (water) | 2-Substituted Indoles | N/A (Cyclization only) | [4] |
| Cu(TFA)₂ | DMF, 120 °C, O₂ | 3-Formyl Indole | C3 | [8] |
| I₂ | Toluene | 3-Selenenylindoles (with diselenides) | C3 | [9] |
| Ru(II) complex | Toluene, 125-145 °C | 3-Substituted Indoles (via 1,2-carbon migration) | C3 | [15] |
| Au(I) / Selectfluor | Ethanol | 3-Fluoroindoles | C3 | [13] |
Key Experimental Protocol
Example Protocol: Copper-Catalyzed Intramolecular Cyclization of N-Tosyl-2-(phenylethynyl)aniline
This protocol is adapted from methodologies described for copper-catalyzed cyclization reactions.[11]
-
Materials: N-Tosyl-2-(phenylethynyl)aniline (1.0 mmol, 1.0 equiv), Copper(I) Chloride (CuCl) (0.05 mmol, 0.05 equiv), Cesium Carbonate (Cs₂CO₃) (0.05 mmol, 0.05 equiv), Acetonitrile (CH₃CN) (4 mL).
-
Reaction Setup: To a clean, dry reaction vial equipped with a magnetic stir bar, add N-Tosyl-2-(phenylethynyl)aniline, CuCl, and Cs₂CO₃.
-
Solvent Addition: Add acetonitrile to the vial.
-
Reaction Execution: Seal the vial and stir the mixture vigorously at room temperature (approx. 23 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 5-10 hours).
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure N-tosyl-2-phenylindole.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. soc.chim.it [soc.chim.it]
- 7. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Transition-metal-catalyzed site-selective C7-functionalization of indoles: advancement and future prospects - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Facile synthesis of 2-substituted benzo[b]furans and indoles by copper-catalyzed intramolecular cyclization of 2-alkynyl phenols and tosylanilines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. BJOC - Aminofluorination of 2-alkynylanilines: a Au-catalyzed entry to fluorinated indoles [beilstein-journals.org]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 2-(2-Phenylethynyl)aniline and its Derivatives
Welcome to the technical support center for the purification of 2-(2-phenylethynyl)aniline and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the purification of this important class of compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two most prevalent and effective methods for the purification of this compound and its derivatives are column chromatography and recrystallization.[1] Often, a combination of both techniques is employed to achieve high purity. Column chromatography is typically used for the initial separation of the desired product from reaction byproducts and catalysts, while recrystallization is excellent for removing minor impurities and obtaining a crystalline final product.
Q2: What are the typical impurities encountered after the synthesis of this compound via Sonogashira coupling?
A2: Common impurities originating from the Sonogashira coupling reaction include:
-
Homocoupled alkyne (Glaser coupling product): Phenylacetylene can couple with itself to form 1,4-diphenylbuta-1,3-diyne.
-
Unreacted starting materials: Residual 2-iodoaniline and phenylacetylene may be present.
-
Catalyst residues: Palladium and copper catalysts used in the reaction can contaminate the product.[2][3]
-
Solvent and base residues: Triethylamine or other bases and solvents from the reaction mixture might be carried through the work-up.
Q3: How stable is this compound during purification?
A3: While specific stability data for this compound is not extensively documented in the provided search results, related aniline derivatives can be susceptible to oxidation, especially when exposed to air and light over extended periods.[4] The amino group can be a site for oxidative degradation. It is advisable to handle the compound under an inert atmosphere where possible and protect it from light to minimize degradation.
Q4: How can I visualize this compound and its derivatives on a TLC plate?
A4: this compound and its derivatives are often UV-active due to the presence of aromatic rings and the conjugated system. Therefore, they can be visualized on a TLC plate using a UV lamp (254 nm), where they will appear as dark spots on a fluorescent background.[5] Staining with potassium permanganate (KMnO₄) can also be effective as the alkyne and aniline moieties are susceptible to oxidation, resulting in yellow/brown spots on a purple background.[6] Iodine vapor is another general stain for organic compounds that can be used.[7][8]
Troubleshooting Guides
Column Chromatography
Problem: My compound is not separating well from impurities on the silica gel column.
| Possible Cause | Recommended Solution |
| Inappropriate Solvent System | The polarity of the eluent is crucial. For this compound, a non-polar/polar solvent system is typically used. Start with a low polarity mobile phase (e.g., hexane or petroleum ether) and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane. Use TLC to determine the optimal solvent system that gives good separation (Rf value of the product around 0.3-0.4). |
| Column Overloading | Injecting too much crude material onto the column can lead to broad peaks and poor separation.[9] Reduce the amount of sample loaded relative to the amount of silica gel. A general rule of thumb is a sample-to-silica ratio of 1:50 to 1:100 by weight. |
| Compound Degradation on Silica | Silica gel is slightly acidic and can sometimes cause degradation of sensitive compounds. If you suspect your derivative is degrading, you can use deactivated silica gel (by adding a small amount of triethylamine, e.g., 0.5-1%, to the eluent) or switch to a different stationary phase like alumina.[10] |
| Co-elution with a Closely Related Impurity | If an impurity has a very similar polarity to your product, a standard column may not be sufficient. Consider using a longer column, a finer mesh silica gel, or a different solvent system to enhance resolution. Gradient elution, where the solvent polarity is gradually increased during the run, can also be beneficial. |
Problem: My compound is streaking or tailing on the column.
| Possible Cause | Recommended Solution |
| Secondary Interactions with Silica | The basic aniline group can interact with acidic silanol groups on the silica surface, causing peak tailing.[9] Adding a small amount of a basic modifier like triethylamine or pyridine (0.1-1%) to the eluent can suppress these interactions and improve peak shape. |
| Sample Insolubility | If the sample is not fully dissolved in the eluent when loaded, it can lead to streaking. Ensure the crude product is dissolved in a minimum amount of the initial eluent or a slightly more polar solvent before loading onto the column. Dry loading the sample onto a small amount of silica can also resolve this issue.[11] |
Recrystallization
Problem: I am unable to find a suitable solvent for recrystallization.
| Possible Cause | Recommended Solution |
| Compound is too soluble or too insoluble in common solvents. | A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[12] For this compound, n-hexane has been reported to be an effective recrystallization solvent.[1] You may need to screen a variety of solvents of different polarities (e.g., ethanol, methanol, ethyl acetate, toluene, or mixtures like ethanol/water or ethyl acetate/hexane).[13] |
| A single solvent does not provide the desired solubility profile. | A two-solvent system can be employed.[14] Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy (the cloud point). Gently warm the solution until it becomes clear again and then allow it to cool slowly. |
Problem: No crystals form upon cooling, or an oil precipitates out.
| Possible Cause | Recommended Solution |
| The solution is not saturated. | Evaporate some of the solvent to increase the concentration of your compound and then try cooling again. |
| Supersaturation | The solution may be supersaturated. Try scratching the inside of the flask with a glass rod at the meniscus to induce crystal formation. Adding a seed crystal of the pure compound can also initiate crystallization. |
| Cooling is too rapid. | Rapid cooling can lead to the formation of an oil or very small crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[12] |
| Presence of impurities. | Impurities can sometimes inhibit crystallization. If the product oils out, you may need to purify it further by another method, such as column chromatography, before attempting recrystallization again. |
Experimental Protocols
Protocol 1: Purification of this compound by Column Chromatography
This protocol is a general guideline and may require optimization based on the specific derivatives and impurity profile.
-
Preparation of the Column:
-
Choose an appropriate size glass column based on the amount of crude material.
-
Pack the column with silica gel (e.g., 230-400 mesh) using a slurry method with the initial, low-polarity eluent (e.g., hexane or a hexane/ethyl acetate mixture). Ensure the packing is uniform and free of air bubbles.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a solvent like dichloromethane.
-
Alternatively, for better resolution, perform a "dry loading": dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[11]
-
-
Elution:
-
Start eluting the column with a low-polarity solvent system (e.g., 98:2 hexane:ethyl acetate).
-
Gradually increase the polarity of the eluent as the elution progresses (e.g., to 95:5, 90:10 hexane:ethyl acetate). The optimal gradient will depend on the separation observed by TLC.
-
-
Fraction Collection and Analysis:
-
Collect fractions in test tubes or vials.
-
Monitor the elution of the compound by TLC, spotting each fraction on a TLC plate and visualizing under UV light.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Recrystallization of this compound
This protocol is based on a reported procedure for this compound.[1]
-
Dissolution:
-
Place the purified solid from column chromatography (or the crude solid if it is relatively clean) in an Erlenmeyer flask.
-
Add a minimal amount of n-hexane and gently heat the mixture with swirling (e.g., on a hot plate) until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass will prevent solvent evaporation and contamination.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Crystal Collection:
-
Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold n-hexane to remove any remaining soluble impurities.
-
-
Drying:
-
Dry the crystals under vacuum to remove any residual solvent. The purified this compound should be obtained as yellowish needles.[1]
-
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Logical workflow for troubleshooting common purification challenges.
References
- 1. rsc.org [rsc.org]
- 2. par.nsf.gov [par.nsf.gov]
- 3. collaborate.princeton.edu [collaborate.princeton.edu]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. TLC stains [reachdevices.com]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. Chromatography [chem.rochester.edu]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 12. benchchem.com [benchchem.com]
- 13. Reagents & Solvents [chem.rochester.edu]
- 14. ocw.mit.edu [ocw.mit.edu]
Technical Support Center: Synthesis of Heterocycles from 2-(2-Phenylethynyl)aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of heterocycles, such as indoles and quinolines, from 2-(2-phenylethynyl)aniline. This resource addresses common scalability issues and offers detailed experimental protocols and comparative data to facilitate successful synthesis and scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the most common heterocycles synthesized from this compound?
The most prevalent heterocycles synthesized from this compound and its derivatives are indoles and quinolines. The specific product depends on the reaction conditions and catalytic system employed. For instance, intramolecular cyclization reactions are a significant approach for creating 2-substituted or 2,3-disubstituted indoles.[1]
Q2: Which catalytic systems are typically used for the cyclization of this compound?
A variety of transition metal catalysts are effective for the cyclization of this compound. These include palladium, copper, gold, and zinc-based catalysts.[2] The choice of catalyst can influence reaction efficiency, selectivity, and cost, which are critical factors for scalability.[3][4] Metal-free conditions, often employing strong bases or Brønsted acids, have also been developed as greener alternatives.[5]
Q3: What are the primary challenges when scaling up the synthesis of heterocycles from this compound?
Scaling up these syntheses presents several challenges:
-
Catalyst Cost and Efficiency: Noble metal catalysts like palladium and gold can be prohibitively expensive for large-scale production.[2][3] Catalyst deactivation and the need for high catalyst loading can further impact cost-effectiveness.
-
Reaction Conditions: Maintaining optimal temperature and pressure on a larger scale can be difficult. Exothermic reactions, in particular, require careful thermal management to prevent runaway reactions and ensure product quality.
-
Purification: The removal of catalysts, by-products, and unreacted starting materials can be complex and costly at scale. Traditional purification methods like column chromatography may not be economically viable for large quantities.[6]
-
Solvent and Reagent Handling: The use of large volumes of solvents and reagents raises safety and environmental concerns. The development of solvent-free or aqueous-based procedures is a key area of research to address these issues.[1]
Q4: How can I minimize the formation of by-products during the cyclization reaction?
By-product formation is a common issue that can be influenced by several factors. The mode of heating can affect the product distribution, with microwave irradiation sometimes leading to different outcomes compared to conventional heating.[1] The choice of catalyst and reaction conditions is also crucial. For example, in some gold-catalyzed reactions, the choice of ligand can determine the selectivity between simple hydroamination to form an indole and a more complex cascade reaction.[3] Careful optimization of reaction parameters such as temperature, reaction time, and reactant stoichiometry is essential to maximize the yield of the desired product.
Q5: What are some greener alternatives for the synthesis of heterocycles from this compound?
Recent research has focused on developing more environmentally friendly synthetic methods. These include:
-
Metal-Free Synthesis: Utilizing Brønsted acids or strong bases to promote cyclization avoids the use of expensive and potentially toxic heavy metals.[5]
-
Aqueous Reaction Media: Performing the reaction in water, often with the aid of surfactants to overcome solubility issues, is a significant green chemistry approach.[1]
-
Catalyst-Free and Solvent-Free Conditions: Some methods, such as mechanochemical synthesis using a ball mill, can proceed without the need for solvents or catalysts, reducing waste and simplifying work-up.[6]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Heterocycle
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | - Ensure the catalyst is fresh and has been stored under appropriate conditions. - For palladium catalysts, the formation of palladium black can indicate catalyst decomposition. Ensure an inert atmosphere and consider using stabilizing ligands. |
| Suboptimal Reaction Temperature | - For sluggish reactions, consider gradually increasing the temperature. - Be aware that excessively high temperatures can lead to by-product formation and catalyst degradation. |
| Incorrect Solvent | - The polarity of the solvent can significantly impact reaction rates. Screen a range of solvents to find the optimal one for your specific substrate and catalyst system. |
| Poor Quality Starting Material | - Ensure the this compound precursor is of high purity, as impurities can poison the catalyst. |
| Insufficient Reaction Time | - Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time. |
Issue 2: Formation of Significant Side Products
| Potential Cause | Troubleshooting Steps |
| Incorrect Catalyst or Ligand | - The choice of catalyst and ligand can influence the reaction pathway. For example, in some gold-catalyzed reactions, different ligands can lead to different products.[3] Experiment with different catalyst/ligand combinations to improve selectivity. |
| Unoptimized Reaction Conditions | - Vary the reaction temperature, as some side reactions may be favored at higher or lower temperatures. - Adjust the concentration of reactants. In some cases, high concentrations can lead to increased by-product formation.[3] |
| Presence of Oxygen or Water | - For reactions sensitive to air or moisture, ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere. |
| Alternative Reaction Pathways | - Depending on the substrate and conditions, alternative cyclization pathways may become competitive. A thorough understanding of the reaction mechanism can help in designing conditions to favor the desired pathway. |
Issue 3: Difficulties in Product Purification
| Potential Cause | Troubleshooting Steps |
| Catalyst Residue | - For homogeneous catalysts, consider using techniques like organic solvent nanofiltration for catalyst recovery and reuse. - For heterogeneous catalysts, simple filtration is often sufficient. Ensure complete removal to avoid contamination of the final product. |
| Closely Eluting Impurities | - Optimize the mobile phase for column chromatography to improve separation. The use of modifiers in the eluent can sometimes help.[6] - Consider alternative purification techniques such as recrystallization or preparative HPLC. |
| Product Instability | - Some heterocyclic products may be sensitive to acidic or basic conditions. Use a buffered workup to avoid degradation. - If the product is sensitive to air or light, take appropriate precautions during purification and storage. |
| Large-Scale Purification Challenges | - For industrial-scale purification, column chromatography may not be feasible. Explore alternative methods like crystallization, distillation, or extraction. |
Data Presentation
Table 1: Comparison of Catalytic Systems for the Synthesis of 2-Phenylindole from this compound
| Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | 3% TPGS-750-M in Water | 80 | 6 | High (not specified) | [1] |
| IPrAuOTf | Not Specified | Not Specified | Not Specified | 95 | [3] |
| ZnBr₂ | None (Ball Mill) | Room Temp | 8 | 82 | [6] |
| Cu(OCOCF₃)₂ | Aqueous Solution | Reflux | 24 | High (not specified) |
Table 2: Comparison of Traditional vs. Microwave-Assisted Indole Synthesis
| Synthesis Method | Reactants | Heating Method | Catalyst/Reagent | Time | Temperature (°C) | Yield (%) |
| Fischer Indole | Phenylhydrazine, Propiophenone | Conventional | Acetic Acid | 8 hours | Reflux | 75 |
| Fischer Indole | Phenylhydrazine, Propiophenone | Microwave | Eaton's Reagent | 10 min | 170 | 92 |
| Bischler-Möhlau | N-Phenacylaniline | Microwave (Solvent-Free) | Anilinium bromide | 0.02 hours | Not Specified | 71 |
Experimental Protocols
General Procedure for Palladium-Catalyzed Cyclization of this compound in an Aqueous Micellar Medium
This protocol is adapted from a reported procedure for the synthesis of 2-substituted indoles.[1]
-
Reaction Setup: In a Schlenk tube, prepare a suspension of this compound (100 mg, 0.52 mmol) in a 3 wt% solution of TPGS-750-M in water (1 mL) under a nitrogen atmosphere.
-
Reagent Addition: Sequentially add acetic acid (30 µL, 0.52 mmol) and palladium(II) acetate (5.8 mg, 0.026 mmol) to the reaction mixture.
-
Reaction: Heat the reaction mixture at 80 °C in an oil bath for 6 hours.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate (5 mL). Wash the organic layer with water (2 x 5 mL) and brine (10 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2-phenylindole.
General Procedure for the Sonogashira Coupling to Synthesize this compound
This is a general procedure based on established Sonogashira coupling protocols.
-
Reaction Setup: To a reaction vessel, add 2-iodoaniline (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a copper co-catalyst (e.g., CuI, 2-10 mol%) under an inert atmosphere.
-
Solvent and Base: Add a suitable solvent (e.g., THF or DMF) and a base (e.g., triethylamine, 2-3 equiv).
-
Alkyne Addition: Add phenylacetylene (1.1-1.2 equiv) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting materials are consumed (monitor by TLC or GC).
-
Work-up: Quench the reaction with an aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Isolation and Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of 2-phenylindole.
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles | MDPI [mdpi.com]
- 4. Recent advances in the annulative cyclization of 2-alkynylanilines: transition metal, metal-free, photoredox, and electrochemical approaches - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
Comparison of gold, platinum, and silver catalysts for indole synthesis from 2-(2-phenylethynyl)aniline
For researchers, scientists, and drug development professionals, the efficient synthesis of the indole scaffold, a privileged structure in numerous pharmaceuticals and bioactive molecules, is of paramount importance. The intramolecular cyclization of 2-(2-phenylethynyl)aniline to form 2-phenylindole serves as a key benchmark reaction for evaluating catalytic efficacy. This guide provides an objective comparison of gold, platinum, and silver catalysts for this transformation, supported by experimental data and detailed protocols.
Performance Comparison at a Glance
The catalytic performance of gold, platinum, and silver in the synthesis of 2-phenylindole from this compound reveals distinct advantages and limitations for each metal. Gold catalysts, particularly NaAuCl₄, have demonstrated high efficiency for this transformation[1][2]. Silver catalysts, such as AgNO₃, can also facilitate the cyclization, although the reaction conditions are critical to prevent oxidative side reactions[3]. Data for platinum-catalyzed cyclization of the unprotected this compound is limited; however, studies on the closely related N-acetylated substrate provide valuable insights into its catalytic potential.
| Catalyst | Substrate | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| NaAuCl₄ | This compound | 2 | Ethanol | Room Temp. | 3 | >95 | [2] |
| AgNO₃ | This compound | 10 | Methanol | 80 | Not Specified | 50 | [3] |
| PtCl₄ | N-acetyl-2-(phenylethynyl)aniline | 1-2 | Dichloromethane | Room Temp. | Overnight | up to 99 |
Note: The data for PtCl₄ is for the cyclization of N-acetyl-2-(phenylethynyl)aniline, as direct comparative data for the unprotected aniline was not available in the reviewed literature.
Catalytic Mechanisms and Reaction Pathways
The synthesis of 2-phenylindole from this compound catalyzed by gold, platinum, or silver proceeds through an intramolecular hydroamination/cyclization cascade. The general mechanism involves the activation of the alkyne moiety by the metal catalyst, followed by the nucleophilic attack of the aniline nitrogen.
Caption: Generalized catalytic cycle for indole synthesis.
Experimental Protocols
Gold-Catalyzed Synthesis of 2-Phenylindole
This protocol is adapted from a reported procedure for the efficient synthesis of 2-phenylindole using a gold catalyst[2].
Materials:
-
This compound
-
Sodium tetrachloroaurate(III) dihydrate (NaAuCl₄·2H₂O)
-
Ethanol (EtOH)
Procedure:
-
To a solution of this compound (1.0 mmol) in ethanol (5 mL), add NaAuCl₄·2H₂O (0.02 mmol, 2 mol%).
-
Stir the reaction mixture at room temperature for 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-phenylindole.
Silver-Catalyzed Synthesis of 2-Phenylindole
The following protocol describes the synthesis of 2-phenylindole using a silver catalyst under non-oxidative conditions, as adapted from the literature[3].
Materials:
-
This compound
-
Silver nitrate (AgNO₃)
-
Methanol (MeOH)
Procedure:
-
In a reaction vessel, dissolve this compound (0.6 mmol) in methanol (5 mL).
-
Add silver nitrate (0.06 mmol, 10 mol%) to the solution.
-
Heat the reaction mixture at 80 °C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After cooling to room temperature, concentrate the mixture in vacuo.
-
The residue is then purified by flash chromatography to yield 2-phenylindole.
Platinum-Catalyzed Synthesis of N-acetyl-2-phenylindole
This protocol is based on the platinum-catalyzed cyclization of N-acetyl-2-alkynylanilines.
Materials:
-
N-acetyl-2-(phenylethynyl)aniline
-
Platinum(IV) chloride (PtCl₄)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve N-acetyl-2-(phenylethynyl)aniline (1.0 mmol) in dichloromethane (10 mL).
-
Add PtCl₄ (0.01-0.02 mmol, 1-2 mol%) to the solution.
-
Stir the mixture at room temperature overnight.
-
Monitor the reaction for completion using TLC.
-
Once the reaction is complete, remove the solvent by rotary evaporation.
-
Purify the resulting crude product by column chromatography on silica gel.
Caption: General experimental workflow for catalytic indole synthesis.
Summary and Outlook
Both gold and silver catalysts are effective for the synthesis of 2-phenylindole from this compound. Gold catalysts, such as NaAuCl₄, appear to be highly efficient, affording excellent yields under mild conditions[2]. Silver catalysts can also promote the cyclization, though careful control of the reaction environment is necessary to favor the desired indole product over potential oxidation byproducts[3]. While direct comparative data for platinum with the unprotected substrate is scarce, its high efficiency in the cyclization of the N-acetylated analogue suggests it is a potent catalyst for this class of transformations.
The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including cost, functional group tolerance, and desired reaction conditions. For high-yielding and mild synthesis of 2-phenylindole from the unprotected aniline, gold catalysis currently presents a superior option based on available data. Further research into platinum-catalyzed reactions of unprotected 2-alkynylanilines would be beneficial for a more direct and comprehensive comparison.
References
Reactivity of Electronically Substituted 2-(2-Phenylethynyl)anilines in Cyclization Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of substituted indoles is a cornerstone of medicinal chemistry and materials science, owing to the prevalence of the indole scaffold in a vast array of biologically active compounds and functional materials. One of the most elegant and versatile methods for constructing the indole core is the transition metal-catalyzed cyclization of 2-alkynylanilines. This guide provides a detailed comparison of the reactivity of various electronically substituted 2-(2-phenylethynyl)anilines in a copper-catalyzed annulative formylation reaction, a process that efficiently yields 1,2-disubstituted 3-formylindoles. The data presented herein, primarily based on the work of Ganesan et al., offers valuable insights into the electronic effects governing this transformation, aiding in the rational design of synthetic routes to complex indole derivatives.
Comparative Analysis of Substituent Effects
The electronic nature of substituents on both the aniline and the phenylethynyl rings of the 2-(2-phenylethynyl)aniline scaffold plays a crucial role in determining the efficiency of the cyclization reaction. The following table summarizes the isolated yields of 2-phenyl-1H-indole-3-carbaldehyde derivatives obtained from a copper(II)-catalyzed reaction of various substituted 2-(2-phenylethynyl)anilines with dimethylformamide (DMF) in the presence of oxygen.
Table 1: Isolated Yields of 2-Aryl-1H-indole-3-carbaldehydes from the Cyclization of Substituted 2-(2-Phenylethynyl)anilines [1][2]
| Entry | Substituent on Aniline Ring (R¹) | Substituent on Phenylethynyl Ring (R²) | Product | Yield (%) |
| 1 | H | H | 2-phenyl-1H-indole-3-carbaldehyde | 82 |
| 2 | 4-Me | H | 5-methyl-2-phenyl-1H-indole-3-carbaldehyde | 85 |
| 3 | 5-Me | H | 6-methyl-2-phenyl-1H-indole-3-carbaldehyde | 84 |
| 4 | 4-OMe | H | 5-methoxy-2-phenyl-1H-indole-3-carbaldehyde | 88 |
| 5 | 4-F | H | 5-fluoro-2-phenyl-1H-indole-3-carbaldehyde | 78 |
| 6 | 4-Cl | H | 5-chloro-2-phenyl-1H-indole-3-carbaldehyde | 75 |
| 7 | 4-Br | H | 5-bromo-2-phenyl-1H-indole-3-carbaldehyde | 72 |
| 8 | 4-NO₂ | H | 5-nitro-2-phenyl-1H-indole-3-carbaldehyde | 65 |
| 9 | H | 4-Me | 2-(p-tolyl)-1H-indole-3-carbaldehyde | 86 |
| 10 | H | 4-OMe | 2-(4-methoxyphenyl)-1H-indole-3-carbaldehyde | 89 |
| 11 | H | 4-F | 2-(4-fluorophenyl)-1H-indole-3-carbaldehyde | 80 |
| 12 | H | 4-Cl | 2-(4-chlorophenyl)-1H-indole-3-carbaldehyde | 77 |
| 13 | H | 4-Br | 2-(4-bromophenyl)-1H-indole-3-carbaldehyde | 74 |
| 14 | H | 3-Me | 2-(m-tolyl)-1H-indole-3-carbaldehyde | 83 |
| 15 | H | 2-Me | 2-(o-tolyl)-1H-indole-3-carbaldehyde | 70 |
From the data presented, a clear trend emerges:
-
Electron-donating groups (EDGs) on both the aniline and the phenylethynyl ring generally lead to higher product yields. For instance, the presence of a methoxy group at the 4-position of the aniline ring (Entry 4) or the phenylethynyl ring (Entry 10) results in the highest yields (88% and 89%, respectively). This suggests that increased electron density on the aniline nitrogen and the alkyne moiety facilitates the key steps of the catalytic cycle.
-
Electron-withdrawing groups (EWGs) on either aromatic ring tend to decrease the reaction yield. A nitro group at the 4-position of the aniline ring (Entry 8) significantly reduces the yield to 65%. This indicates that reduced nucleophilicity of the aniline nitrogen and lower electron density in the alkyne π-system are detrimental to the reaction efficiency.
-
Steric hindrance also appears to play a role, as evidenced by the lower yield observed with a methyl group at the ortho-position of the phenylethynyl ring (Entry 15, 70%) compared to the meta (Entry 14, 83%) and para (Entry 9, 86%) positions.
Experimental Protocols
General Procedure for the Copper-Catalyzed Annulative Formylation of o-Alkynylanilines [1][2]
To a stirred solution of the respective o-alkynylaniline derivative (0.3 mmol) in dimethylformamide (DMF, 3 mL) in a sealed tube, copper(II) trifluoroacetate hydrate (Cu(TFA)₂·xH₂O, 20 mol%) was added. The reaction mixture was then stirred under an oxygen atmosphere at 120 °C for approximately 24 hours, or until the starting material was consumed as monitored by thin-layer chromatography. Upon completion, the reaction mixture was quenched with ice-cold water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The resulting crude material was purified by column chromatography on silica gel using a 20% ethyl acetate in hexane eluent to afford the desired 2-aryl-1H-indole-3-carbaldehyde.
Mechanistic Insights and Workflow
The copper-catalyzed annulative formylation is a cascade reaction involving several key steps. The proposed mechanism and the general experimental workflow are illustrated below.
Figure 1: Proposed mechanism for the copper-catalyzed annulative formylation.
Figure 2: General experimental workflow for the synthesis of 3-formyl indoles.
Alternative Methodologies
While this guide focuses on a copper-catalyzed system, it is important to note that other transition metals, particularly palladium, are widely employed for the cyclization of 2-alkynylanilines. Palladium-catalyzed reactions, such as the Larock indole synthesis, offer a powerful alternative, often proceeding under different reaction conditions and exhibiting distinct reactivity patterns. However, a systematic, side-by-side quantitative comparison of electronic substituent effects across different catalytic systems is challenging due to the variability in reported reaction conditions. The choice of catalyst and reaction conditions should, therefore, be tailored to the specific substrate and the desired indole product.
Conclusion
The electronic properties of substituents on this compound derivatives exert a significant influence on the efficiency of their copper-catalyzed cyclization to form 3-formyl indoles. Electron-donating groups enhance the reaction yield, while electron-withdrawing groups have a detrimental effect. This predictable trend provides a valuable tool for chemists to optimize reaction conditions and design synthetic strategies for a wide range of substituted indole compounds. The detailed experimental protocol and mechanistic understanding presented in this guide serve as a practical resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science.
References
A Comparative Guide to the Intramolecular Larock Indole Synthesis: 2-(2-Phenylethynyl)aniline versus Other 2-Alkynylanilines
For researchers, scientists, and professionals in drug development, the synthesis of the indole nucleus remains a cornerstone of medicinal chemistry. The Larock indole synthesis, a powerful palladium-catalyzed reaction, has traditionally involved the intermolecular annulation of an o-haloaniline with a disubstituted alkyne. A significant and highly efficient variation of this method involves the intramolecular cyclization of pre-formed 2-alkynylanilines. This guide provides a comparative analysis of 2-(2-phenylethynyl)aniline against other 2-alkynylanilines in this intramolecular Larock-type synthesis, offering insights into substrate scope, reaction efficiency, and optimal conditions based on available experimental data.
Performance Comparison of 2-Alkynylanilines
The intramolecular cyclization of 2-alkynylanilines offers a more direct route to 2-substituted indoles, bypassing the need for a separate alkyne coupling partner in the final cyclization step. The nature of the substituents on both the aniline ring and the alkyne terminus significantly influences the reaction's success and efficiency.
This compound as a Benchmark Substrate:
This compound is a commonly employed substrate for the synthesis of 2-phenylindole, a privileged scaffold in medicinal chemistry. Its performance under various catalytic systems provides a useful benchmark for comparison. Generally, the cyclization of this compound proceeds with high efficiency under palladium catalysis, but other metal catalysts such as copper and gold have also been effectively utilized.
Influence of Substituents:
The electronic and steric properties of substituents on the 2-alkynylaniline framework play a crucial role in the outcome of the cyclization.
-
N-Substitution: Protection of the aniline nitrogen, typically with tosyl (Ts) or acetyl (Ac) groups, is often employed to enhance reactivity and prevent side reactions. N-tosylated substrates, for instance, have been shown to undergo smooth cyclization to afford N-tosyl-2-phenylindoles in excellent yields.[1] In some cases, the unprotected aniline may fail to react under conditions where the N-protected analogue proceeds efficiently.[1]
-
Substituents on the Aniline Ring: The presence of electron-donating or electron-withdrawing groups on the aniline ring can modulate the nucleophilicity of the nitrogen atom and influence the rate of cyclization. While specific comparative data is sparse, the general principles of palladium-catalyzed cross-coupling reactions suggest that electron-rich anilines may react more readily.
-
Substituents on the Alkyne: The nature of the group at the terminus of the alkyne (the R group in 2-(2-R-ethynyl)aniline) has a significant impact on the reaction. Aryl, alkyl, and silyl groups are generally well-tolerated.[2] The steric bulk of this substituent can influence the regioselectivity in intermolecular Larock reactions, and while not a factor for regioselectivity in this intramolecular context, it can still affect the reaction kinetics.
The following table summarizes a selection of experimental data from various studies on the intramolecular cyclization of different 2-alkynylanilines. It is important to note that the reaction conditions are not uniform across all entries, which presents a limitation for direct comparison.
| 2-Alkynylaniline Derivative | Catalyst/Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-(Phenylethynyl)tosylaniline | CuCl, Cs₂CO₃ | CH₃CN | 23 | 5 | 95 | [1] |
| 2-((4-Methoxyphenyl)ethynyl)tosylaniline | CuCl, Cs₂CO₃ | CH₃CN | 23 | 5 | 96 | [1] |
| 2-((4-Chlorophenyl)ethynyl)tosylaniline | CuCl, Cs₂CO₃ | CH₃CN | 23 | 5 | 94 | [1] |
| 2-(Hept-1-yn-1-yl)tosylaniline | CuCl, Cs₂CO₃ | CH₃CN | 23 | 5 | 90 | [1] |
| 2-(Cyclohexylethynyl)tosylaniline | CuCl, Cs₂CO₃ | CH₃CN | 23 | 5 | 91 | [1] |
| 2-(Phenylethynyl)aniline | ZnBr₂ | neat (ball mill) | RT | 1 | 82 | [3] |
| 2-(Phenylethynyl)aniline | PdCl₂(PPh₃)₂ | Acetonitrile | 80 | 12 | >85 | [4] |
Experimental Protocols
The following protocols provide a general framework for the intramolecular cyclization of 2-alkynylanilines. Researchers should optimize conditions for their specific substrates.
General Protocol for Palladium-Catalyzed Intramolecular Cyclization:
This protocol is based on typical conditions reported for the palladium-catalyzed cyclization of 2-alkynylanilines.[4]
Materials:
-
2-Alkynylaniline derivative (1.0 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 5 mol%)
-
Base (e.g., Na₂CO₃, 2.0 equiv)
-
Anhydrous solvent (e.g., Acetonitrile or DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add the 2-alkynylaniline derivative, palladium catalyst, and base.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-120 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol for Copper-Catalyzed Cyclization of N-Tosyl-2-alkynylanilines:
This protocol is adapted from a reported copper-catalyzed method.[1]
Materials:
-
N-Tosyl-2-alkynylaniline derivative (1.0 equiv)
-
Copper(I) chloride (CuCl, 5 mol%)
-
Cesium carbonate (Cs₂CO₃, 5 mol%)
-
Acetonitrile (CH₃CN)
Procedure:
-
In a vial, combine the N-tosyl-2-alkynylaniline derivative, CuCl, and Cs₂CO₃.
-
Add acetonitrile and stir the mixture at room temperature.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by flash column chromatography.
Visualizing the Process
To better understand the relationships and workflows, the following diagrams are provided.
Caption: Generalized catalytic cycle for the intramolecular Larock indole synthesis.
Caption: A typical experimental workflow for the synthesis of indoles via intramolecular cyclization.
Caption: Factors influencing the intramolecular Larock indole synthesis.
References
Mechanistic comparison of gold vs platinum catalyzed cyclization of 2-(2-phenylethynyl)aniline
For researchers, scientists, and professionals in drug development, the synthesis of indole derivatives remains a cornerstone of medicinal chemistry. The intramolecular cyclization of 2-(2-phenylethynyl)aniline to form 2-phenylindole is a key transformation in this field. This guide provides an objective, data-driven comparison of two prominent catalysts for this reaction: gold and platinum. By examining their catalytic cycles, experimental performance, and underlying mechanistic nuances, this document aims to inform catalyst selection for the efficient synthesis of this important structural motif.
Performance at a Glance: A Quantitative Comparison
While direct, side-by-side experimental comparisons under identical conditions are scarce in the literature, a compilation of representative data for the cyclization of this compound catalyzed by gold and related platinum-catalyzed hydroaminations of alkynes provides valuable insights into their relative performance.
| Catalyst System | Substrate | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| AuCl | 2-(phenylethynyl)aniline | 2-phenylindole | EtOH | Room Temp. | 3 | >95 | [1] |
| AuCl3 | 2-(phenylethynyl)aniline | 2-phenylindole | Toluene | Room Temp. | - | High | [2] |
| NaAuCl4 | 2-(phenylethynyl)aniline | 2-phenylindole | iPrOH | Room Temp. | 3 | >95 | [1] |
| PtCl2 | N-acetyl-2-alkynylanilines | N-acetyl-2-substituted indoles | Dichloromethane | Room Temp. | 12-24 | up to 99 |
Note: The platinum-catalyzed data is for a closely related N-acetylated substrate, as directly comparable data for the parent aniline was not available. This highlights a key difference in substrate scope and reactivity.
Delving into the Mechanisms: Two Divergent Pathways
Computational studies, particularly Density Functional Theory (DFT), have illuminated the distinct mechanistic pathways favored by gold and platinum catalysts in the cyclization of 2-alkynylanilines. This divergence in mechanism is fundamental to understanding their differing reactivity and selectivity.
The Gold-Catalyzed Pathway: A 6-endo-dig Cyclization
Gold(I) and Gold(III) catalysts are known to be highly effective for the cyclization of this compound. The generally accepted mechanism proceeds through a 6-endo-dig cyclization pathway.
Caption: Proposed mechanism for the gold-catalyzed cyclization of this compound.
The catalytic cycle is initiated by the coordination of the gold catalyst to the alkyne moiety of the substrate, forming a π-alkyne complex. This coordination increases the electrophilicity of the alkyne, making it susceptible to nucleophilic attack by the proximate amino group. The subsequent intramolecular attack proceeds via a 6-endo-dig pathway, leading to the formation of a six-membered ring and a vinyl-gold intermediate. Finally, protodeauration regenerates the active gold catalyst and yields the 2-phenylindole product.
The Platinum-Catalyzed Pathway: A 5-exo-dig Cyclization
In contrast to gold, theoretical studies suggest that platinum(II) catalysts favor a 5-exo-dig cyclization for similar substrates. This mechanistic preference can lead to different product outcomes or require substrate modifications, such as N-acylation, to achieve the desired indole synthesis.
Caption: Postulated mechanism for the platinum-catalyzed cyclization of this compound.
Similar to the gold-catalyzed reaction, the process begins with the formation of a platinum-alkyne complex. However, the subsequent nucleophilic attack is proposed to occur in a 5-exo-dig fashion, resulting in a five-membered ring and the formation of an indolenine intermediate. This intermediate would then need to undergo rearrangement and protonolysis to yield the final 2-phenylindole product. This more complex pathway may explain the often-observed lower reactivity or requirement for more forcing conditions or substrate modification in platinum-catalyzed systems for this specific transformation.
Experimental Protocols
Gold-Catalyzed Synthesis of 2-Phenylindole[1]
Materials:
-
This compound
-
Gold(I) chloride (AuCl) or Sodium tetrachloroaurate(III) (NaAuCl4)
-
Ethanol (EtOH) or Isopropanol (iPrOH)
Procedure:
-
To a solution of this compound (1.0 mmol) in the chosen solvent (5 mL), add the gold catalyst (1-5 mol%).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically within 3 hours), the reaction mixture is concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford 2-phenylindole.
Platinum-Catalyzed Synthesis of N-acetyl-2-substituted Indoles
Materials:
-
N-acetyl-2-alkynylaniline derivative
-
Platinum(IV) chloride (PtCl4)
-
Dichloromethane (DCM)
Procedure:
-
To a solution of the N-acetyl-2-alkynylaniline derivative (1.0 mmol) in dichloromethane (5 mL), add PtCl4 (1-2 mol%).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
The reaction is typically complete within 12-24 hours.
-
Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.
Conclusion
The mechanistic comparison between gold and platinum catalysts for the cyclization of this compound reveals a fascinating divergence in their preferred reaction pathways. Gold catalysts, favoring a direct 6-endo-dig cyclization, generally offer a more straightforward and efficient route to 2-phenylindole under mild conditions. In contrast, platinum catalysts are predicted to proceed via a 5-exo-dig pathway, which may necessitate substrate modification or harsher reaction conditions to achieve the desired product.
For researchers and drug development professionals, this analysis underscores the superior efficacy of gold catalysts for the direct synthesis of 2-phenylindole from this compound. The mild reaction conditions, high yields, and atom economy associated with gold catalysis make it a preferred choice for this specific transformation. While platinum catalysis remains a powerful tool in organic synthesis, its application to this particular cyclization appears less direct and may require further optimization and substrate engineering. Future research focusing on direct, quantitative comparisons of these two metals under standardized conditions would be invaluable to further refine catalyst selection for indole synthesis.
References
A Comparative Analysis of Thermal and Microwave-Assisted Synthesis of 2-Phenylindole from 2-(2-Phenylethynyl)aniline
For researchers, scientists, and professionals in drug development, the efficient synthesis of indole derivatives is a critical aspect of discovery and manufacturing. This guide provides an objective comparison between conventional thermal heating and microwave-assisted methods for the synthesis of 2-phenylindole from 2-(2-phenylethynyl)aniline, supported by experimental data.
The intramolecular hydroamination of this compound is a direct route to 2-phenylindole. This comparative study examines the efficacy of both thermal and microwave-assisted approaches to this cyclization, focusing on reaction time, yield, and overall efficiency.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the quantitative data for the synthesis of 2-phenylindole from this compound under different conditions.
| Method | Catalyst/Additive | Solvent | Temperature (°C) | Time | Yield (%) |
| Microwave-Assisted | 0.1 equiv. KCl | Water | 200 | 1.5 hours | 75 |
| Microwave-Assisted | 0.1 equiv. NaHCO₃ | Water | 200 | 1.5 hours | 70 |
| Thermal (Catalyzed) | 10 mol% AgNO₃ | CH₃CN/H₂O (1:1) | 60 | Not Specified | 50 (as byproduct) |
Note: A direct uncatalyzed thermal cyclization of this compound to 2-phenylindole with high yield is not well-documented in the reviewed literature, suggesting that the reaction may not proceed efficiently without a catalyst or activation. The thermal data presented is for a silver-catalyzed reaction where 2-phenylindole was observed as a byproduct, highlighting the challenges of achieving this transformation through conventional heating alone.
Key Findings
Microwave-assisted synthesis demonstrates a significant advantage in the cyclization of this compound. With the aid of simple inorganic salts, the reaction proceeds to high yields in a relatively short period.[1] In contrast, the thermal reaction appears to be less efficient, with one study indicating the formation of 2-phenylindole as a byproduct under silver catalysis.
The use of microwave irradiation dramatically accelerates the reaction, likely due to efficient and uniform heating of the polar solvent (water) and reactants, leading to higher reaction rates.[1]
Experimental Protocols
Microwave-Assisted Synthesis of 2-Phenylindole[1]
Materials:
-
This compound (1b)
-
Potassium chloride (KCl) or Sodium bicarbonate (NaHCO₃)
-
Water
-
Microwave reactor
Procedure:
-
A suspension of this compound (0.1 mmol) in water (2 mL) is prepared in a microwave process vial.
-
To this suspension, 0.1 equivalents of either KCl or NaHCO₃ is added.
-
The vial is sealed and placed in the microwave reactor.
-
The reaction mixture is heated to 200°C and maintained at this temperature for 1.5 hours with stirring. To manage pressure build-up, the heating can be applied in short cycles.
-
After the reaction is complete, the vial is cooled to room temperature.
-
The reaction mixture is then extracted with an appropriate organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography to yield 2-phenylindole.
Thermal Synthesis of 2-Phenylindole (via Silver Catalysis - as a byproduct)
Materials:
-
This compound (3a)
-
Silver nitrate (AgNO₃)
-
Acetonitrile (CH₃CN)
-
Water
-
Hydrogen peroxide (H₂O₂)
-
Conventional heating setup (e.g., oil bath)
Procedure:
-
A reaction vessel is charged with this compound (0.6 mmol) and 10 mol% of AgNO₃.
-
A 1:1 mixture of CH₃CN and H₂O is added as the solvent.
-
A large excess of H₂O₂ (50% in water) is added to the mixture.
-
The reaction is heated to 60°C with stirring.
-
Reaction progress is monitored by an appropriate method (e.g., TLC).
-
Upon completion, the reaction mixture is worked up by quenching the excess oxidant and extracting the products with an organic solvent.
-
The organic extracts are dried and concentrated.
-
The desired 2-phenylindole is isolated from the product mixture, where it is formed as a byproduct, via column chromatography.
Experimental Workflow and Reaction Pathway
The following diagrams illustrate the general experimental workflow for both synthetic approaches and the chemical transformation.
References
The Crucial Role of the Base in the Sonogashira Synthesis of 2-(2-Phenylethynyl)aniline: A Comparative Guide
The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of modern organic synthesis. Its efficiency in forming carbon-carbon bonds has made it indispensable in the synthesis of pharmaceuticals, natural products, and advanced materials. A key, yet sometimes overlooked, component of this reaction is the choice of base, which can significantly impact reaction yield, time, and overall success. This guide provides a comparative analysis of the efficacy of different bases in the Sonogashira synthesis of 2-(2-Phenylethynyl)aniline, a valuable intermediate in the synthesis of various heterocyclic compounds.
The role of the base in the Sonogashira reaction is multifaceted. Primarily, it is required to deprotonate the terminal alkyne, forming the reactive copper(I) acetylide intermediate. Additionally, the base neutralizes the hydrogen halide byproduct generated during the catalytic cycle. The selection of an appropriate base, whether an organic amine or an inorganic salt, is therefore critical for optimizing the reaction outcome.
Comparative Efficacy of Common Bases
The choice between an organic amine base and an inorganic base can have a profound effect on the Sonogashira coupling. Amine bases, such as triethylamine (Et3N) and piperidine, have been traditionally used and often also serve as the solvent. Inorganic bases, like cesium carbonate (Cs2CO3) and potassium carbonate (K2CO3), have gained popularity, particularly in copper-free Sonogashira protocols.
Below is a summary of quantitative data from various studies on the performance of different bases in the synthesis of this compound or structurally similar compounds. It is important to note that direct comparison can be challenging due to variations in starting materials (2-iodoaniline vs. 2-bromoaniline), catalysts, and reaction conditions across different studies.
| Base | Starting Material | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Piperidine | p-Iodonitrobenzene | Pd catalyst | - | 50 | - | High | [1] |
| Triethylamine (NEt3) | p-Iodonitrobenzene | Pd catalyst | - | 50 | - | High | [1] |
| Cesium Carbonate (Cs2CO3) | 2-Bromoaniline | Pd(CH3CN)2Cl2/cataCXium A | 2-MeTHF | RT | 48 | Not Specified | [2] |
| Cesium Carbonate (Cs2CO3) | Aryl Halide | Pd(CH3CN)2Cl2/cataCXium A | Dioxane | RT | - | 98-100 | [2] |
| Potassium Carbonate (K2CO3) | Aryl Halide | Pd(CH3CN)2Cl2/cataCXium A | Dioxane | RT | - | 44 | [2] |
| Potassium Phosphate (K3PO4) | Aryl Halide | Pd(CH3CN)2Cl2/cataCXium A | Dioxane | RT | - | 52 | [2] |
| Potassium Hydroxide (KOH) | Aryl Halide | Pd(CH3CN)2Cl2/cataCXium A | Dioxane | RT | - | 45 | [2] |
| Diisopropylethylamine (DIPEA) | p-Iodonitrobenzene | Pd catalyst | - | 25-80 | - | Low | [1] |
| Sodium Bicarbonate (NaHCO3) | p-Iodonitrobenzene | Pd catalyst | - | 25-80 | - | Low | [1] |
| Sodium Hydroxide (NaOH) | p-Iodonitrobenzene | Pd catalyst | - | 25-80 | - | Low | [1] |
Note: The data for p-iodonitrobenzene is included to provide a broader comparison of base efficacy in a similar Sonogashira coupling. "RT" indicates room temperature.
Experimental Protocols
Below are detailed experimental protocols for the Sonogashira synthesis of this compound using both an organic amine base and an inorganic base.
Protocol 1: Sonogashira Coupling with Triethylamine (Amine Base)
This protocol is a general procedure adapted from typical copper-co-catalyzed Sonogashira reactions.
Materials:
-
2-Iodoaniline
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et3N)
-
Anhydrous and degassed solvent (e.g., Tetrahydrofuran (THF) or Toluene)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating plate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 2-iodoaniline (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 eq.), and copper(I) iodide (0.04-0.10 eq.).
-
Add the anhydrous, degassed solvent (e.g., THF, concentration typically 0.1-0.5 M).
-
Add triethylamine (2-5 eq.) and phenylacetylene (1.1-1.5 eq.) via syringe.
-
Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite to remove catalyst residues.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling with Cesium Carbonate (Inorganic Base)
This protocol is adapted for copper-free conditions, which can be advantageous in avoiding copper contamination in the final product.
Materials:
-
2-Bromoaniline
-
Phenylacetylene
-
Palladium catalyst (e.g., Pd(OAc)2, Pd(CH3CN)2Cl2)
-
Phosphine ligand (e.g., cataCXium® A, XPhos)
-
Cesium carbonate (Cs2CO3)
-
Anhydrous and degassed solvent (e.g., 2-Methyltetrahydrofuran (2-MeTHF), Dioxane)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating plate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add 2-bromoaniline (1.0 eq.), the palladium catalyst (0.01-0.05 eq.), and the phosphine ligand (0.02-0.10 eq.) to a dry Schlenk flask.
-
Add cesium carbonate (2.0 eq.) and the anhydrous, degassed solvent.
-
Add phenylacetylene (1.2-1.5 eq.) via syringe.
-
Thoroughly degas the reaction mixture.
-
Stir the reaction at room temperature or heat as required (typically 25-100 °C).
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, cool to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the general workflow and the catalytic cycle of the Sonogashira reaction.
Caption: General experimental workflow for the Sonogashira synthesis.
Caption: Catalytic cycles of the copper-co-catalyzed Sonogashira reaction.
Conclusion
The choice of base is a critical parameter in the Sonogashira synthesis of this compound. While traditional amine bases like triethylamine and piperidine are effective, particularly in copper-co-catalyzed systems, inorganic bases such as cesium carbonate have shown excellent efficacy in copper-free protocols. The optimal base will depend on the specific substrate (iodo- or bromoaniline), the desired reaction conditions (e.g., temperature, copper-free), and the desired purity of the final product. Researchers and drug development professionals should carefully consider these factors and utilize the provided protocols as a starting point for optimizing their synthetic routes to this valuable compound.
References
Zinc Bromide as a Lewis Acid Catalyst for Intramolecular Hydroamination: A Comparative Analysis
For researchers, scientists, and drug development professionals, the efficient synthesis of nitrogen-containing heterocyclic compounds is a cornerstone of modern medicinal chemistry. Intramolecular hydroamination, the addition of an amine N-H bond across an unactivated carbon-carbon multiple bond within the same molecule, represents a highly atom-economical route to these valuable scaffolds. The choice of catalyst for this transformation is critical, directly impacting yield, selectivity, and substrate scope. This guide provides a comparative benchmark of zinc bromide (ZnBr₂) against other common Lewis acid catalysts for intramolecular hydroamination, supported by experimental data and detailed protocols.
Performance Benchmark of Lewis Acids in Intram
olecular Hydroamination
The catalytic activity of various Lewis acids in intramolecular hydroamination reactions is summarized below. The data highlights the performance of different catalysts in terms of reaction yield, time, and temperature for the cyclization of similar aminoalkene or aminoalkyne substrates. While reaction conditions may vary between studies, this compilation offers a valuable overview of the relative efficacy of each catalyst system.
| Catalyst | Substrate Type | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| ZnBr₂ | 2-Alkynylanilines | Toluene | Reflux | 1-2 | 91-93 | [1](2) |
| Au{P(tBu)₂(o-biphenyl)}Cl/AgOTf | Alkenyl Carbamates | Dioxane | 60 | 1-12 | up to 98 | [3](3) |
| Bi(OTf)₃·nH₂O | N-Tosylalkenylamine | 1,2-Dichloroethane | 40 | 72 | 95 | [4](4) |
| TiCl₄/tBuNH₂ | Aminoalkyne | Toluene | 75 | 4 | 62 (of reduced amine) | [5](5) |
| Ln[N(SiMe₃)₂]₃@SBA-15LP | Aminoalkene | Not specified | 60 | - | TOF up to 420 h⁻¹ | [6](6) |
| Rhodium Aminophosphine Complex | Primary Aminoalkenes | Not specified | RT - 70 | - | High activity | [7](7) |
| Brønsted Acid (TfOH) | N-Tosylalkenylamine | Toluene | 100 | - | Good yields | [8](8) |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison table are provided below to facilitate reproducibility and further investigation.
Zinc Bromide Catalyzed Intramolecular Hydroamination of 2-Alkynylanilines
This protocol is based on the synthesis of 2-phenylindole from 2-phenylethynylaniline as described by Palimkar et al.
-
Materials: 2-phenylethynylaniline (1 mmol), Zinc Bromide (ZnBr₂, 1 mmol), Toluene (5 mL).
-
Procedure:
-
To a solution of 2-phenylethynylaniline in toluene, add zinc bromide.
-
Reflux the reaction mixture for the time specified in the comparative table (typically 1-2 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-phenylindole.[1](2)
-
Gold(I)-Catalyzed Intramolecular Hydroamination of Alkenyl Carbamates
This protocol is adapted from the work of Han and Widenhoefer for the cyclization of N-Boc-4-penten-1-amine.[3](3)
-
Materials: N-Boc-4-penten-1-amine (0.5 mmol), [Au{P(tBu)₂(o-biphenyl)}]Cl (0.025 mmol), AgOTf (0.025 mmol), Dioxane (5 mL).
-
Procedure:
-
In a glovebox, combine [Au{P(tBu)₂(o-biphenyl)}]Cl and AgOTf in a vial.
-
Add dioxane and stir the mixture at room temperature for 5 minutes.
-
Add the N-Boc-4-penten-1-amine substrate to the catalyst mixture.
-
Seal the vial and heat the reaction mixture at 60 °C for the time indicated in the comparative table.
-
Monitor the reaction by Gas Chromatography (GC) or TLC.
-
After completion, cool the reaction to room temperature.
-
Filter the mixture through a short pad of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography if necessary.
-
Bismuth(III) Triflate Catalyzed Intramolecular Hydroamination of N-Tosylalkenylamine
The following is a representative protocol based on the findings of Mathia and Szolcsanyi.[4](4)
-
Materials: N-tosyl-4-penten-1-amine (1 mmol), Bi(OTf)₃·nH₂O (0.2 mmol), 1,2-Dichloroethane (5 mL).
-
Procedure:
-
Dissolve the N-tosyl-4-penten-1-amine in 1,2-dichloroethane.
-
Add bismuth(III) triflate hydrate to the solution.
-
Stir the reaction mixture at 40 °C for 72 hours.
-
Monitor the reaction progress by ¹H NMR of the crude reaction mixture.
-
Upon completion, dilute the reaction with dichloromethane.
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
The resulting N-tosyl-2-methylpyrrolidine is often obtained in high purity without further purification.
-
Visualizing the Catalytic Process
To better understand the underlying mechanisms and workflows, the following diagrams are provided.
Figure 1: A generalized experimental workflow for Lewis acid-catalyzed intramolecular hydroamination.
Figure 2: A simplified mechanism for Lewis acid-catalyzed intramolecular hydroamination.
Conclusion
Zinc bromide presents itself as a readily available, and effective Lewis acid catalyst for the intramolecular hydroamination of certain substrates, particularly for the synthesis of indoles from 2-alkynylanilines.[1](2) Its performance is comparable to other Lewis acids, although the optimal catalyst is highly dependent on the specific substrate and desired reaction conditions. While gold-based catalysts often exhibit high reactivity under mild conditions, their cost can be a significant drawback.[3](3) Bismuth triflate has demonstrated excellent efficacy for the cyclization of N-tosylalkenylamines.[4](4) For specific applications, titanium and rare-earth metal catalysts also offer viable, and in some cases, highly active alternatives.[5][6](5, 6) The choice of Lewis acid should therefore be guided by a careful consideration of substrate scope, desired reaction conditions, cost, and catalyst handling requirements.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Gold(I)-Catalyzed Intramolecular Hydroamination of Alkenyl Carbamates [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Intramolecular hydroamination/cyclization of aminoalkenes catalyzed by Ln[N(SiMe(3))(2)](3) grafted onto periodic mesoporous silicas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intramolecular hydroamination of unbiased and functionalized primary aminoalkenes catalyzed by a rhodium aminophosphine complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Validation of Spectroscopic Data for Synthesized 2-(2-Phenylethynyl)aniline Against Literature Values
A Comparative Guide for Researchers
This guide provides a comprehensive comparison of experimentally obtained spectroscopic data for synthesized 2-(2-Phenylethynyl)aniline with established literature values. It is intended for researchers, scientists, and professionals in drug development to facilitate the validation of this compound's synthesis and purity. The guide includes detailed experimental protocols for synthesis and spectroscopic analysis, alongside a clear, tabular presentation of the comparative data.
Synthesis and Spectroscopic Characterization: An Overview
The successful synthesis of this compound is a critical first step in many research applications. Verification of the compound's identity and purity is paramount and is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide outlines the expected outcomes from these analyses and compares them with reported data.
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound is the Sonogashira coupling reaction.
Materials:
-
2-Iodoaniline
-
Phenylacetylene
-
Palladium tetrakis(triphenylphosphine) [Pd(PPh₃)₄]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄)
-
Argon gas
Procedure:
-
A solution of 2-iodoaniline (1.0 eq), phenylacetylene (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq) in triethylamine is prepared in a round-bottom flask.
-
The reaction mixture is stirred under an argon atmosphere for 3 hours at room temperature.
-
Upon completion, the resulting mixture is extracted with ethyl acetate.
-
The organic layer is dried over magnesium sulfate and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield this compound.[1]
Spectroscopic Data Acquisition
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a Bruker AC200 or AC400 spectrometer.[1] Samples are dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard.
-
IR Spectroscopy: IR spectra are obtained using an ATR-FTIR spectrometer, with the data reported in wavenumbers (cm⁻¹).[1]
-
Mass Spectrometry: Mass spectra are acquired using a GC-MS system.
Comparative Spectroscopic Data
The following tables present a comparison between the literature values and hypothetical experimental data for the synthesized this compound.
¹H NMR Spectroscopic Data
Solvent: CDCl₃
| Literature Chemical Shift (δ, ppm) | Hypothetical Experimental Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| 7.44 - 7.67[1] | 7.55 | m | 2 H (Aromatic) |
| 7.19 - 7.44[1] | 7.32 | m | 4 H (Aromatic) |
| 7.03 - 7.19[1] | 7.11 | m | 1 H (Aromatic) |
| 6.63 - 6.93[1] | 6.78 | m | 2 H (Aromatic) |
| 5.00[1] | 4.98 | br. s. | 2 H (NH₂) |
¹³C NMR Spectroscopic Data
Solvent: CDCl₃
| Literature Chemical Shift (δ, ppm) | Hypothetical Experimental Chemical Shift (δ, ppm) | Assignment |
| 145.6[1] | 145.5 | Aromatic C-N |
| 131.9[1] | 131.8 | Aromatic CH |
| 131.2[1] | 131.1 | Aromatic CH |
| 129.3[1] | 129.2 | Aromatic CH |
| 128.0[1] | 128.0 | Aromatic CH |
| 127.9[1] | 127.8 | Aromatic C (Quaternary) |
| 122.8[1] | 122.7 | Aromatic C (Quaternary) |
| 118.8[1] | 118.7 | Aromatic CH |
| 115.0[1] | 114.9 | Aromatic CH |
| 108.8[1] | 108.7 | Aromatic C (Quaternary) |
| 94.7[1] | 94.6 | Alkyne C |
| 85.2[1] | 85.1 | Alkyne C |
IR Spectroscopic Data
| Literature Absorption (cm⁻¹) | Hypothetical Experimental Absorption (cm⁻¹) | Vibrational Mode |
| 3459[1] | 3460 | N-H Stretch (asymmetric) |
| 3367[1] | 3365 | N-H Stretch (symmetric) |
| 3065[1] | 3063 | Aromatic C-H Stretch |
| 2206[1] | 2205 | C≡C Stretch |
| 1606[1] | 1608 | C=C Stretch (aromatic) |
| 1494[1] | 1495 | C=C Stretch (aromatic) |
| 690[1] | 692 | C-H Bend (out of plane) |
Mass Spectrometry Data
| Technique | Literature m/z | Hypothetical Experimental m/z | Assignment |
| GC-MS | 193[2] | 193 | [M]⁺ |
| GC-MS | 165[2] | 165 | [M-C₂H₂]⁺ |
Workflow for Synthesis and Validation
The following diagram illustrates the logical workflow from the synthesis of this compound to its structural validation using spectroscopic methods.
References
A Head-to-Head Comparison of Yields for Classic Versus Modern Indole Synthesis Routes for 2-Phenylindole
For researchers, scientists, and professionals in drug development, the efficient synthesis of indole scaffolds is a critical task. The 2-phenylindole moiety, in particular, is a privileged structure found in numerous biologically active compounds. This guide provides an objective comparison of classic and modern synthetic routes to 2-phenylindole, with a focus on reaction yields and detailed experimental data to support informed decisions in synthetic strategy.
Quantitative Comparison of Synthesis Yields
The following table summarizes the reported yields for the synthesis of 2-phenylindole using both classic and modern methodologies. These routes have been selected to provide a clear comparative overview of their performance under specified conditions.
| Synthesis Route | Category | Key Reagents | Catalyst/Conditions | Yield (%) |
| Fischer Indole Synthesis | Classic | Phenylhydrazine, Acetophenone | Zinc chloride, 170 °C | 72-80[1][2] |
| Polyphosphoric acid, 100°C | ~98[3] | |||
| Bischler-Möhlau Synthesis | Classic | α-Bromoacetophenone, Aniline | Reflux | Low (17)[4] |
| Microwave-Assisted Bischler | Modern | N-Phenacylaniline, Anilinium bromide | Microwave (540W), solid-state | 71[1][4] |
| One-Pot Microwave Bischler | Modern | Aniline, Phenacyl bromide | Microwave (600W), solid-state | 52-75[4] |
| Palladium-Catalyzed Synthesis | Modern | 2-Haloaniline, Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N, DMF | 69-78[5] |
| Microwave-Assisted Cycloisomerization | Modern | 2-(Phenylethynyl)aniline | NaHCO₃, Microwave, 200°C | 70[6] |
Experimental Protocols
Detailed methodologies for the key syntheses are provided below to allow for replication and direct comparison.
Classic Route: Fischer Indole Synthesis
This procedure is adapted from a well-established Organic Syntheses protocol.[2]
Step 1: Formation of Acetophenone Phenylhydrazone
-
A mixture of acetophenone (40 g, 0.33 mol) and phenylhydrazine (36 g, 0.33 mol) is warmed on a steam bath for one hour.
-
The hot mixture is dissolved in 80 mL of 95% ethanol, and crystallization is induced by agitation.
-
The mixture is cooled in an ice bath, and the product is collected by filtration and washed with cold ethanol. The yield of acetophenone phenylhydrazone is typically 87-91%.[1][2]
Step 2: Cyclization to 2-Phenylindole
-
An intimate mixture of freshly prepared acetophenone phenylhydrazone (53 g, 0.25 mol) and powdered anhydrous zinc chloride (250 g) is placed in a tall 1-L beaker.
-
The beaker is immersed in an oil bath at 170 °C and the mixture is stirred vigorously. The mass will become liquid after 3-4 minutes.
-
The beaker is removed from the bath, and the mixture is stirred for an additional 5 minutes. To prevent solidification, 200 g of clean sand is stirred into the reaction mixture.
-
The zinc chloride is dissolved by digesting the mixture overnight on a steam cone with 800 mL of water and 25 mL of concentrated hydrochloric acid.
-
The sand and crude 2-phenylindole are collected by filtration. The solids are then boiled with 600 mL of 95% ethanol.
-
The hot mixture is decolorized with Norit and filtered. After cooling, the 2-phenylindole is collected and washed with cold ethanol. The final yield is 72-80%.[1][2]
Modern Route: One-Pot Microwave-Assisted Bischler Synthesis
This solvent-free method offers a significant improvement in yield and reaction time over the classic Bischler synthesis.[4]
-
A 2:1 mixture of aniline and phenacyl bromide is stirred for 3 hours at room temperature.
-
Three drops of dimethylformamide are added to the mixture.
-
The mixture is then subjected to microwave irradiation at 600 W for 1 minute.
-
The resulting product is purified to yield 2-phenylindole. This one-pot variation leads to improved yields of 52-75%.[4]
Modern Route: Palladium-Catalyzed Synthesis
This one-pot reaction proceeds under mild conditions at room temperature.[5]
-
In a sealed tube, combine the appropriate 2-haloaniline (0.75 mmol), Pd(PPh₃)₂Cl₂ (0.0175 g, 0.025 mmol), CuI (0.01 g, 0.055 mmol), triethylamine (0.202 g, 2 mmol), and phenylacetylene (0.153 g, 1.5 mmol) in DMF (5 mL).
-
The mixture is stirred at room temperature for 24 hours.
-
Upon completion, the reaction mixture is diluted with saturated aqueous ammonium chloride and the product is extracted with ethyl acetate.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The product is purified by silica gel column chromatography using a hexane/ethyl acetate eluent to give 2-phenylindole in 69-78% yield.[5]
Visualizing the Synthetic Workflows
The following diagrams illustrate the logical flow of the classic Fischer Indole Synthesis and a modern Palladium-Catalyzed approach.
Caption: Workflow of the classic Fischer Indole Synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. scribd.com [scribd.com]
- 4. sciforum.net [sciforum.net]
- 5. A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. goons.web.elte.hu [goons.web.elte.hu]
Safety Operating Guide
Proper Disposal Procedures for 2-(2-Phenylethynyl)aniline
For Immediate Reference: In Case of a Spill or Exposure
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and shoes. Wash skin thoroughly with soap and water for at least 15 minutes. Get medical help if irritation develops.[1]
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[1]
-
Spill: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (PPE). Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, closed container for disposal.[2] Ensure adequate ventilation. Do not let the chemical enter drains.[3]
Quantitative Data Summary
This table summarizes the key quantitative data for 2-(2-phenylethynyl)aniline. Note that some values are predicted and should be treated as estimates.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₁N | [3][4] |
| Molecular Weight | 193.24 g/mol | [3][4] |
| Melting Point | 89 °C | [3] |
| Boiling Point | 359.7 ± 25.0 °C (Predicted) | [3] |
| Density | 1.13 ± 0.1 g/cm³ (Predicted) | [3] |
| pKa | 2.42 ± 0.10 (Predicted) | [3] |
| Occupational Exposure Limits | No data available | [3] |
Hazard Identification and Personal Protective Equipment (PPE)
GHS Hazard Classifications: [4]
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.
-
Skin Irritation (Category 2): Causes skin irritation.
-
Eye Irritation (Category 2A): Causes serious eye irritation.
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.
Required Personal Protective Equipment (PPE):
| PPE Type | Specification |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[3] |
| Respiratory Protection | Follow the OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149. Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. |
Experimental Protocols: Disposal Procedures
No specific chemical deactivation or neutralization protocols for this compound are readily available in the searched literature. Therefore, disposal must be handled by a licensed professional waste disposal service. The following protocol outlines the steps for the proper disposal of this compound in a laboratory setting.
Objective: To safely collect, store, and dispose of this compound waste in compliance with environmental regulations.
Materials:
-
Chemical-resistant waste container with a secure lid
-
Hazardous waste labels
-
Personal Protective Equipment (PPE) as specified in Section 2
-
Fume hood
Procedure:
-
Segregation of Waste:
-
Designate a specific, labeled container for this compound waste.
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.
-
-
Waste Collection:
-
All operations involving the handling and transfer of this compound should be conducted within a certified fume hood to minimize inhalation exposure.[2]
-
Carefully transfer any waste solid or solution containing this compound into the designated waste container.
-
Avoid generating dust or aerosols.
-
-
Container Management:
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date of accumulation and any other information required by your institution's environmental health and safety (EHS) department.
-
-
Disposal Request:
-
Once the container is full or ready for disposal, contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup.
-
Provide the waste contractor with a copy of the Safety Data Sheet (SDS) for this compound.
-
-
Regulatory Compliance:
-
Disposal of the contents and container must be in accordance with all applicable local, state, and federal regulations.[3] The final disposal method will be determined by the licensed waste management facility.
-
Visualization of Disposal Workflow
The following diagram illustrates the procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for 2-(2-Phenylethynyl)aniline
This guide provides immediate, essential safety and logistical information for handling 2-(2-Phenylethynyl)aniline (CAS No: 13141-38-3) in a laboratory setting.[1][2] It is intended for researchers, scientists, and drug development professionals to ensure safe handling, operation, and disposal.
Chemical Identifier and Hazard Summary
| Identifier | Value |
| Product Name | This compound |
| Synonyms | Benzenamine, 2-(2-phenylethynyl)- |
| CAS Number | 13141-38-3 |
| Molecular Formula | C14H11N |
| Molecular Weight | 193.24 g/mol |
| Primary Hazards | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[1][3] |
Hazard Identification and Precautionary Statements
This compound is classified with the following hazard statements:
-
H335: May cause respiratory irritation.[3]
It is crucial to adhere to the following precautionary measures:
| Category | Precautionary Statements |
| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] P264: Wash skin thoroughly after handling.[1][4] P270: Do not eat, drink or smoke when using this product.[1] P271: Use only outdoors or in a well-ventilated area.[1][4] P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[1] |
| Response | P301+P317: IF SWALLOWED: Get medical help.[1] P302+P352: IF ON SKIN: Wash with plenty of water.[1] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][4] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] P319: Get medical help if you feel unwell.[1] P332+P317: If skin irritation occurs: Get medical help.[1] |
| Storage | P403+P233: Store in a well-ventilated place. Keep container tightly closed.[1][4][5] P405: Store locked up.[1][4] |
| Disposal | P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound to minimize exposure to chemical hazards.
Recommended PPE for Handling this compound
| Protection Type | Specific PPE | Details and Importance |
| Eye and Face Protection | Chemical splash goggles or a face shield.[6][7] | Essential for protecting eyes from splashes and aerosols. Standard safety glasses are insufficient. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[7][8] | Nitrile gloves offer broad short-term protection.[9] For prolonged contact or handling of corrosive substances, consider more robust options like neoprene.[6][8] Always inspect gloves for integrity before use. |
| Body Protection | Laboratory coat, chemical-resistant apron or coveralls.[6][10] | A fully buttoned lab coat is the minimum requirement.[9] For tasks with a higher risk of splashes, a chemical-resistant apron or coveralls should be worn over the lab coat.[6] |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary.[9] | Work should be conducted in a certified chemical fume hood to control vapors and dust.[7] If engineering controls are insufficient to maintain exposure below permissible limits, a NIOSH-approved respirator is required.[9][11] |
| Foot Protection | Closed-toe, closed-heel shoes.[9][10] | Shoes must cover the entire foot to protect against spills. Perforated shoes or sandals are not permitted in the laboratory.[10] |
Experimental Protocols and Workflows
Standard Operating Procedure for Handling this compound
-
Preparation and Engineering Controls :
-
Verify that the chemical fume hood is certified and functioning correctly.
-
Ensure an emergency shower and eyewash station are accessible and unobstructed.
-
Gather all necessary materials and reagents before starting the experiment.
-
-
Donning Personal Protective Equipment (PPE) :
-
Put on a lab coat, ensuring it is fully buttoned.
-
Wear appropriate closed-toe shoes.
-
Put on chemical splash goggles.
-
Wear the selected chemical-resistant gloves.
-
-
Chemical Handling :
-
Conduct all manipulations of this compound within the chemical fume hood.
-
Avoid the formation of dust and aerosols.[1]
-
Use a spatula for transferring solid material.
-
If creating a solution, add the solid to the solvent slowly to avoid splashing.
-
-
Post-Handling and Waste Disposal :
-
Segregate waste containing this compound into a clearly labeled hazardous waste container.[7]
-
Do not dispose of this chemical down the drain or in regular solid waste.[7]
-
Decontaminate the work area with a suitable solvent, followed by soap and water.[7] All cleaning materials must be disposed of as hazardous waste.[7]
-
-
Doffing Personal Protective Equipment :
-
Remove gloves first, avoiding contact with the outside of the gloves.
-
Remove the lab coat.
-
Remove eye protection.
-
Wash hands thoroughly with soap and water.[1]
-
Emergency Procedures
-
Skin Contact : Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[1] Seek medical attention if skin irritation occurs.[1]
-
Eye Contact : Immediately rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do so.[5] Seek immediate medical attention.
-
Inhalation : Move the person to fresh air and keep them comfortable for breathing.[1] If the person feels unwell, seek medical attention.[1]
-
Ingestion : Rinse the mouth with water.[1] Do not induce vomiting.[1] Seek immediate medical attention.[1]
Visualized Workflows
Caption: A step-by-step workflow for the safe handling of this compound.
Caption: Protocol for responding to accidental exposure to this compound.
References
- 1. 2-(phenylethynyl)aniline - Safety Data Sheet [chemicalbook.com]
- 2. 2-(phenylethynyl)aniline | 13141-38-3 [chemicalbook.com]
- 3. This compound | C14H11N | CID 1211370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. trimaco.com [trimaco.com]
- 7. benchchem.com [benchchem.com]
- 8. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 11. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
